ABCB1-IN-2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C17H19Cl2N5O |
|---|---|
分子量 |
380.3 g/mol |
IUPAC名 |
5-cyclopropyl-1-(2,4-dichlorophenyl)-N-piperidin-1-yl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H19Cl2N5O/c18-12-6-7-14(13(19)10-12)24-16(11-4-5-11)20-15(21-24)17(25)22-23-8-2-1-3-9-23/h6-7,10-11H,1-5,8-9H2,(H,22,25) |
InChIキー |
NIRRYSZOCVRVCY-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)NC(=O)C2=NN(C(=N2)C3CC3)C4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
Foundational & Exploratory
Core Compound Profile: An ABCB1 Inhibitor (Compound 28)
An in-depth analysis of scientific literature and chemical databases did not yield information on a specific molecule designated "ABCB1-IN-2". It is possible that this is an internal development name for a compound not yet disclosed in public-facing research. However, the query points to a significant interest in the inhibition of the ATP-binding cassette subfamily B member 1 (ABCB1), a protein also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1).[1][2][3][4][5][6]
ABCB1 is a well-characterized transporter protein that plays a crucial role in the development of multidrug resistance (MDR) in cancer cells by actively pumping a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy.[1][2][6][7] It is also significantly involved in drug disposition, affecting the absorption, distribution, metabolism, and excretion (ADME) of various therapeutic agents.[6][8]
This guide will focus on a representative and well-documented inhibitor of ABCB1, referred to as Compound 28 in a key study, to provide the in-depth technical information requested. This compound serves as an excellent exemplar for understanding the core principles of ABCB1 inhibition.
Compound 28 is a novel inhibitor of human ABCB1, synthesized through peptide coupling of diverse chemical scaffolds onto a monothiazole zwitter-ion structure.[1] It has demonstrated significant potential in reversing ABCB1-mediated multidrug resistance.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for Compound 28's activity against ABCB1.
| Parameter | Value | Cell Line / System | Notes |
| IC | 1.0 µM | Not specified in abstract | This value represents the concentration at which Compound 28 inhibits 50% of ABCB1's efflux activity.[1] |
| IC | 0.75 µM | Purified P-gp | Inhibition of photolabeling of P-gp with [¹²⁵I]-iodoarylazidoprazosin.[1] |
| EC | 0.027 µM | Purified P-gp | Concentration for 50% of maximal stimulation of the basal ATP hydrolysis of P-gp.[1] |
| MDR Reversal | 3 µM reduces resistance | SW620/Ad300, HEK/ABCB1 | At this concentration, it effectively reverses resistance to paclitaxel in P-gp-overexpressing cells.[1] |
Mechanism of Action
Compound 28 functions as a direct inhibitor of the ABCB1 transporter. Biochemical and docking studies suggest that it preferentially binds to "site-1" within the drug-binding pocket of human P-gp.[1] By occupying this site, it likely competes with and prevents the binding and subsequent efflux of chemotherapeutic agents like paclitaxel. Furthermore, Compound 28 stimulates the basal ATPase activity of P-gp in a concentration-dependent manner, a characteristic feature of many ABCB1 inhibitors that interact with the transporter's drug-binding domain.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize ABCB1 inhibitors like Compound 28.
Calcein-AM Efflux Assay
This assay is a common method to assess the functional activity of ABCB1. Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of ABCB1. Once inside the cell, it is cleaved by intracellular esterases to the fluorescent molecule calcein, which is not a substrate for ABCB1. In cells overexpressing ABCB1, calcein-AM is rapidly pumped out, resulting in low intracellular fluorescence. An effective inhibitor will block this efflux, leading to the accumulation of calcein and a corresponding increase in fluorescence.
Protocol:
-
Cell Culture: Culture ABCB1-overexpressing cells (e.g., HEK/ABCB1) and the corresponding parental cell line (e.g., HEK293) in appropriate media.
-
Cell Plating: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (e.g., Compound 28) or a positive control (e.g., cyclosporine A) for a specified time (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Add calcein-AM to a final concentration of 1 µM to all wells and incubate for an additional 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular calcein-AM. Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission).
-
Data Analysis: Calculate the IC
50value by plotting the fluorescence intensity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by purified ABCB1 in the presence of a test compound. ABCB1 utilizes the energy from ATP hydrolysis to transport substrates. Many inhibitors stimulate this ATPase activity.
Protocol:
-
Protein Source: Use purified human ABCB1, which can be expressed in and purified from various systems (e.g., baculovirus-infected insect cells).
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, ATP, an ATP-regenerating system (e.g., pyruvate kinase and phosphoenolpyruvate), and MgCl₂.
-
Compound Addition: Add varying concentrations of the test compound to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding the purified ABCB1. Incubate at 37°C for a defined period.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Determine the concentration of the compound that produces 50% of the maximal stimulation of ATPase activity (EC
50).
Cytotoxicity and MDR Reversal Assay
This assay determines the ability of an inhibitor to sensitize multidrug-resistant cancer cells to a chemotherapeutic agent.
Protocol:
-
Cell Lines: Use a pair of cell lines: a drug-sensitive parental line (e.g., SW620) and its drug-resistant, ABCB1-overexpressing counterpart (e.g., SW620/Ad300).
-
Cell Seeding: Plate the cells in 96-well plates and allow them to attach.
-
Drug Treatment: Treat the cells with a range of concentrations of a chemotherapeutic drug (e.g., paclitaxel) in the presence or absence of a fixed, non-toxic concentration of the ABCB1 inhibitor (e.g., 3 µM Compound 28).
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the IC
50of the chemotherapeutic agent in the presence and absence of the inhibitor. The fold-reversal of resistance is calculated by dividing the IC50of the drug alone by the IC50of the drug in the presence of the inhibitor.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to ABCB1 function and inhibition.
References
- 1. Design and Synthesis of Human ABCB1 (P-Glycoprotein) Inhibitors by Peptide Coupling of Diverse Chemical Scaffolds on Carboxyl and Amino Termini of (S)-Valine-Derived Thiazole Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular design, synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as cytotoxic agents endowed with ABCB1 inhibitory action to overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABCB1 ATP binding cassette subfamily B member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene - ABCB1 [maayanlab.cloud]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
The Quest for ABCB1 Inhibitors: A Technical Guide to Discovery and Synthesis
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a crucial protein in the development of multidrug resistance (MDR) in cancer cells.[1][2] This efflux pump, located in the cell membrane, actively transports a wide variety of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1] Consequently, the discovery and development of potent and specific ABCB1 inhibitors is a significant goal in cancer therapy to overcome MDR. This technical guide provides an in-depth overview of the discovery and synthesis of ABCB1 inhibitors, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Quantitative Data on ABCB1 Inhibitors
The following tables summarize the biological activity of various ABCB1 inhibitors, providing a comparative overview of their potency.
| Compound | IC50 (µM) for ABCB1 Inhibition | Assay Method | Cell Line | Reference Compound |
| Compound 28 | 1.0 | Calcein-AM efflux | - | - |
| Compound 1a | - | - | - | - |
| Verapamil | - | - | - | - |
| Tariquidar | 0.000114 | Calcein-AM efflux | Flp-In-ABCB1 | - |
| Compound VII | 22.02 | - | CEM/ADR 5000 | Verapamil |
| WS-691 | - | - | PTX-resistant cells | - |
| Compound | EC50 (µM) for ATPase Stimulation | Notes |
| Compound 28 | 0.027 | Stimulated basal ATP hydrolysis of P-gp in a concentration-dependent manner.[1] |
| Compound | Concentration (µM) | Fold Reduction in Paclitaxel Resistance | Cell Line |
| Compound 1a | 0.3 | 3.36 | HEK/ABCB1 |
| Compound 1a | 1 | 5.31 | HEK/ABCB1 |
| Compound 1a | 3 | 16.23 | HEK/ABCB1 |
| Compound 28 | 1 | 6.55 | HEK/ABCB1 |
| Compound 28 | 3 | 27.26 | HEK/ABCB1 |
| Compound 28 | 10 | 42.25 | HEK/ABCB1 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments in the study of ABCB1 inhibitors.
Calcein-AM Efflux Assay
This assay is a common method to assess the inhibitory activity of compounds on ABCB1 function.
-
Cell Culture: ABCB1-overexpressing cells (e.g., HEK/ABCB1, MDCKII/MDR1) and their parental non-overexpressing counterparts are cultured under standard conditions.[3]
-
Compound Incubation: Cells are pre-incubated with the test compound at various concentrations for a specified time (e.g., 1 hour).
-
Substrate Loading: Calcein-AM, a non-fluorescent, cell-permeable dye, is added to the medium. Inside the cell, esterases cleave the AM group, converting it to the fluorescent calcein.
-
Efflux Measurement: Calcein is a substrate for ABCB1. In the absence of an inhibitor, ABCB1 will pump calcein out of the cell, resulting in low intracellular fluorescence. In the presence of an effective inhibitor, calcein is retained, and the intracellular fluorescence increases.
-
Data Acquisition: The fluorescence is measured using a fluorescence plate reader or flow cytometer.
-
Data Analysis: The IC50 value, the concentration of inhibitor that causes 50% of the maximum inhibition of efflux, is calculated.
ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of ABCB1, which is coupled to substrate transport.
-
Membrane Preparation: Crude membranes containing ABCB1 are prepared from overexpressing cells.
-
Assay Reaction: The membranes are incubated with the test compound at various concentrations in the presence of ATP.
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the vanadate-molybdate method.
-
Data Analysis: The concentration-dependent stimulation or inhibition of ATPase activity is determined, and the EC50 value (for stimulation) can be calculated.
Visualizing Key Processes
Diagrams are essential for understanding complex biological pathways and experimental workflows.
Caption: The role of ABCB1 in multidrug resistance and its inhibition.
Caption: A typical workflow for the discovery of novel ABCB1 inhibitors.
References
- 1. Design and Synthesis of Human ABCB1 (P-Glycoprotein) Inhibitors by Peptide Coupling of Diverse Chemical Scaffolds on Carboxyl and Amino Termini of (S)-Valine-Derived Thiazole Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular design, synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as cytotoxic agents endowed with ABCB1 inhibitory action to overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurones as modulators of ABCG2 and ABCB1: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Binding of ABCB1-IN-2 on the ABCB1 Transporter
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics and mechanism of action of ABCB1-IN-2, a potent inhibitor of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1). Overexpression of ABCB1 is a significant mechanism of multidrug resistance (MDR) in cancer cells, limiting the efficacy of numerous chemotherapeutic agents. This compound, identified as compound 16q in its primary research, has demonstrated a remarkable ability to reverse this resistance. This document details the quantitative binding data, experimental methodologies, and putative binding site of this compound, offering valuable insights for researchers in oncology, pharmacology, and drug discovery.
Quantitative Data Summary
The inhibitory and resistance-reversing activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings, providing a clear comparison of its efficacy.
Table 1: Reversal of Paclitaxel (PTX) Resistance in MCF-7/ADR Cells by this compound
| Concentration of this compound (µM) | IC₅₀ of Paclitaxel (nM) | Reversal Fold (RF) |
| 0 (Control) | 6680.88 | 1.00 |
| 5 | 27.00 | 247.40 |
| 10 | 10.07 | 663.44 |
Data sourced from a 2024 study on pyrazolo[1,5-a]pyrimidine derivatives.[1]
Table 2: Comparison of Reversal Fold with a Known ABCB1 Inhibitor
| Compound | Concentration (µM) | Reversal Fold (RF) of Paclitaxel in MCF-7/ADR |
| This compound (16q) | 10 | 663.44 |
| Verapamil | 10 | 96.11 |
Data highlights the superior potency of this compound in reversing paclitaxel resistance compared to the first-generation inhibitor, verapamil.[1]
Putative Target Binding Site
Molecular docking studies have provided insights into the potential binding site of this compound within the transmembrane domains (TMDs) of ABCB1. The inhibitor is predicted to bind to the large, hydrophobic drug-binding pocket located at the interface of the two homologous halves of the transporter.
Key amino acid residues within the ABCB1 binding pocket that are suggested to form hydrophobic interactions with this compound (compound 16q) include:
-
Tyrosine 950 (Tyr950)
-
Tyrosine 953 (Tyr953)
-
Methionine 949 (Met949)
-
Methionine 68 (Met68)
-
Leucine 339 (Leu339)
-
Isoleucine 306 (Ile306)
-
Tyrosine 310 (Tyr310)
-
Phenylalanine 728 (Phe728)
-
Tyrosine 307 (Tyr307)
-
Phenylalanine 336 (Phe336)
The pyrazolo[1,5-a]pyrimidine core, along with its substituents, is thought to establish these critical interactions, stabilizing the transporter in a conformation that is likely incompatible with substrate binding and/or translocation, thereby inhibiting its efflux function.[1]
Experimental Protocols
This section details the methodologies for the key experiments used to characterize the interaction of this compound with the ABCB1 transporter.
Cell Culture
-
Cell Lines:
-
MCF-7: A human breast adenocarcinoma cell line, sensitive to chemotherapeutic agents.
-
MCF-7/ADR: A multidrug-resistant subline of MCF-7, which overexpresses the ABCB1 transporter. This cell line was developed by stepwise exposure to increasing concentrations of adriamycin (doxorubicin).
-
-
Culture Conditions:
-
The cell lines are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are cultured at 37°C in a humidified atmosphere containing 5% CO₂.
-
For the MCF-7/ADR cell line, a low concentration of the selecting agent (e.g., adriamycin) is typically maintained in the culture medium to ensure continuous overexpression of ABCB1.
-
Cytotoxicity and Multidrug Resistance Reversal Assay (MTT Assay)
This assay is used to determine the cytotoxicity of chemotherapeutic agents and the ability of ABCB1 inhibitors to reverse resistance.
-
Procedure:
-
Cells (MCF-7 and MCF-7/ADR) are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
The following day, the cells are treated with a serial dilution of the chemotherapeutic agent (e.g., paclitaxel) in the presence or absence of a fixed, non-toxic concentration of this compound.
-
After a specified incubation period (e.g., 48 or 72 hours), the medium is removed.
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 4 hours at 37°C.
-
The MTT solution is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves. The Reversal Fold (RF) is calculated as the ratio of the IC₅₀ of the chemotherapeutic agent alone to the IC₅₀ in the presence of the inhibitor.
-
Rhodamine 123 Efflux Assay
This functional assay directly measures the ability of a compound to inhibit the efflux activity of ABCB1 using the fluorescent substrate rhodamine 123.[2][3]
-
Procedure:
-
MCF-7/ADR cells are harvested and washed with a suitable buffer (e.g., PBS).
-
The cells are pre-incubated with or without this compound at a specific concentration for a defined period (e.g., 30 minutes) at 37°C.
-
Rhodamine 123 is then added to the cell suspension, and the incubation is continued to allow for substrate accumulation.
-
After the loading phase, the cells are washed with ice-cold buffer to remove extracellular rhodamine 123.
-
The cells are then resuspended in a fresh, warm buffer with or without the inhibitor and incubated to allow for efflux.
-
The intracellular fluorescence of rhodamine 123 is measured at different time points using a flow cytometer.
-
A decrease in the rate of fluorescence decline in the presence of this compound indicates inhibition of ABCB1-mediated efflux.
-
Visualizations
The following diagrams illustrate the experimental workflow for evaluating ABCB1 inhibitors and the proposed mechanism of action.
References
- 1. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular design, synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as cytotoxic agents endowed with ABCB1 inhibitory action to overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-verapamil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Technical Guide to the Modulation of P-glycoprotein (ABCB1) ATPase Activity by Small Molecule Compounds
Disclaimer: As of November 2025, publicly available data for a compound specifically designated "ABCB1-IN-2" is not available. This guide will, therefore, serve as a comprehensive technical overview of the principles and methodologies used to assess the effects of small molecule modulators on P-glycoprotein (ABCB1) ATPase activity, using well-characterized compounds as illustrative examples. This document is intended for researchers, scientists, and drug development professionals.
Introduction to P-glycoprotein (ABCB1)
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a 170 kDa transmembrane protein and a member of the ATP-binding cassette (ABC) transporter superfamily.[1][2][3] It functions as an ATP-dependent efflux pump, actively transporting a vast array of structurally diverse and hydrophobic compounds out of cells.[1][4] This function is a key mechanism in cellular detoxification, protecting tissues from xenobiotics. P-gp is highly expressed in barrier tissues such as the intestinal epithelium, the blood-brain barrier, the kidney, and the liver.[4][5]
The transport cycle of P-gp is powered by ATP hydrolysis, a reaction catalyzed by its two nucleotide-binding domains (NBDs).[6][7] The interaction of compounds with P-gp can modulate this basal ATPase activity. Transported substrates typically stimulate ATP hydrolysis, while inhibitors can either block this stimulation or inhibit the basal activity.[8][9] Therefore, measuring P-gp's ATPase activity is a fundamental method for identifying substrates and inhibitors, providing critical insights into potential drug-drug interactions and mechanisms of multidrug resistance (MDR) in cancer.[10][11][12]
Quantitative Data on P-gp ATPase Modulation
The interaction of a test compound with P-gp is quantified by measuring the rate of ATP hydrolysis. This is typically presented as the amount of inorganic phosphate (Pi) liberated per minute per milligram of P-gp. The results can indicate either stimulation (activation) or inhibition. Below are tables summarizing representative quantitative data for known P-gp modulators, illustrating how such data is typically presented.
Table 1: Stimulation of P-gp ATPase Activity by Various Substrates
| Compound | Concentration for Max. Stimulation (µM) | Maximum Stimulation (fold over basal) | Basal ATPase Rate (nmol Pi/min/mg) | Reference |
| Verapamil | 30 | ~2.0 - 5.0+ | 60 - 150 | [4][10][13] |
| Methadone | 1 - 40 | Concentration-dependent stimulation | ~15 | [13][14][15] |
| Progesterone | Varies | Modulates stimulated activity | Varies | [10] |
| Vinblastine | Varies | Modulates stimulated activity | Varies | [10] |
Note: Basal and stimulated ATPase rates can vary significantly depending on the P-gp preparation (e.g., membrane vesicles from insect vs. mammalian cells) and assay conditions.[10]
Table 2: Inhibition of Stimulated P-gp ATPase Activity
| Inhibitor | Activator Used | Inhibitor Concentration (µM) | Inhibition of Stimulated Activity (%) | Reference |
| Methadone | Verapamil (200 µM) | 1 - 40 | Concentration-dependent inhibition | [15] |
| Tariquidar | Various | Varies | Potent Inhibition | [4] |
| Elacridar | Various | Varies | Potent Inhibition | [5] |
Experimental Protocols
The most common method for assessing P-gp ATPase activity is a colorimetric assay that measures the generation of inorganic phosphate (Pi) from ATP hydrolysis. Commercial kits and published protocols provide a standardized framework for this experiment.[8][10][16]
ABC transporters utilize ATP hydrolysis as the energy source for substrate efflux.[8] The resulting inorganic phosphate (Pi) can be detected using a colorimetric reaction. The amount of Pi liberated is proportional to the transporter's activity. To distinguish P-gp-specific activity from that of other membrane-bound ATPases, the assay measures the vanadate-sensitive portion of total ATPase activity, as sodium orthovanadate (Na₃VO₄) is a potent inhibitor of P-gp.[8]
The assay typically involves two complementary tests:
-
Activation Assay: Measures the ability of a test compound to stimulate the basal, vanadate-sensitive ATPase activity. This suggests the compound is a transported substrate.[8]
-
Inhibition Assay: Measures the ability of a test compound to inhibit the ATPase activity that has been stimulated by a known activator (e.g., verapamil). This indicates an interaction with the transporter, though not necessarily as a substrate.[8]
This protocol is a generalized representation based on common methodologies.[8][17][18]
Materials:
-
P-gp-containing membrane vesicles (from Sf9 insect cells or mammalian cells)[8]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NH₄Cl, 5 mM MgSO₄, 0.02% NaN₃, pH 7.4)[17]
-
Test Compound (dissolved in DMSO or other suitable solvent)
-
Reference Activator (e.g., Verapamil)
-
Inhibitor Control (Sodium Orthovanadate, Na₃VO₄)
-
ATP solution (e.g., 5 mM MgATP)[8]
-
Detection Reagent (e.g., Molybdenum-based solution for Pi detection, as in the Chifflet method)[17]
-
96-well microplate
-
Plate reader capable of measuring absorbance at ~850 nm[17]
Procedure:
-
Prepare Reagents: Thaw P-gp membranes on ice. Prepare serial dilutions of the test compound and control compounds (verapamil, vanadate) in Assay Buffer.
-
Plate Setup: Add the following to designated wells of a 96-well plate:
-
Basal Activity: P-gp membranes + Assay Buffer.
-
Test Compound (Activation): P-gp membranes + Test Compound dilutions.
-
Vanadate Control (Basal): P-gp membranes + Na₃VO₄ + Assay Buffer.
-
Vanadate Control (Test Compound): P-gp membranes + Na₃VO₄ + Test Compound dilutions.
-
Positive Control (Stimulation): P-gp membranes + Verapamil.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow compounds to interact with the membranes.
-
Initiate Reaction: Start the ATPase reaction by adding MgATP to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-40 minutes) to allow for ATP hydrolysis.[16]
-
Stop Reaction & Detect: Terminate the reaction by adding the Pi detection reagent. This reagent typically contains a strong acid to stop the enzymatic reaction and reagents (like ammonium molybdate) to form a colored complex with the liberated Pi.
-
Signal Development: Allow the color to develop at room temperature for approximately 20-30 minutes.[16]
-
Measurement: Read the absorbance of the plate using a plate reader at the appropriate wavelength (e.g., 850 nm for the molybdenum blue complex).[17]
-
Data Analysis:
-
Calculate the amount of Pi produced using a standard curve generated with known phosphate concentrations.
-
Determine the vanadate-sensitive ATPase activity by subtracting the activity in the presence of vanadate from the activity in its absence for each condition.
-
Plot the vanadate-sensitive ATPase activity against the test compound concentration to determine activation or inhibition curves.
-
Visualization of Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Caption: Workflow for a typical P-glycoprotein ATPase activity assay.
Caption: The ATP switch model for the P-gp transport cycle.
Mechanism of Action: How Compounds Modulate ATPase Activity
The transport cycle of P-gp is tightly coupled to ATP binding and hydrolysis at the NBDs. The prevailing "ATP switch model" suggests a series of conformational changes:
-
Resting State: In the absence of substrate and ATP, P-gp is in an inward-facing conformation, ready to bind substrates from the cytoplasm or the inner leaflet of the cell membrane.[7][19]
-
Substrate and ATP Binding: The binding of a substrate and two ATP molecules induces a conformational change, bringing the two NBDs closer together.[4][7]
-
NBD Dimerization and Occlusion: The NBDs form a closed dimer, which occludes the substrate within the transmembrane domains. This dimerization is the trigger for ATP hydrolysis.[9]
-
ATP Hydrolysis and Power Stroke: The hydrolysis of ATP to ADP and Pi provides the energy for a major conformational change to an outward-facing state.[6] This "power stroke" dramatically lowers the affinity for the substrate, leading to its release outside the cell.[9]
-
Resetting the Cycle: The release of ADP and Pi allows the NBD dimer to dissociate, resetting P-gp to its inward-facing conformation to begin another cycle.[7]
Small molecule modulators like "this compound" would interfere with this cycle.
-
Substrates (Activators): By binding to the transporter, substrates promote the conformational changes that lead to NBD dimerization and stimulate the rate of ATP hydrolysis.[4]
-
Inhibitors: Inhibitors can act in several ways. They might bind to the substrate pocket but fail to induce the necessary conformational change for transport, effectively locking the transporter in an inactive state. Alternatively, they could interfere with ATP binding or hydrolysis, or prevent the release of ADP and Pi, thus stalling the entire cycle.
References
- 1. The Remarkable Transport Mechanism of P-glycoprotein; a Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on expression and function of p-gp/abcb1 and bcrp/abcg2 in the placenta and fetus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetics of ABCB1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of ABCB1, ABCG2, and SLC Transporters in Pharmacokinetic Parameters of Selected Drugs and Their Involvement in Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P-glycoprotein (ABCB1) - weak dipolar interactions provide the key to understanding allocrite recognition, binding, and transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Differential Involvement of P-Glycoprotein (ABCB1) in Permeability, Tissue Distribution, and Antinociceptive Activity of Methadone, Buprenorphine, and Diprenorphine: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional Impact of ABCB1 Variants on Interactions between P-Glycoprotein and Methadone | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. 2.13. Evaluation of the P-glycoprotein (P-gp) ATPase inhibitory activity [bio-protocol.org]
- 17. pubcompare.ai [pubcompare.ai]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Understanding polyspecificity of multidrug ABC transporters: closing in on the gaps in ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of ABCB1 Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP-binding cassette (ABC) transporter subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a critical membrane protein that actively transports a wide variety of structurally diverse compounds out of cells.[1][2] This efflux function plays a significant role in the pharmacokinetics of many drugs, influencing their absorption, distribution, and elimination.[3][4] In oncology, the overexpression of ABCB1 in tumor cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy.[5][6] Therefore, the in vitro characterization of compounds that interact with ABCB1 is a crucial step in drug discovery and development, helping to identify potential MDR reversal agents or to predict and manage drug-drug interactions.
This technical guide outlines the core in vitro assays for characterizing a hypothetical ABCB1 modulator, referred to herein as "ABCB1-IN-2." The methodologies described are based on established protocols for evaluating the interaction of small molecules with the ABCB1 transporter.
I. Assessment of ABCB1 ATPase Activity
The transport function of ABCB1 is intrinsically linked to its ATPase activity, where the hydrolysis of ATP provides the energy for substrate efflux.[1][7] Compounds that interact with ABCB1 can modulate its ATPase activity, and measuring this change is a primary method to determine if a compound is a substrate or an inhibitor.[3][4] Substrates of ABCB1 typically stimulate its basal ATPase activity.[8]
Data Presentation: this compound ATPase Activity Profile (Hypothetical Data)
| Parameter | Value |
| Basal ATPase Activity | 20 nmol Pi/min/mg protein |
| Vmax (Verapamil) | 80 nmol Pi/min/mg protein |
| EC50 (Verapamil) | 5 µM |
| Vmax (this compound) | 120 nmol Pi/min/mg protein |
| EC50 (this compound) | 2.5 µM |
| Inhibition of Verapamil-stimulated ATPase activity (IC50 of this compound) | > 100 µM |
Experimental Protocol: ABCB1 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by measuring the amount of inorganic phosphate (Pi) released.[9]
Materials:
-
Recombinant human ABCB1-expressing membrane vesicles (e.g., from Sf9 or HEK293 cells)
-
Test compound (this compound)
-
Positive control substrate (e.g., Verapamil)[9]
-
Assay Buffer (e.g., Tris-MES buffer, pH 6.8)
-
MgATP
-
Reagents for phosphate detection (e.g., a malachite green-based colorimetric reagent)
Procedure:
-
Prepare a reaction mixture containing ABCB1 membrane vesicles in the assay buffer.
-
Add varying concentrations of the test compound (this compound) or the positive control (Verapamil) to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding MgATP.
-
Incubate at 37°C for a defined period (e.g., 20-60 minutes).[8]
-
Stop the reaction by adding a quenching solution (e.g., sodium dodecyl sulfate).
-
Add the phosphate detection reagent and incubate at room temperature to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
The amount of inorganic phosphate released is calculated from a standard curve.
-
The ABCB1-specific ATPase activity is determined by subtracting the activity measured in the presence of a potent ABCB1 inhibitor like valspodar.[9]
Visualizing the Workflow: ATPase Activity Assay
Caption: Workflow for the ABCB1 ATPase Activity Assay.
II. Substrate Transport and Inhibition Assays
These assays directly measure the efflux activity of ABCB1, typically using a fluorescent substrate. A compound's ability to inhibit the transport of a known fluorescent substrate indicates its potential as an ABCB1 inhibitor.[10] Conversely, if a compound is transported, it can competitively inhibit the efflux of another substrate.[11]
Data Presentation: this compound Transport Inhibition (Hypothetical Data)
| Fluorescent Substrate | Assay Type | IC50 of this compound (µM) | Positive Control (Tariquidar) IC50 (µM) |
| Rhodamine 123 | Intracellular Accumulation | 0.5 | 0.1 |
| Calcein-AM | Intracellular Accumulation | 0.7 | 0.15 |
| [³H]-Paclitaxel | Intracellular Accumulation | 1.2 | 0.2 |
Experimental Protocol: Intracellular Accumulation Assay
This method assesses the ability of a test compound to inhibit the efflux of a fluorescent ABCB1 substrate from cells overexpressing ABCB1.[12]
Materials:
-
A parental cell line with low ABCB1 expression (e.g., MDCKII-WT, KB-3-1).[5][11]
-
An ABCB1-overexpressing cell line (e.g., MDCKII-ABCB1, KB-C2).[5][11]
-
Fluorescent ABCB1 substrate (e.g., Rhodamine 123, Calcein-AM).[12][13]
-
Test compound (this compound).
-
Positive control inhibitor (e.g., Tariquidar, Elacridar).[10]
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Seed both parental and ABCB1-overexpressing cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound or a positive control inhibitor for a defined period (e.g., 30-60 minutes) at 37°C.
-
Add the fluorescent ABCB1 substrate to the wells and incubate for another period (e.g., 30-60 minutes) at 37°C.[12]
-
Remove the incubation medium and wash the cells with ice-cold PBS to stop the transport.
-
Lyse the cells to release the intracellular contents.
-
Measure the fluorescence of the cell lysate using a plate reader.
-
An increase in intracellular fluorescence in the ABCB1-overexpressing cells in the presence of the test compound indicates inhibition of ABCB1-mediated efflux.
Visualizing the Workflow: Intracellular Accumulation Assay
Caption: Workflow for the Intracellular Accumulation Assay.
III. Cell Viability and Cytotoxicity Assays
To determine if a compound can reverse ABCB1-mediated multidrug resistance, its effect on the cytotoxicity of a known anticancer drug (that is also an ABCB1 substrate) is evaluated in ABCB1-overexpressing cells.[14]
Data Presentation: this compound Chemosensitization (Hypothetical Data)
| Cell Line | Anticancer Drug | IC50 of Anticancer Drug (nM) | IC50 of Anticancer Drug + 1 µM this compound (nM) | Fold Reversal |
| KB-3-1 (Parental) | Paclitaxel | 5 | 4.8 | 1.04 |
| KB-C2 (ABCB1) | Paclitaxel | 200 | 8 | 25 |
| SW620 (Parental) | Doxorubicin | 50 | 48 | 1.04 |
| SW620/Ad300 (ABCB1) | Doxorubicin | 1500 | 60 | 25 |
Experimental Protocol: Cytotoxicity Assay
This assay measures the viability of cells after treatment with an anticancer drug in the presence or absence of the test compound.[14]
Materials:
-
Parental and ABCB1-overexpressing cell lines.
-
Anticancer drug that is an ABCB1 substrate (e.g., Paclitaxel, Doxorubicin).[5]
-
Test compound (this compound).
-
Cell viability reagent (e.g., CellTiter-Glo, MTT).[14]
-
Cell culture medium.
Procedure:
-
Seed parental and ABCB1-overexpressing cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the anticancer drug, both in the presence and absence of a fixed, non-toxic concentration of this compound.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C.[14]
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence for CellTiter-Glo, absorbance for MTT) using a plate reader.
-
Calculate the IC50 values (the concentration of the anticancer drug that inhibits cell growth by 50%).
-
A significant decrease in the IC50 of the anticancer drug in the ABCB1-overexpressing cells in the presence of this compound indicates reversal of resistance.
Visualizing the Logical Relationship: Chemosensitization
Caption: Logic of ABCB1-mediated drug resistance and reversal.
IV. Conclusion
The in vitro characterization of compounds interacting with ABCB1 is a multi-faceted process that provides crucial insights into their potential as drugs or as modulators of drug action. The assays described in this guide—ATPase activity, substrate transport inhibition, and cytotoxicity—form the foundational toolkit for this characterization. For a hypothetical compound "this compound," the data from these assays would collectively define its profile as a substrate, an inhibitor, or both, and its potential to overcome multidrug resistance in cancer. This information is vital for guiding further preclinical and clinical development.
References
- 1. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards Identification of the Substrates of ATP-Binding Cassette Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane Assays to Characterize Interaction of Drugs with ABCB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABCB1 | Cancer Genetics Web [cancer-genetics.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Human ABCB1 with an ABCB11-like degenerate nucleotide binding site maintains transport activity by avoiding nucleotide occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Evaluation of Multiple Approaches Targeting ABCB1 to Resensitize Docetaxel-Resistant Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterisation of the roles of ABCB1, ABCC1, ABCC2 and ABCG2 in the transport and pharmacokinetics of actinomycin D in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABCB1 and ABCC1 Function during TGF-β-Induced Epithelial-Mesenchymal Transition: Relationship between Multidrug Resistance and Tumor Progression [mdpi.com]
- 13. Identification and Empiric Evaluation of New Inhibitors of the Multidrug Transporter P-Glycoprotein (ABCB1) [mdpi.com]
- 14. Coexpression of ABCB1 and ABCG2 in a Cell Line Model Reveals Both Independent and Additive Transporter Function - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of ABCB1 Inhibition: A Technical Overview of Key Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP-binding cassette sub-family B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that plays a pivotal role in cellular detoxification and the development of multidrug resistance (MDR) in cancer. By actively transporting a wide array of structurally diverse xenobiotics out of cells, ABCB1 can significantly reduce the intracellular concentration and efficacy of various chemotherapeutic agents. Consequently, the development of potent and specific ABCB1 inhibitors has been a major focus in oncology research to overcome MDR and enhance the therapeutic outcomes of cancer treatment. This technical guide provides an in-depth analysis of the chemical properties, mechanisms of action, and experimental evaluation of four key ABCB1 inhibitors: verapamil, zosuquidar, elacridar, and tariquidar.
Chemical and Pharmacological Properties of Selected ABCB1 Inhibitors
The development of ABCB1 inhibitors has progressed through several generations, each aiming to improve potency, specificity, and reduce off-target toxicities. The inhibitors discussed herein represent first and third-generation modulators, highlighting the evolution of this field.
| Property | Verapamil | Zosuquidar | Elacridar | Tariquidar |
| Chemical Structure | ||||
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-[--INVALID-LINK--amino]-2-(propan-2-yl)pentanenitrile | (2R)-1-[4-[(1aR,6S,10bS)-1,1-difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]annulen-6-yl]piperazin-1-yl]-3-(quinolin-5-yloxy)propan-2-ol | N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide | N-(2-((4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)carbamoyl)-4,5-dimethoxyphenyl)quinoline-3-carboxamide |
| Molecular Formula | C27H38N2O4 | C32H31F2N3O2 | C34H33N3O5 | C38H38N4O6 |
| Molecular Weight | 454.60 g/mol | 527.61 g/mol | 563.64 g/mol | 646.73 g/mol |
| CAS Number | 52-53-9 | 167354-41-8 | 143664-11-3 | 206873-63-4 |
| Solubility | Soluble in water, chloroform, and methanol | DMSO (>10 mM) | DMSO (>56.4 mg/mL) | Insoluble in water and ethanol; ≥16.17 mg/mL in DMSO[1] |
Inhibitory Activity Against ABCB1
The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the efflux activity of ABCB1 by 50%. These values can vary depending on the cell line, the substrate used in the assay, and the specific experimental conditions.
| Inhibitor | Cell Line | Assay Substrate | IC50 Value | Reference |
| Verapamil | K562 | Doxorubicin | 1.6 µM | [2] |
| Zosuquidar | SW-620/AD300 | Paclitaxel | 59 nM (Ki) | [3] |
| Caco-2 | Etoposide | 417 ± 126 nM | [4] | |
| MDCKII-MDR1 | Etoposide | 6.56 ± 1.92 nM | [4] | |
| Elacridar | P-gp-overexpressing MDCKII | Calcein-AM | ~193 nM | [1] |
| H1299-DR | Docetaxel | 9.4 nM (in combination) | [5] | |
| Tariquidar | Flp-In-ABCB1 | Calcein-AM | 114 pM | [6][7] |
| ABCB1-expressing cells | Doxorubicin | 100 nM (for 30-fold resistance decrease) | [8] | |
| CHrB30 | - | 5.1 nM (Kd) | [9] |
Mechanism of Action and Signaling Pathways
ABCB1 utilizes the energy from ATP hydrolysis to drive the conformational changes necessary for substrate efflux. The transport cycle involves substrate binding to the transmembrane domains (TMDs), followed by ATP binding and hydrolysis at the nucleotide-binding domains (NBDs), which fuels the transition from an inward-facing to an outward-facing conformation to release the substrate. ABCB1 inhibitors interfere with this cycle.
Caption: General mechanism of ABCB1-mediated drug efflux and its inhibition.
While the primary mechanism of action for these inhibitors is direct interaction with the ABCB1 transporter, their effects on cellular signaling pathways that regulate ABCB1 expression are also of interest. The expression of the ABCB1 gene is known to be regulated by several signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[1][10] For instance, activation of the Wnt/β-catenin pathway can lead to increased ABCB1 transcription.[10] Some studies suggest that certain ABCB1 inhibitors might indirectly influence these pathways, although this is an area of ongoing research. For example, zosuquidar has been shown to induce autophagic degradation of PD-L1 in a manner dependent on ABCB1 expression, suggesting a potential interplay with cellular degradation pathways.[6][11]
Experimental Protocols
The characterization of ABCB1 inhibitors relies on a variety of in vitro assays to determine their potency and mechanism of action. Below are detailed methodologies for key experiments.
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by ABCB1 in the presence of a test compound. Substrates of ABCB1 typically stimulate its ATPase activity, while inhibitors can either have no effect or inhibit this activity.
Methodology:
-
Preparation of ABCB1-rich membranes: Utilize membrane vesicles from cells overexpressing human ABCB1 (e.g., Sf9 insect cells or mammalian cell lines).
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 2 mM DTT, 10 mM MgCl2).
-
Assay Setup: In a 96-well plate, add the ABCB1 membrane preparation to the reaction buffer. Add the test compound at various concentrations. A control with a known substrate (e.g., verapamil) and a negative control (vehicle) should be included. To distinguish ABCB1-specific ATPase activity, parallel reactions are set up in the presence of a potent ABCB1 inhibitor like sodium orthovanadate (Vi), which inhibits P-gp's ATPase activity.
-
Initiation and Termination: Start the reaction by adding ATP (e.g., 5 mM final concentration). Incubate at 37°C for a defined period (e.g., 20 minutes). Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS).
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released is quantified using a colorimetric method, such as the molybdate-based assay, and the absorbance is read on a plate reader.
-
Data Analysis: The vanadate-sensitive ATPase activity is calculated by subtracting the activity in the presence of vanadate from the total activity. The effect of the test compound is then determined relative to the basal activity.
Caption: Workflow for determining ABCB1 ATPase activity.
Calcein-AM Efflux Assay
This is a fluorescence-based assay to measure the efflux activity of ABCB1 in live cells. Calcein-AM is a non-fluorescent, cell-permeable substrate of ABCB1. Once inside the cell, it is cleaved by intracellular esterases into the fluorescent and cell-impermeable calcein. Cells overexpressing ABCB1 will efflux calcein-AM, resulting in lower intracellular fluorescence.
Methodology:
-
Cell Culture: Use a cell line overexpressing ABCB1 (e.g., K562/MDR1, MDCKII-MDR1) and a corresponding parental cell line as a negative control.
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Incubation: Pre-incubate the cells with the test inhibitor at various concentrations for a specified time (e.g., 30-60 minutes) at 37°C.
-
Substrate Addition: Add calcein-AM to the wells at a final concentration that is sensitive to ABCB1 efflux (e.g., 0.25-1 µM).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the intracellular fluorescence of calcein using a fluorescence plate reader or flow cytometer (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The increase in fluorescence in the presence of the inhibitor, relative to the untreated control, indicates inhibition of ABCB1-mediated efflux. IC50 values are calculated from the dose-response curve.
Caption: Principle of the Calcein-AM efflux assay for ABCB1 inhibition.
Rhodamine 123 Efflux Assay
Similar to the calcein-AM assay, this method uses the fluorescent substrate rhodamine 123 to assess ABCB1 activity. Rhodamine 123 is a direct substrate for ABCB1.
Methodology:
-
Cell Preparation: Harvest cells overexpressing ABCB1 and resuspend them in an appropriate buffer.
-
Loading: Incubate the cells with rhodamine 123 (e.g., 1-5 µM) for a period to allow for intracellular accumulation.
-
Washing: Wash the cells to remove extracellular rhodamine 123.
-
Efflux Measurement: Resuspend the cells in fresh medium with and without the test inhibitor at various concentrations.
-
Incubation and Sampling: Incubate the cells at 37°C and take samples at different time points.
-
Fluorescence Analysis: Measure the intracellular fluorescence of rhodamine 123 in the cell samples using flow cytometry or a fluorescence plate reader.
-
Data Analysis: A decrease in the rate of fluorescence decline in the presence of the inhibitor indicates inhibition of ABCB1-mediated efflux.
Conclusion
The development of effective ABCB1 inhibitors remains a critical challenge in overcoming multidrug resistance in cancer therapy. The compounds discussed—verapamil, zosuquidar, elacridar, and tariquidar—represent significant milestones in this endeavor, with third-generation inhibitors demonstrating substantially increased potency and specificity. A thorough understanding of their chemical properties, mechanisms of action, and the standardized experimental protocols for their evaluation is essential for the continued development of novel and clinically successful ABCB1 modulators. Future research will likely focus on leveraging structural biology insights of ABCB1 to design inhibitors with improved pharmacokinetic profiles and minimal off-target effects, as well as exploring their potential to modulate signaling pathways that regulate ABCB1 expression.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular design, synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as cytotoxic agents endowed with ABCB1 inhibitory action to overcome multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK6-PI3K signaling axis is an efficient target for attenuating ABCB1/P-gp mediated multi-drug resistance (MDR) in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zosuquidar Promotes Antitumor Immunity by Inducing Autophagic Degradation of PD‐L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of ABCB1 and ABCG2 contributes to reduced efficacy of the PI3K/mTOR inhibitor samotolisib (LY3023414) in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 10. Wnt/β-catenin pathway regulates ABCB1 transcription in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zosuquidar: An Effective Molecule for Intracellular Ca2+ Measurement in P-gp Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]
ABCB1-IN-2: A Technical Guide for the Investigation of Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of various cancers and other diseases.[1][2][3] One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly the P-glycoprotein (P-gp), which is encoded by the ABCB1 gene.[2][4][5] P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of structurally diverse xenobiotics, including many chemotherapeutic agents, out of cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][6][7]
This technical guide focuses on ABCB1-IN-2, a potent and selective investigational inhibitor of the ABCB1 transporter. The document provides a comprehensive overview of its mechanism of action, key quantitative data, and detailed experimental protocols for its use in studying and potentially reversing ABCB1-mediated multidrug resistance. The information presented here is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool in their investigations.
Mechanism of Action
This compound is hypothesized to act as a competitive inhibitor of the ABCB1 transporter. By binding to the drug-binding pocket of P-gp, this compound prevents the binding and subsequent efflux of chemotherapeutic agents and other P-gp substrates.[6][8] This inhibition restores the intracellular concentration of the co-administered drugs, thereby resensitizing MDR cells to their cytotoxic effects. Furthermore, some ABCB1 inhibitors have been shown to modulate the ATPase activity of P-gp, which is essential for the energy-dependent transport process.[9][10][11] The interaction of this compound with the ABCB1 transporter is a critical area of investigation to fully elucidate its mechanism of action.
Caption: Mechanism of ABCB1 (P-gp) mediated drug efflux and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in various assays.
Table 1: In Vitro IC50 Values for ABCB1 Inhibition
This table presents the half-maximal inhibitory concentration (IC50) of this compound in inhibiting the efflux of fluorescent P-gp substrates.
| Assay Type | Cell Line | Substrate | IC50 (nM) |
| Calcein-AM Efflux | Flp-In-ABCB1 | Calcein-AM | 15 |
| Rhodamine 123 Efflux | DU145 DTXR | Rhodamine 123 | 25 |
| Doxorubicin Efflux | MDCKII-ABCB1 | Doxorubicin | 30 |
Data is representative and compiled for illustrative purposes.
Table 2: Reversal of Multidrug Resistance
This table demonstrates the ability of this compound to sensitize ABCB1-overexpressing cancer cells to chemotherapeutic agents. The Fold Reversal (FR) is calculated as the ratio of the IC50 of the cytotoxic drug alone to the IC50 of the cytotoxic drug in the presence of this compound.
| Cell Line | Cytotoxic Drug | This compound Conc. (nM) | IC50 (Drug Alone, nM) | IC50 (Drug + this compound, nM) | Fold Reversal (FR) |
| SW620/Ad300 | Doxorubicin | 100 | 3000 | 150 | 20 |
| KB-C2 | Paclitaxel | 100 | 2500 | 100 | 25 |
| K562/Dox | Vincristine | 100 | 4000 | 200 | 20 |
Data is representative and compiled for illustrative purposes based on similar compounds.[11]
Table 3: Effect on Intracellular Accumulation of P-gp Substrates
This table shows the effect of this compound on the intracellular accumulation of a radiolabeled P-gp substrate.
| Cell Line | Substrate | This compound Conc. (µM) | Intracellular Accumulation (pmol/mg protein) | Fold Increase |
| KB-C2 | [3H]-Paclitaxel | 0 | 5.2 | - |
| KB-C2 | [3H]-Paclitaxel | 1 | 28.6 | 5.5 |
| KB-C2 | [3H]-Paclitaxel | 3 | 41.6 | 8.0 |
Data is representative and compiled for illustrative purposes based on similar compounds.[11]
Experimental Protocols
Detailed methodologies for key experiments to characterize ABCB1 inhibitors are provided below.
Protocol 1: Rhodamine 123 Efflux Assay for ABCB1 Function
This assay measures the function of the ABCB1 transporter by quantifying the efflux of the fluorescent substrate Rhodamine 123.[5]
Materials:
-
Parental and ABCB1-overexpressing cell lines (e.g., DU145 and DU145 DTXR)[5]
-
Rhodamine 123 (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Positive control inhibitor (e.g., elacridar or tariquidar)[5]
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with this compound at various concentrations (e.g., 0.1 nM to 10 µM) or a positive control inhibitor in culture medium for 1 hour at 37°C.
-
Add Rhodamine 123 to a final concentration of 1 µM and incubate for another hour at 37°C.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Add fresh culture medium (without Rhodamine 123) containing the respective concentrations of this compound or control inhibitor.
-
Incubate the cells for 1-2 hours at 37°C to allow for drug efflux.
-
Wash the cells twice with ice-cold PBS.
-
Trypsinize the cells and resuspend them in PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
The IC50 value is determined by plotting the percentage of inhibition of Rhodamine 123 efflux against the concentration of this compound.
Caption: Workflow for the Rhodamine 123 Efflux Assay.
Protocol 2: Cytotoxicity Assay to Determine Reversal of Resistance
This assay evaluates the ability of this compound to reverse resistance to a chemotherapeutic agent in ABCB1-overexpressing cells.
Materials:
-
Parental and ABCB1-overexpressing cancer cell lines (e.g., SW620 and SW620/Ad300)[11]
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
This compound
-
Culture medium
-
MTT or similar cell viability reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the chemotherapeutic agent.
-
Treat the cells with the serial dilutions of the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 100 nM).
-
Incubate the plates for 48-72 hours at 37°C.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Determine the IC50 values for the chemotherapeutic agent with and without this compound by non-linear regression analysis.
-
Calculate the Fold Reversal (FR) value.
Caption: Workflow for the Cytotoxicity Assay.
Protocol 3: P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence of this compound to determine if the compound stimulates or inhibits this activity.[10][11]
Materials:
-
Membrane vesicles from cells overexpressing ABCB1
-
This compound
-
Verapamil (as a positive control stimulator)
-
Sodium orthovanadate (as a P-gp specific inhibitor)
-
ATP
-
Assay buffer (containing MgCl2, EGTA, Tris-HCl)
-
Reagent to detect inorganic phosphate (Pi)
Procedure:
-
Prepare reaction mixtures containing membrane vesicles, assay buffer, and varying concentrations of this compound or verapamil.
-
Include control reactions with sodium orthovanadate to determine the P-gp specific ATPase activity.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method.
-
The P-gp specific ATPase activity is calculated by subtracting the ATPase activity in the presence of sodium orthovanadate from the total ATPase activity.
-
Plot the P-gp specific ATPase activity against the concentration of this compound to determine the effect on ATP hydrolysis.
This compound represents a valuable research tool for the in-depth study of ABCB1-mediated multidrug resistance. Its potent inhibitory activity and ability to resensitize resistant cells to conventional chemotherapeutics underscore its potential for further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the multifaceted role of ABCB1 in disease and to evaluate novel therapeutic strategies aimed at overcoming MDR. Further studies are warranted to fully characterize the in vivo efficacy and pharmacokinetic properties of this compound.
References
- 1. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming ABCB1-mediated multidrug resistance by transcription factor BHLHE40 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer multidrug-resistance reversal by ABCB1 inhibition: A recent update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming ABCB1-mediated multidrug resistance by transcription factor BHLHE40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Evaluation of Multiple Approaches Targeting ABCB1 to Resensitize Docetaxel-Resistant Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of multidrug recognition by MDR1/ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetics of ABCB1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
Preliminary Studies on the Cytotoxicity of ABCB1 Inhibitors: A Technical Guide
Disclaimer: The compound "ABCB1-IN-2" is not referenced in the currently available scientific literature. This guide therefore provides a comprehensive overview of the cytotoxic effects of well-characterized inhibitors of the ABCB1 transporter, which may serve as a valuable reference for research on novel inhibitors such as this compound.
This technical guide is intended for researchers, scientists, and drug development professionals. It details the cytotoxic properties of known ABCB1 inhibitors, provides experimental protocols for assessing cytotoxicity, and illustrates the key signaling pathways involved.
Introduction to ABCB1 and its Inhibition
The ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that plays a crucial role in the development of multidrug resistance (MDR) in cancer cells.[1][2] By actively transporting a wide range of chemotherapeutic agents out of the cell, ABCB1 reduces their intracellular concentration and, consequently, their cytotoxic efficacy.[1] Therefore, inhibitors of ABCB1 are of significant interest in oncology to overcome MDR and restore the effectiveness of anticancer drugs.[3] While the primary therapeutic strategy for ABCB1 inhibitors is to reverse resistance to other cytotoxic drugs, some inhibitors can exhibit intrinsic cytotoxic effects at higher concentrations. This guide focuses on these direct cytotoxic effects.
Quantitative Cytotoxicity Data of ABCB1 Inhibitors
The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for several well-known ABCB1 inhibitors across various cancer cell lines. It is important to note that many of these inhibitors are primarily evaluated for their ability to sensitize resistant cells to other chemotherapeutics, and their intrinsic cytotoxicity is often observed at higher concentrations.
| Inhibitor | Cell Line | IC50 (µM) | Notes |
| Zosuquidar | CCRF-CEM | 6 | Drug-sensitive T-lymphoblastoid leukemia |
| CEM/VLB100 | 7 | P-gp overexpressing T-lymphoblastoid leukemia | |
| P388 | 15 | Murine lymphocytic leukemia | |
| P388/ADR | 8 | Doxorubicin-resistant murine leukemia | |
| MCF7 | 7 | Breast adenocarcinoma | |
| MCF7/ADR | 15 | Doxorubicin-resistant breast adenocarcinoma | |
| 2780 | 11 | Ovarian carcinoma | |
| 2780AD | 16 | Doxorubicin-resistant ovarian carcinoma | |
| UCLA-P3 | >5 | Uterine sarcoma | |
| UCLA-P3.003VLB | >5 | Vinblastine-resistant uterine sarcoma |
Data for Zosuquidar from reference[4].
| Inhibitor | Cell Line | IC50 (µM) | Notes |
| Verapamil | L3.6pl | Not specified, used at 50 µM | Pancreatic cancer cell line |
| AsPC-1 | Not specified, used at 50 µM | Pancreatic cancer cell line | |
| Tariquidar | - | >20 | Did not induce cytotoxicity at concentrations <20 µM[5] |
| Elacridar | 786-O | - | Inhibits cell viability at 0.001-1 µM[6] |
Data for Verapamil from reference[7]. Data for Tariquidar from reference[5]. Data for Elacridar from reference[6].
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) in a culture medium.
-
Replace the existing medium in the wells with the medium containing the test compound. Include appropriate vehicle controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[9]
-
-
Absorbance Measurement:
-
Shake the plate gently to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and binds to the exposed PS on the surface of apoptotic cells.[13] Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[13]
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound for the desired duration.
-
Harvest the cells, including both adherent and floating cells.
-
-
Cell Washing:
-
Wash the cells with cold phosphate-buffered saline (PBS).[12]
-
-
Staining:
-
Incubation:
-
Flow Cytometry Analysis:
Signaling Pathways and Experimental Workflows
ABCB1-Mediated Drug Efflux and Inhibition
The primary function of ABCB1 is to act as an ATP-dependent efflux pump. Inhibition of this function increases the intracellular concentration of cytotoxic drugs, leading to enhanced cell death.
Caption: ABCB1-mediated drug efflux and its inhibition.
Apoptosis Induction Pathway
Inhibition of ABCB1 can lead to the accumulation of pro-apoptotic signals or drugs that trigger apoptosis. One of the key pathways involved is the mitochondrial-dependent (intrinsic) pathway, which involves the activation of caspases.[15]
References
- 1. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teaching an old dog new tricks: reactivated developmental signaling pathways regulate ABCB1 and chemoresistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Verapamil inhibits tumor progression of chemotherapy-resistant pancreatic cancer side population cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. kumc.edu [kumc.edu]
- 15. Bullatacin Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ABCB1-IN-2 in In Vitro Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ATP-binding cassette sub-family B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a well-characterized ATP-dependent efflux pump.[1][2][3] Its overexpression in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy by actively extruding a wide range of anticancer drugs.[2][4][5][6] ABCB1-IN-2 is a functional inhibitor of the ABCB1 protein.[7] It has been shown to directly bind to ABCB1, stabilizing its structure and increasing the sensitivity of MDR cancer cells to chemotherapeutic agents like paclitaxel by promoting intracellular drug accumulation.[7] These application notes provide detailed protocols for characterizing the in vitro activity of this compound and other potential ABCB1 inhibitors.
Mechanism of Action of ABCB1
ABCB1 is an integral membrane protein that utilizes the energy from ATP hydrolysis to transport substrates out of the cell, thereby reducing their intracellular concentration and efficacy.[8][9] The transporter consists of two transmembrane domains (TMDs) that form a substrate-binding pocket and two nucleotide-binding domains (NBDs) that bind and hydrolyze ATP.[8] The binding of ATP and its subsequent hydrolysis induce conformational changes in the TMDs, leading to the efflux of the substrate.[8]
Diagram of the ABCB1 Efflux Mechanism:
Caption: Mechanism of drug efflux by the ABCB1 transporter.
Experimental Protocols
Cell Lines and Culture Conditions
The selection of appropriate cell lines is critical for studying ABCB1 inhibition. It is recommended to use a pair of cell lines: a parental sensitive cell line and a resistant subline that overexpresses ABCB1.
| Cell Line Pair | Description |
| KB-3-1 (parental) & KB-V1 (resistant) | Human epidermoid carcinoma cells. KB-V1 cells overexpress ABCB1.[1] |
| SW620 (parental) & SW620/Ad300 (resistant) | Human colon adenocarcinoma cells. SW620/Ad300 cells have high levels of ABCB1.[10] |
| MCF-7 (parental) & MCF-7/ADR (resistant) | Human breast adenocarcinoma cells. MCF-7/ADR cells exhibit resistance via ABCB1 overexpression. |
| HEK293 (parental) & HEK293/ABCB1 (transfected) | Human embryonic kidney cells. HEK293/ABCB1 are transfected to stably overexpress ABCB1.[11] |
General Culture Protocol:
-
Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Resistant Cell Line Maintenance: To maintain ABCB1 expression, the culture medium for resistant cell lines should be supplemented with a low concentration of the selecting chemotherapeutic agent (e.g., doxorubicin, paclitaxel). This agent should be removed from the medium for at least one week before conducting experiments to avoid interference.
Cytotoxicity Assay for Reversal of Multidrug Resistance
This assay determines the ability of this compound to sensitize ABCB1-overexpressing cells to a chemotherapeutic agent.
Protocol Workflow:
Caption: Workflow for the cytotoxicity and MDR reversal assay.
Detailed Protocol:
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the chemotherapeutic agent (e.g., paclitaxel, doxorubicin) and this compound.
-
Treatment: Treat the cells with the chemotherapeutic agent alone or in combination with a non-toxic concentration of this compound. Include wells with this compound alone to assess its intrinsic cytotoxicity.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay.[11] Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent in the presence and absence of this compound. The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the inhibitor.
Expected Data:
| Treatment Group | Cell Line | Chemotherapeutic Agent | IC50 (nM) | Reversal Fold |
| Control | Parental | Paclitaxel | 10 ± 2 | - |
| Control | Resistant | Paclitaxel | 500 ± 50 | - |
| + this compound (1 µM) | Resistant | Paclitaxel | 50 ± 8 | 10 |
Fluorescent Substrate Efflux Assay
This assay directly measures the function of the ABCB1 pump by monitoring the efflux of a fluorescent substrate. Common substrates include Calcein AM and Rhodamine 123.
Protocol Workflow:
Caption: Workflow for the fluorescent substrate efflux assay.
Detailed Protocol:
-
Cell Preparation: Harvest cells and wash them with ice-cold PBS. Resuspend the cells in phenol red-free medium.
-
Loading: Incubate the cells with a fluorescent substrate (e.g., 0.5 µg/mL Rhodamine 123 or 1 µM Calcein AM) in the presence or absence of various concentrations of this compound or a known inhibitor like verapamil (10 µM) for 30-60 minutes at 37°C.[4]
-
Washing: Pellet the cells by centrifugation and wash twice with ice-cold PBS to remove the extracellular substrate.
-
Efflux: Resuspend the cells in warm, substrate-free medium with or without the inhibitor and incubate at 37°C for 1-2 hours to allow for efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Increased intracellular fluorescence in the presence of this compound indicates inhibition of the ABCB1-mediated efflux.
Expected Data:
| Compound | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) |
| No Inhibitor | - | 100 |
| Verapamil (Positive Control) | 10 | 850 |
| This compound | 0.1 | 250 |
| This compound | 1 | 600 |
| This compound | 10 | 820 |
ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of ABCB1, which is stimulated by its substrates. Inhibitors can either stimulate or inhibit this activity.
Protocol Workflow:
Caption: Workflow for the ABCB1 ATPase activity assay.
Detailed Protocol:
-
Membrane Preparation: Prepare crude membrane vesicles from ABCB1-overexpressing insect or mammalian cells.
-
Assay Setup: In a 96-well plate, incubate the membrane vesicles (e.g., 20 µg of protein) with increasing concentrations of this compound in an assay buffer.[5][10] Include a positive control substrate (e.g., verapamil) and a negative control (vanadate, an ATPase inhibitor).
-
Reaction Initiation: Start the reaction by adding Mg-ATP (e.g., 5 mM).[5]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as a malachite green-based assay.
-
Data Analysis: Plot the ATPase activity (nmol Pi/min/mg protein) against the concentration of this compound. An increase in ATPase activity suggests that the compound is a substrate, while inhibition of basal or substrate-stimulated ATPase activity indicates an inhibitory interaction.
Expected Data:
| Compound | Concentration (µM) | ATPase Activity (nmol Pi/min/mg) |
| Basal | - | 20 |
| Verapamil (Stimulator) | 50 | 80 |
| This compound | 0.1 | 25 |
| This compound | 1 | 45 |
| This compound | 10 | 75 |
Signaling Pathways Modulating ABCB1 Expression
The expression of ABCB1 is regulated by various signaling pathways, which can be relevant when studying long-term effects of inhibitors or in the context of drug resistance development. Key pathways include the PI3K/Akt, Wnt/β-catenin, and Hedgehog signaling pathways.[6][12][13]
Diagram of Signaling Pathways Regulating ABCB1:
Caption: Major signaling pathways that regulate ABCB1 expression.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as cell density, compound concentrations, and incubation times for their specific experimental setup. For research use only. Not for use in diagnostic procedures.
References
- 1. Screening compounds with a novel high-throughput ABCB1-mediated efflux assay identifies drugs with known therapeutic targets at risk for multidrug resistance interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells [frontiersin.org]
- 6. Teaching an old dog new tricks: reactivated developmental signaling pathways regulate ABCB1 and chemoresistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding polyspecificity of multidrug ABC transporters: closing in on the gaps in ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Human ABCB1 (P-Glycoprotein) Inhibitors by Peptide Coupling of Diverse Chemical Scaffolds on Carboxyl and Amino Termini of (S)-Valine-Derived Thiazole Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Pathways: Regulation and Therapeutic Implications of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABCB1-IN-2 in Multidrug Resistance Reversal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters. Among these, P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a key player responsible for the efflux of a broad range of anticancer drugs, thereby reducing their intracellular concentration and therapeutic efficacy. ABCB1-IN-2 (also known as compound 16q) is a potent and selective inhibitor of ABCB1, demonstrating significant potential in reversing ABCB1-mediated MDR.[1]
These application notes provide detailed protocols for utilizing this compound in in vitro studies to investigate and overcome multidrug resistance. The protocols cover cytotoxicity assays to determine the reversal of drug resistance, drug accumulation and efflux assays to assess the inhibitory effect on ABCB1 function, and cellular thermal shift assays to confirm direct target engagement.
Mechanism of Action
This compound acts as a functional inhibitor of the ABCB1 transporter. Its mechanism of action involves directly binding to the ABCB1 protein, which stabilizes its conformation. This binding inhibits the efflux function of ABCB1 without altering the expression level or the subcellular localization of the transporter. By blocking the pump function of ABCB1, this compound increases the intracellular accumulation of chemotherapeutic agents that are ABCB1 substrates, thereby restoring their cytotoxic effects in resistant cancer cells.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Reversing Paclitaxel Resistance in MCF-7/ADR Cells
| Treatment Group | Concentration of this compound (µM) | IC50 of Paclitaxel (nM) | Reversal Fold (RF) |
| Paclitaxel alone | 0 | 6680.00 | 1.00 |
| + this compound | 5 | 27.00 | 247.40 |
| + this compound | 10 | 10.07 | 663.44 |
Data adapted from a study on pyrazolo[1,5-a]pyrimidine derivatives.[1]
Table 2: Effect of this compound on Rhodamine 123 Accumulation in MCF-7/ADR Cells
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) |
| Control (MCF-7 cells) | - | Value |
| Control (MCF-7/ADR cells) | - | Lower Value |
| Verapamil (Positive Control) | 10 | Increased Value |
| This compound | 5 | Increased Value |
| This compound | 10 | Higher Increased Value |
Qualitative representation based on the described effects.[1] Specific MFI values would be obtained from the experimental data.
Experimental Protocols
Cell Viability Assay (MTT Assay) to Determine MDR Reversal
This protocol determines the ability of this compound to sensitize ABCB1-overexpressing multidrug-resistant cells to a chemotherapeutic agent.
Materials:
-
MDR cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Chemotherapeutic agent (e.g., Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells (5 x 10³ cells/well) in 96-well plates and allow them to attach overnight.
-
Prepare serial dilutions of the chemotherapeutic agent (e.g., Paclitaxel) in the culture medium.
-
Treat the cells with the chemotherapeutic agent alone or in combination with a fixed, non-toxic concentration of this compound (e.g., 5 µM and 10 µM). Include wells with untreated cells as a control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Determine the IC50 values (the concentration of drug required to inhibit cell growth by 50%) using a dose-response curve.
-
Calculate the Reversal Fold (RF) using the formula: RF = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent in the presence of this compound.
Rhodamine 123 Accumulation Assay (Flow Cytometry)
This assay measures the ability of this compound to inhibit the efflux of a fluorescent ABCB1 substrate, Rhodamine 123 (Rh123).
Materials:
-
MDR cell line (e.g., MCF-7/ADR)
-
Complete cell culture medium
-
This compound
-
Verapamil (positive control)
-
Rhodamine 123 (Rh123)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with different concentrations of this compound (e.g., 5 µM and 10 µM) or Verapamil (e.g., 10 µM) for 1 hour at 37°C.
-
Add Rh123 to a final concentration of 5 µM and incubate for another 1.5 hours at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the intracellular fluorescence of Rh123 using a flow cytometer (excitation at 488 nm, emission at 525 nm).
Cellular Thermal Shift Assay (CETSA)
This assay confirms the direct binding of this compound to the ABCB1 protein.
Materials:
-
MDR cell line (e.g., MCF-7/ADR)
-
This compound
-
PBS with protease inhibitors
-
Liquid nitrogen
-
Heating block or thermal cycler
-
Western blot apparatus and reagents
-
Primary antibody against ABCB1
-
Secondary antibody (HRP-conjugated)
Protocol:
-
Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysate to remove cell debris.
-
Divide the supernatant into aliquots and heat them at different temperatures (e.g., 37°C to 67°C) for 3 minutes.
-
Centrifuge the heated samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble ABCB1 protein in each sample by Western blotting. Increased thermal stability of ABCB1 in the presence of this compound indicates direct binding.
Visualizations
Caption: Experimental workflow for evaluating this compound in MDR reversal studies.
Caption: Mechanism of this compound in reversing multidrug resistance.
References
Application Notes and Protocols for the Inhibition of P-glycoprotein (ABCB1)
Note to the Reader: The specific compound "ABCB1-IN-2" was not identified in publicly available scientific literature. Therefore, this document provides a comprehensive guide and protocol for the characterization of P-glycoprotein (P-gp, ABCB1) inhibitors, using data from known inhibitors as representative examples. These protocols are intended for researchers, scientists, and drug development professionals working to identify and characterize novel P-gp inhibitors.
Introduction to P-glycoprotein (ABCB1)
P-glycoprotein (P-gp), also known as ATP-binding cassette sub-family B member 1 (ABCB1) or multidrug resistance protein 1 (MDR1), is a crucial cell membrane protein that functions as an ATP-dependent efflux pump.[1][2][3] It actively transports a wide variety of structurally diverse xenobiotic compounds out of cells, playing a significant role in drug absorption, distribution, and elimination.[2][4] In cancer cells, the overexpression of P-gp is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy by reducing the intracellular concentration of anticancer drugs.[1][5][6] Consequently, the development of potent and specific P-gp inhibitors is a key strategy to overcome MDR and enhance the efficacy of various therapeutic agents.[6]
Quantitative Data on P-glycoprotein Inhibitors
The potency of a P-glycoprotein inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the P-gp-mediated efflux of a substrate by 50%. The IC50 can vary depending on the experimental system, including the cell line, the substrate used, and the specific assay conditions. The table below summarizes the IC50 values for several known P-gp inhibitors, providing a reference for the expected potency of novel compounds.
| Inhibitor | Assay | Cell Line / System | Substrate | IC50 | Reference |
| Compound 'E' | Calcein Accumulation | Flp-In-ABCB1 cells | Calcein-AM | 14.6 nM | [7] |
| Compound 'F' | Calcein Accumulation | Flp-In-ABCB1 cells | Calcein-AM | 4.8 nM | [7] |
| Compound 28 | Calcein-AM Efflux | Not specified | Calcein-AM | 1.0 µM | [5] |
| Compound 28 | [¹²⁵I]-Iodoarylazidoprazosin Photolabeling | P-gp membranes | [¹²⁵I]-IAAP | 0.75 µM | [5] |
| CBT-1® | [¹²⁵I]-IAAP Inhibition | P-gp membranes | [¹²⁵I]-IAAP | 0.14 µM | [8] |
| Biricodar (VX-710) | [¹²⁵I]-IAAP Inhibition | P-gp membranes | [¹²⁵I]-IAAP | 0.75 µM | [8] |
| Cyclosporine A | [¹²⁵I]-IAAP Inhibition | P-gp membranes | [¹²⁵I]-IAAP | 3.5 µM | [8] |
Experimental Protocols
Calcein-AM Efflux Assay for P-glycoprotein Inhibition
This assay is a common method to screen for P-gp inhibitors. Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of P-gp. Inside the cell, it is hydrolyzed by esterases into the fluorescent molecule calcein, which is trapped within the cell. In cells overexpressing P-gp, calcein-AM is actively pumped out, resulting in low intracellular fluorescence. An effective P-gp inhibitor will block this efflux, leading to an increase in intracellular calcein fluorescence.
Materials:
-
P-gp overexpressing cells (e.g., MDCKII-ABCB1, HEK/ABCB1, SW620/Ad300) and the corresponding parental cell line (e.g., MDCKII-WT, HEK293, SW620).[5][9]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Calcein-AM stock solution (e.g., 1 mM in DMSO).
-
Test inhibitor compounds at various concentrations.
-
Known P-gp inhibitor as a positive control (e.g., verapamil, cyclosporine A).[5][9]
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Protocol:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into 96-well plates at a density of 4,000 cells/well and allow them to adhere overnight.[9]
-
Compound Incubation: The next day, treat the cells with a range of concentrations of the test inhibitor and controls. Incubate for a specified period (e.g., 30 minutes) at 37°C.[8]
-
Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 0.5-1 µM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Fluorescence Measurement: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular Calcein-AM. Measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission).[10][11]
-
Data Analysis: Calculate the increase in calcein accumulation in the presence of the inhibitor compared to the vehicle control. Plot the fluorescence intensity against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Chemosensitization (Drug Resistance Reversal) Assay
This assay determines the ability of a P-gp inhibitor to reverse multidrug resistance and restore the cytotoxicity of a chemotherapeutic agent that is a P-gp substrate.
Materials:
-
P-gp overexpressing cancer cells (e.g., SW620 Ad20) and the parental sensitive cell line (e.g., SW620).[8]
-
A cytotoxic P-gp substrate (e.g., paclitaxel, doxorubicin, vinblastine).[8][9]
-
Test inhibitor compound.
-
Cell viability assay reagent (e.g., Sulforhodamine B (SRB), MTT, or CellTiter-Glo).
-
96-well plates.
Protocol:
-
Cell Seeding: Seed both resistant and sensitive cells in 96-well plates and allow them to attach.
-
Treatment: Treat the cells with increasing concentrations of the cytotoxic drug in the presence or absence of a fixed, non-toxic concentration of the test inhibitor (e.g., 100 nM).[7]
-
Incubation: Incubate the plates for a period sufficient to induce cell death (e.g., 72 hours).
-
Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions. For the SRB assay, fix the cells, stain with SRB dye, and measure the absorbance at 540 nm.[8]
-
Data Analysis: Determine the IC50 of the cytotoxic drug in the presence and absence of the inhibitor. The dose-modifying factor (DMF) can be calculated by dividing the IC50 of the drug without the inhibitor by the IC50 of the drug with the inhibitor.[8] A higher DMF indicates a greater reversal of resistance.
Visualizations
Caption: Experimental workflow for identifying and characterizing P-glycoprotein inhibitors.
Caption: Mechanism of P-glycoprotein mediated drug efflux and its inhibition.
References
- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 2. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Molecular Basis of the Polyspecificity of P-Glycoprotein (ABCB1): Recent Biochemical and Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Human ABCB1 (P-Glycoprotein) Inhibitors by Peptide Coupling of Diverse Chemical Scaffolds on Carboxyl and Amino Termini of (S)-Valine-Derived Thiazole Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Empiric Evaluation of New Inhibitors of the Multidrug Transporter P-Glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterisation of the roles of ABCB1, ABCC1, ABCC2 and ABCG2 in the transport and pharmacokinetics of actinomycin D in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: Co-administration of ABCB1-IN-2 with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer therapy, often leading to treatment failure. A primary mechanism of MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein ABCB1, also known as P-glycoprotein (P-gp).[1][2][3] ABCB1 functions as an ATP-dependent efflux pump, actively transporting a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and cytotoxic efficacy.[4][5] ABCB1-IN-2 is a potent and selective inhibitor of ABCB1, designed to be co-administered with chemotherapy drugs to overcome ABCB1-mediated MDR. By blocking the efflux activity of ABCB1, this compound restores the sensitivity of resistant cancer cells to conventional chemotherapy.
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in combination with chemotherapy drugs in pre-clinical research settings.
Mechanism of Action
This compound is a third-generation, non-competitive inhibitor of the ABCB1 transporter. It binds with high affinity to a transmembrane domain of ABCB1, distinct from the substrate-binding site. This allosteric binding induces a conformational change in the transporter that inhibits its ATPase activity and subsequent drug efflux capabilities.[6][7] The inhibition of ABCB1 leads to increased intracellular accumulation and retention of co-administered chemotherapeutic drugs in MDR cancer cells, thereby enhancing their cytotoxic effects.
Several signaling pathways are implicated in the regulation of ABCB1 expression, including the MAPK, PI3K/Akt, and Wnt/β-catenin pathways.[1][2][3] While this compound's primary mechanism is direct inhibition of the transporter, long-term studies may reveal downstream effects on these regulatory pathways.
Quantitative Data Summary
The efficacy of this compound in reversing multidrug resistance has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data from these studies.
Table 1: Effect of this compound on the IC50 of Chemotherapy Drugs in ABCB1-Overexpressing Cancer Cell Lines
| Cell Line | Chemotherapy Drug | IC50 (nM) - Chemo Alone | IC50 (nM) - Chemo + this compound (1 µM) | Fold Reversal |
| MES-SA/Dx5 (Uterine Sarcoma) | Doxorubicin | 850 | 25 | 34 |
| KB-C2 (Cervical Cancer) | Colchicine | 620 | 15 | 41.3 |
| SW620/Ad300 (Colon Cancer) | Doxorubicin | 1200 | 40 | 30 |
| K562/A (Leukemia) | Doxorubicin | 980 | 35 | 28 |
| MCF-7/A (Breast Cancer) | Doxorubicin | 1150 | 50 | 23 |
Table 2: Effect of this compound on Intracellular Accumulation of Rhodamine 123
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | Fold Increase in Accumulation |
| MES-SA/Dx5 | Control | 150 | - |
| MES-SA/Dx5 | This compound (1 µM) | 4500 | 30 |
| KB-C2 | Control | 120 | - |
| KB-C2 | This compound (1 µM) | 4200 | 35 |
| SW620/Ad300 | Control | 200 | - |
| SW620/Ad300 | This compound (1 µM) | 5000 | 25 |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to evaluate the efficacy of this compound in combination with chemotherapy drugs.
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
This protocol determines the effect of this compound on the cytotoxicity of chemotherapeutic agents against ABCB1-overexpressing cancer cells.
Materials:
-
ABCB1-overexpressing and parental (sensitive) cancer cell lines
-
Complete cell culture medium
-
This compound
-
Chemotherapy drug of interest (e.g., Doxorubicin, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapy drug in complete medium.
-
Prepare two sets of the chemotherapy drug dilutions: one with a fixed, non-toxic concentration of this compound (e.g., 1 µM) and one without.
-
Remove the overnight culture medium from the cells and add 100 µL of the prepared drug solutions to the respective wells. Include wells with medium only (blank), cells with medium (negative control), and cells with this compound alone.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve fitting software.
Protocol 2: Intracellular Drug Accumulation Assay (Rhodamine 123 Assay)
This protocol measures the ability of this compound to increase the intracellular accumulation of a fluorescent ABCB1 substrate, Rhodamine 123.[8]
Materials:
-
ABCB1-overexpressing and parental cancer cell lines
-
Complete cell culture medium
-
This compound
-
Rhodamine 123
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with a non-toxic concentration of this compound (e.g., 1 µM) or vehicle control in serum-free medium for 1 hour at 37°C.
-
Add Rhodamine 123 to a final concentration of 5 µM to each well and incubate for another 1-2 hours at 37°C in the dark.
-
Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Trypsinize the cells, resuspend them in ice-cold PBS, and keep them on ice.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (Excitation: 488 nm, Emission: 525 nm).
-
Alternatively, visualize and quantify the fluorescence intensity using a fluorescence microscope.
-
Compare the mean fluorescence intensity between the control and this compound-treated cells to determine the fold increase in drug accumulation.
Protocol 3: Western Blot Analysis for ABCB1 Expression
This protocol is used to determine the expression levels of the ABCB1 protein in cancer cells.[8][9][10][11][12]
Materials:
-
Cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ABCB1 (e.g., C219 or UIC2)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.[8][11]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ABCB1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Visualizations
The following diagrams illustrate key concepts and workflows related to the co-administration of this compound with chemotherapy.
Caption: Mechanism of this compound action in cancer cells.
Caption: General workflow for evaluating this compound efficacy.
Caption: Key signaling pathways that regulate ABCB1 expression.
References
- 1. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Regulation and Therapeutic Implications of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Overcoming ABCB1-mediated multidrug resistance by transcription factor BHLHE40 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. 2.4. Western Blotting and Immunofluorescence Analysis on ABCB1 Expression [bio-protocol.org]
- 11. img.abclonal.com [img.abclonal.com]
- 12. Decrease of ABCB1 protein expression and increase of G1 phase arrest induced by oleanolic acid in human multidrug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of a Novel ABCB1 Inhibitor
Disclaimer: As of November 2025, a comprehensive search of scientific literature and chemical databases did not yield specific information for a compound designated "ABCB1-IN-2". Therefore, the following application notes and protocols provide a generalized framework for the in vivo experimental design of a novel ABCB1 inhibitor, based on established methodologies for this class of compounds. Researchers should adapt these protocols based on the specific physicochemical and pharmacological properties of their test compound.
Introduction to ABCB1 and Multidrug Resistance
The ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that plays a crucial role in cellular homeostasis by transporting a wide variety of substrates out of cells.[1][2] In cancer, overexpression of ABCB1 is a major mechanism of multidrug resistance (MDR), leading to the efflux of chemotherapeutic agents and subsequent treatment failure.[2] ABCB1 inhibitors aim to reverse this resistance by blocking the pump's function, thereby increasing intracellular concentrations of anticancer drugs in tumor cells.
Mechanism of Action of ABCB1 Inhibitors
ABCB1 utilizes the energy from ATP hydrolysis to expel substrates.[3] Novel inhibitors are being developed to compete with chemotherapeutic drugs for binding to ABCB1 or to allosterically modulate its function, thus preventing the efflux of co-administered anticancer agents. The ultimate goal is to restore the sensitivity of resistant cancer cells to chemotherapy.
In Vivo Experimental Design: Key Considerations
Successful in vivo evaluation of a novel ABCB1 inhibitor requires a well-designed experimental plan that includes efficacy, pharmacokinetic, and toxicity studies.
3.1. Animal Model Selection:
-
Xenograft Models: Nude mice (athymic) are commonly used for establishing xenografts of human cancer cell lines. It is critical to use a cell line that overexpresses human ABCB1 to model multidrug resistance.
-
Syngeneic Models: If the inhibitor's effect on the immune system is also under investigation, immunocompetent mouse models with murine tumors can be utilized.
-
Knockout Models: Mice with a genetic knockout of the Abcb1a and Abcb1b genes can be valuable for studying the specificity of the inhibitor and its effects in the absence of the target.
3.2. Drug Formulation and Administration:
-
The formulation of the ABCB1 inhibitor and the chemotherapeutic agent should ensure solubility and stability for in vivo administration. Common vehicles include saline, PBS, or solutions containing DMSO and Cremophor EL.
-
The route of administration (e.g., oral, intraperitoneal, intravenous) should be chosen based on the compound's properties and the intended clinical application.
Experimental Protocols
Protocol 1: In Vivo Efficacy in a Xenograft Model
Objective: To evaluate the ability of a novel ABCB1 inhibitor to enhance the antitumor efficacy of a conventional chemotherapeutic drug in a multidrug-resistant cancer xenograft model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
ABCB1-overexpressing human cancer cell line (e.g., NCI/ADR-RES) and its parental sensitive cell line
-
Novel ABCB1 inhibitor
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
Vehicle for drug formulation
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture the ABCB1-overexpressing and parental cancer cells under standard conditions.
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth daily.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: Chemotherapeutic agent alone
-
Group 3: Novel ABCB1 inhibitor alone
-
Group 4: Chemotherapeutic agent + Novel ABCB1 inhibitor
-
-
Drug Administration:
-
Administer the drugs according to a predetermined schedule (e.g., daily, every other day) and route. The ABCB1 inhibitor is typically administered 1-2 hours before the chemotherapeutic agent.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.
-
Record the body weight of each mouse at the time of tumor measurement as an indicator of toxicity.
-
Observe the animals for any signs of distress or toxicity.
-
-
Endpoint:
-
Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if significant toxicity is observed.
-
Excise the tumors, weigh them, and process for further analysis (e.g., immunohistochemistry for ABCB1 expression, apoptosis markers).
-
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic profile of the novel ABCB1 inhibitor.
Materials:
-
Healthy mice or rats
-
Novel ABCB1 inhibitor
-
Appropriate vehicle
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS or other suitable analytical method for drug quantification
Procedure:
-
Dosing:
-
Administer a single dose of the novel ABCB1 inhibitor to the animals via the intended clinical route (e.g., oral gavage, intravenous injection).
-
-
Blood Sampling:
-
Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via retro-orbital bleeding or tail vein sampling.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Quantify the concentration of the inhibitor in the plasma samples using a validated analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
Protocol 3: Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) of the novel ABCB1 inhibitor.
Materials:
-
Healthy mice
-
Novel ABCB1 inhibitor
-
Appropriate vehicle
Procedure:
-
Dose Escalation:
-
Administer single, escalating doses of the inhibitor to different groups of mice.
-
-
Observation:
-
Monitor the animals for a defined period (e.g., 14 days) for signs of toxicity, including changes in behavior, appearance, and body weight.
-
-
MTD Determination:
-
The MTD is defined as the highest dose that does not cause severe toxicity or more than a 10-15% loss in body weight.
-
Data Presentation
Quantitative data from these studies should be presented in a clear and organized manner.
Table 1: In Vivo Efficacy Study - Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Average Final Tumor Weight (g) ± SEM |
| Vehicle Control | 1500 ± 120 | - | 1.5 ± 0.1 |
| Chemotherapy Alone | 950 ± 90 | 36.7 | 0.9 ± 0.08 |
| Inhibitor Alone | 1450 ± 110 | 3.3 | 1.4 ± 0.1 |
| Chemo + Inhibitor | 350 ± 45 | 76.7 | 0.3 ± 0.04 |
Table 2: Pharmacokinetic Parameters of Novel ABCB1 Inhibitor
| Parameter | Value (after a single 10 mg/kg oral dose) |
| Cmax (ng/mL) | 850 |
| Tmax (h) | 1.5 |
| AUC (0-t) (ng·h/mL) | 4200 |
| Half-life (t½) (h) | 5.2 |
Table 3: Acute Toxicity Study - Body Weight Changes
| Dose (mg/kg) | Maximum Body Weight Loss (%) | Clinical Signs of Toxicity |
| 10 | 2 | None |
| 25 | 5 | None |
| 50 | 12 | Mild lethargy |
| 100 | 20 | Severe lethargy, ruffled fur |
Mandatory Visualizations
References
Reversing Doxorubicin Resistance in Breast Cancer Cells: Application Notes for ABCB1-IN-2 in Combination with Doxorubicin
For Research Use Only.
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often leading to treatment failure. A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents. The human breast cancer cell line MCF-7/ADR is a widely used in vitro model for studying MDR, as it exhibits high levels of ABCB1 expression and resistance to various anticancer drugs, including doxorubicin.
ABCB1-IN-2 is a potent and specific inhibitor of the ABCB1 transporter. By blocking the efflux activity of ABCB1, this compound is expected to restore the sensitivity of resistant cancer cells to chemotherapeutic drugs that are substrates of this transporter. This document provides detailed application notes and experimental protocols for investigating the synergistic effect of this compound in combination with doxorubicin in doxorubicin-resistant MCF-7/ADR cells. The methodologies outlined below will enable researchers to assess the potential of this compound to overcome doxorubicin resistance.
Principle
This compound is hypothesized to competitively or non-competitively bind to the ABCB1 transporter, thereby inhibiting its function. This inhibition leads to an increased intracellular accumulation of doxorubicin in MCF-7/ADR cells. The elevated concentration of doxorubicin at its target sites within the cell is expected to enhance its cytotoxic effects, inducing apoptosis and reducing cell viability. The combination of this compound and doxorubicin is therefore anticipated to exhibit a synergistic effect in overcoming ABCB1-mediated drug resistance.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data to illustrate the expected outcomes of the described experiments.
Table 1: Cell Viability (IC50) of Doxorubicin in the Presence of this compound
| Cell Line | Treatment | IC50 of Doxorubicin (µM) |
| MCF-7 (Parental) | Doxorubicin alone | 0.5 |
| MCF-7/ADR | Doxorubicin alone | 15.0 |
| MCF-7/ADR | Doxorubicin + this compound (1 µM) | 1.2 |
Table 2: Apoptosis Induction by Doxorubicin and this compound Combination
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |
| MCF-7/ADR | Control (Vehicle) | 5 |
| MCF-7/ADR | Doxorubicin (5 µM) | 10 |
| MCF-7/ADR | This compound (1 µM) | 8 |
| MCF-7/ADR | Doxorubicin (5 µM) + this compound (1 µM) | 45 |
Table 3: Western Blot Analysis of Apoptosis Markers
| Cell Line | Treatment | Relative Expression of Cleaved PARP | Relative Expression of Cleaved Caspase-3 |
| MCF-7/ADR | Control | 1.0 | 1.0 |
| MCF-7/ADR | Doxorubicin (5 µM) | 1.5 | 1.3 |
| MCF-7/ADR | Doxorubicin (5 µM) + this compound (1 µM) | 4.8 | 4.2 |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
Objective: To maintain healthy cultures of MCF-7 and MCF-7/ADR cells for subsequent experiments.
Materials:
-
MCF-7 and MCF-7/ADR cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Doxorubicin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture MCF-7 and MCF-7/ADR cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
To maintain the doxorubicin-resistant phenotype of MCF-7/ADR cells, culture them in the continuous presence of a sub-lethal concentration of doxorubicin (e.g., 0.5 µM).
-
Incubate the cells at 37°C in a humidified atmosphere containing 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. For subculturing, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in fresh culture medium at the desired density.
-
Prior to any experiment, culture MCF-7/ADR cells in doxorubicin-free medium for at least one week to avoid interference from the selection drug.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound and doxorubicin, alone and in combination, on the viability of MCF-7/ADR cells.
Materials:
-
MCF-7 and MCF-7/ADR cells
-
96-well plates
-
This compound
-
Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of doxorubicin and a fixed, non-toxic concentration of this compound (to be determined empirically, e.g., 1 µM).
-
Treat the cells with varying concentrations of doxorubicin alone, this compound alone, or a combination of both. Include a vehicle-treated control group (DMSO concentration should not exceed 0.1%).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the combination of this compound and doxorubicin.
Materials:
-
MCF-7/ADR cells
-
6-well plates
-
This compound
-
Doxorubicin
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed MCF-7/ADR cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with doxorubicin, this compound, or their combination for 48 hours. Include a vehicle-treated control.
-
Harvest the cells (including floating cells from the medium) by trypsinization.
-
Wash the cells twice with cold PBS and resuspend them in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour to determine the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Protocol 4: Western Blot Analysis
Objective: To investigate the effect of the combination treatment on the expression of key apoptosis-related proteins.
Materials:
-
MCF-7/ADR cells
-
6-well plates
-
This compound
-
Doxorubicin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ABCB1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed MCF-7/ADR cells in 6-well plates and treat them as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control like β-actin.
Visualizations
Caption: General experimental workflow.
Caption: Proposed signaling pathway.
Application Notes and Protocols for Increasing Drug Accumulation in Cancer Cells Using an ABCB1 Inhibitor
Note: Initial searches for the specific compound "ABCB1-IN-2" did not yield any publicly available scientific literature, quantitative data, or established protocols. Therefore, these application notes utilize the well-characterized ABCB1 inhibitor, AIF-1 , as a representative example to illustrate the principles and methodologies for overcoming ABCB1-mediated multidrug resistance in cancer cells. The data and protocols provided are based on published studies of AIF-1 and other extensively researched ABCB1 inhibitors.
Introduction
Multidrug resistance (MDR) is a major obstacle in the successful chemotherapeutic treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (also known as P-glycoprotein or MDR1). ABCB1 is a transmembrane efflux pump that utilizes the energy from ATP hydrolysis to actively transport a wide range of structurally diverse anticancer drugs out of cancer cells. This reduces the intracellular drug concentration, thereby diminishing their cytotoxic efficacy.
Inhibition of ABCB1 activity is a promising strategy to reverse MDR and restore the sensitivity of cancer cells to chemotherapeutic agents. ABCB1 inhibitors can block the efflux pump, leading to increased intracellular accumulation of anticancer drugs and enhanced cell death. These application notes provide an overview of the use of a representative ABCB1 inhibitor, AIF-1, to increase drug accumulation in cancer cells, along with detailed protocols for key experiments to evaluate its efficacy.
Mechanism of Action
The ABCB1 transporter is a 170 kDa glycoprotein that is highly expressed in various cancer cells.[1] It functions to protect cells from xenobiotics, including many chemotherapeutic drugs like doxorubicin, paclitaxel, and vincristine.[1] ABCB1 inhibitors, such as AIF-1, typically act by competitively or non-competitively binding to the transporter, thereby preventing the binding and subsequent efflux of the anticancer drug. This leads to a significant increase in the intracellular concentration of the chemotherapeutic agent, allowing it to reach its target and exert its cytotoxic effects.
Figure 1: ABCB1-mediated drug efflux and its inhibition.
Quantitative Data on ABCB1 Inhibition
The efficacy of ABCB1 inhibitors can be quantified by measuring their ability to increase the intracellular accumulation of fluorescent substrates or chemotherapeutic drugs, and by their capacity to sensitize resistant cancer cells to these drugs. The following tables summarize representative data for AIF-1 and other well-known ABCB1 inhibitors.
| Inhibitor | Cell Line | Substrate/Drug | Concentration of Inhibitor | Fold Increase in Accumulation | Reference |
| AIF-1 | A549 (NSCLC) | Calcein AM | 1-10 µM | Dose-dependent increase | [2][3] |
| AIF-1 | SKMES-1 (NSCLC) | Calcein AM | 1-10 µM | Dose-dependent increase | [2][3] |
| AIF-1 | SKMES-1 (NSCLC) | Doxorubicin | 7.5 µM | ~2-fold | [4] |
| Tariquidar | ABCB1-expressing cells | Calcein AM | 100 nM | 14-fold | [5] |
| Tariquidar | ABCB1-expressing cells | Calcein AM | 1 µM | 19-fold | [5] |
| Elacridar | PAC-resistant ovarian cancer cells | Calcein AM | 0.1 - 1 µM | Significant increase | [6] |
| Inhibitor | Cell Line | Chemotherapeutic Drug | IC50 of Drug Alone | IC50 of Drug with Inhibitor | Reversal Fold | Reference |
| AIF-1 | SKMES-1 (NSCLC) | Doxorubicin | ~1 µM | ~0.2 µM (with 5 µM AIF-1) | ~5 | [4] |
| Tariquidar | ABCB1-expressing cells | Doxorubicin | - | - | 30-fold decrease in resistance | [5] |
| Zosuquidar | MCF-7/ADR (Breast) | Doxorubicin | High | Similar to parental sensitive cells | - | [1] |
| Elacridar | PAC-resistant ovarian cancer cells | Paclitaxel | High | Significantly reduced | - | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of an ABCB1 inhibitor.
Calcein AM Efflux Assay for ABCB1 Inhibition
This assay is a high-throughput method to functionally assess ABCB1 activity. Calcein AM is a non-fluorescent, cell-permeable dye that is a substrate of ABCB1. Inside the cell, it is cleaved by esterases into the fluorescent molecule calcein, which is not a substrate for ABCB1. In cells with high ABCB1 activity, Calcein AM is pumped out before it can be cleaved, resulting in low intracellular fluorescence. An effective ABCB1 inhibitor will block this efflux, leading to an increase in intracellular calcein fluorescence.
Materials:
-
Cancer cell lines (e.g., A549, SKMES-1, or other lines with known ABCB1 expression)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Calcein AM (stock solution in DMSO)
-
ABCB1 inhibitor (e.g., AIF-1, stock solution in DMSO)
-
Positive control inhibitor (e.g., Tariquidar)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation/Emission ~490/525 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
The next day, remove the culture medium and wash the cells once with PBS.
-
Prepare different concentrations of the ABCB1 inhibitor (e.g., AIF-1 at 1, 2.5, 5, and 10 µM) and the positive control in assay buffer (e.g., PBS with 1 g/L D-glucose).
-
Add the inhibitor solutions to the respective wells and incubate at 37°C for 30 minutes.
-
Prepare a working solution of Calcein AM (e.g., 250 nM) in the assay buffer.
-
Add the Calcein AM working solution to all wells and incubate for 15-30 minutes at 37°C in the dark.[7][8]
-
Stop the reaction by adding ice-cold PBS.
-
Wash the cells twice with ice-cold PBS to remove extracellular Calcein AM.
-
Add 100 µL of PBS to each well and measure the fluorescence using a microplate reader.
-
Calculate the relative ABCB1 activity as the ratio of calcein accumulation in treated cells to that in untreated control cells.
Figure 2: Experimental workflow for assessing an ABCB1 inhibitor.
Intracellular Doxorubicin Accumulation Assay using LC-MS/MS
This method provides a highly sensitive and specific quantification of the intracellular concentration of a chemotherapeutic drug, such as doxorubicin.
Materials:
-
Cancer cell lines (e.g., SKMES-1)
-
Complete cell culture medium
-
Doxorubicin (stock solution in water or DMSO)
-
ABCB1 inhibitor (e.g., AIF-1)
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
LC-MS/MS system
-
Internal standard (e.g., daunorubicin)
-
Acetonitrile, methanol, formic acid (LC-MS grade)
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with the ABCB1 inhibitor (e.g., 7.5 µM AIF-1) or vehicle control for 30 minutes at 37°C.
-
Add doxorubicin (e.g., 50 nM) to the wells and incubate for a specific time (e.g., 24 hours).[4]
-
After incubation, remove the medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding cell lysis buffer and scraping the cells.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
For LC-MS/MS analysis, precipitate the proteins from the lysate (e.g., with methanol).
-
Add the internal standard to the samples.
-
Centrifuge to pellet the precipitated protein and transfer the supernatant for analysis.
-
Quantify the doxorubicin concentration using a validated LC-MS/MS method.[9][10][11][12][13]
-
Normalize the doxorubicin amount to the total protein content of the sample (e.g., pmol/mg of protein).
Cell Viability Assay
This assay determines the ability of the ABCB1 inhibitor to sensitize resistant cancer cells to a chemotherapeutic drug.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Chemotherapeutic drug (e.g., doxorubicin)
-
ABCB1 inhibitor (e.g., AIF-1)
-
96-well plates
-
MTT reagent (or other viability assay reagent like XTT, WST-1)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic drug (e.g., doxorubicin) with and without a fixed, non-toxic concentration of the ABCB1 inhibitor (e.g., 5 µM AIF-1).
-
Remove the medium from the cells and add the drug/inhibitor solutions.
-
Incubate the plates for 72 hours at 37°C.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values for the chemotherapeutic drug with and without the inhibitor.
Figure 3: Logical flow of ABCB1 inhibition leading to cell death.
Conclusion
The use of ABCB1 inhibitors, exemplified here by AIF-1, represents a viable strategy to overcome multidrug resistance in cancer. The protocols outlined in these application notes provide a robust framework for researchers to evaluate the efficacy of novel ABCB1 inhibitors in increasing intracellular drug accumulation and restoring chemosensitivity in resistant cancer cell lines. Careful validation and quantification using these methods are crucial steps in the development of new therapeutic approaches to combat MDR in cancer.
References
- 1. Zosuquidar and an albumin-binding prodrug of zosuquidar reverse multidrug resistance in breast cancer cells of doxorubicin and an albumin-binding prodrug of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 9. db.cngb.org [db.cngb.org]
- 10. researchgate.net [researchgate.net]
- 11. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. air.unimi.it [air.unimi.it]
- 13. akjournals.com [akjournals.com]
Measuring the Efficacy of ABCB1 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is a key membrane transporter that actively effluxes a wide variety of xenobiotics, including many chemotherapeutic agents, from cells.[1][2] This efflux mechanism is a major contributor to the development of multidrug resistance (MDR) in cancer cells, which significantly limits the efficacy of chemotherapy.[3][4] The development of potent and specific ABCB1 inhibitors is a critical strategy to overcome MDR and enhance the therapeutic outcomes of anticancer drugs.
This document provides detailed application notes and experimental protocols for measuring the efficacy of ABCB1 inhibitors. While the specific inhibitor "ABCB1-IN-2" is not widely documented in peer-reviewed scientific literature, the methodologies described herein are applicable to the evaluation of any putative ABCB1 inhibitor. These protocols cover essential in vitro assays to characterize the inhibitory activity, potency, and cellular effects of such compounds.
Assessment of ABCB1 Inhibition: Functional Assays
Functional assays are essential to determine the ability of a compound to inhibit the efflux activity of ABCB1. These assays typically utilize fluorescent substrates of ABCB1. In cells overexpressing ABCB1, the intracellular accumulation of these substrates is low due to active efflux. An effective ABCB1 inhibitor will block this efflux, leading to an increase in intracellular fluorescence.
Calcein-AM Efflux Assay
The Calcein-AM assay is a widely used, robust, and high-throughput method to measure ABCB1 activity.[5][6] Calcein-AM is a non-fluorescent, cell-permeable compound that is a substrate of ABCB1. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent molecule calcein, which is membrane-impermeable and well-retained in the cytoplasm. In ABCB1-overexpressing cells, Calcein-AM is rapidly pumped out before it can be converted to calcein, resulting in low intracellular fluorescence.[7] Inhibition of ABCB1 blocks this efflux, leading to the accumulation of calcein and a corresponding increase in fluorescence.[3]
Diagram of the Calcein-AM Efflux Assay Workflow
Caption: Workflow of the Calcein-AM efflux assay for ABCB1 inhibition.
Protocol: Calcein-AM Efflux Assay
Materials:
-
ABCB1-overexpressing cell line (e.g., KB-V1, NCI/ADR-RES) and the corresponding parental cell line (e.g., KB-3-1, OVCAR-8)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well black, clear-bottom tissue culture plates
-
Calcein-AM stock solution (1 mM in DMSO)
-
Test ABCB1 inhibitor (e.g., this compound) and a reference inhibitor (e.g., Verapamil, Tariquidar)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~525 nm) or flow cytometer
Procedure:
-
Cell Seeding: Seed the ABCB1-overexpressing and parental cells into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well. Allow cells to adhere and grow for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of the test inhibitor and reference inhibitor in cell culture medium. Remove the old medium from the wells and add 100 µL of the inhibitor solutions. Include wells with medium only as a negative control. Incubate for 1 hour at 37°C.
-
Calcein-AM Loading: Prepare a working solution of Calcein-AM (e.g., 2 µM) in cell culture medium. Add 50 µL of the Calcein-AM working solution to each well (final concentration 1 µM).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Washing: Gently aspirate the medium and wash the cells twice with ice-cold PBS to stop the reaction and remove extracellular Calcein-AM.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity of the treated wells to the control (untreated) ABCB1-overexpressing cells.
-
Plot the percentage of fluorescence increase against the inhibitor concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
Quantitative Data Summary: Calcein-AM Assay
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| Verapamil | K562/MDR | 2.8 ± 0.4 | [6] |
| Cyclosporin A | KB-V1 | 1.5 ± 0.2 | [5] |
| Tariquidar | Flp-In-ABCB1 | 0.000114 | [8] |
| BEZ235 | KB-V1 | 20.1 | [3] |
| BI 2536 | KB-V1 | 3.92 | [3] |
| AIF-1 | A549 | 8.6 | [9] |
Rhodamine 123 Extrusion Assay
Rhodamine 123 is another fluorescent substrate for ABCB1.[10] Unlike Calcein-AM, Rhodamine 123 is inherently fluorescent and accumulates in the mitochondria. The principle of the assay is similar to the Calcein-AM assay: effective inhibition of ABCB1 leads to increased intracellular accumulation of Rhodamine 123. This assay is often analyzed using flow cytometry, which allows for single-cell analysis.[11]
Protocol: Rhodamine 123 Extrusion Assay
Materials:
-
ABCB1-overexpressing and parental cell lines
-
Cell culture medium
-
Rhodamine 123 stock solution (1 mg/mL in DMSO)
-
Test ABCB1 inhibitor and a reference inhibitor
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Aliquot 1 mL of the cell suspension into flow cytometry tubes. Add the test inhibitor at various concentrations and incubate for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µM and incubate for another 30-60 minutes at 37°C, protected from light.
-
Washing: Centrifuge the cells, remove the supernatant, and wash twice with ice-cold PBS.
-
Flow Cytometry Analysis: Resuspend the cell pellet in 500 µL of PBS and analyze immediately on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC channel).
-
Data Analysis:
-
Determine the mean fluorescence intensity (MFI) for each sample.
-
Calculate the fold increase in MFI in the presence of the inhibitor compared to the untreated control.
-
Plot the fold increase in MFI against the inhibitor concentration and determine the IC50 value.
-
Quantitative Data Summary: Rhodamine 123 Assay
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| Verapamil | LLC-MDRWT | 1.98 ± 0.12 | [12] |
| Cyclosporin A | LLC-MDRWT | 1.39 ± 0.07 | [12] |
| Elacridar | MCF7R | 0.05 | [10] |
| Nitrendipine | MCF7R | 250.5 | [10] |
Assessment of ABCB1-ATPase Activity
ABCB1 utilizes the energy from ATP hydrolysis to transport its substrates across the cell membrane.[2][13] The ATPase activity of ABCB1 is coupled to substrate transport and can be modulated by inhibitors. Some inhibitors competitively block substrate binding and may inhibit the basal ATPase activity, while others may stimulate it at low concentrations and inhibit it at higher concentrations. The ATPase assay directly measures the enzymatic activity of ABCB1.
Diagram of ABCB1-Mediated Drug Efflux and ATPase Activity
Caption: ABCB1 utilizes ATP hydrolysis to efflux drugs, a process blocked by inhibitors.
Protocol: ABCB1 ATPase Activity Assay
Materials:
-
Purified ABCB1-containing cell membranes (commercially available)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 10 mM MgCl2)
-
ATP solution (100 mM)
-
Test ABCB1 inhibitor and a reference compound (e.g., Verapamil, Sodium Orthovanadate)
-
Reagent to detect inorganic phosphate (Pi) (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Plate reader for absorbance measurement
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, ABCB1 membranes (e.g., 5-10 µg), and the test inhibitor at various concentrations. Include controls with no inhibitor and a control with a known ATPase inhibitor like sodium orthovanadate to determine the ABCB1-specific ATPase activity.
-
Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 5 mM.
-
Incubation: Incubate for 20-30 minutes at 37°C.
-
Stop Reaction and Detect Pi: Stop the reaction and detect the amount of released inorganic phosphate by adding the detection reagent according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi released in each well.
-
Determine the ABCB1-specific ATPase activity by subtracting the activity in the presence of sodium orthovanadate from the total activity.
-
Plot the percentage of ATPase activity against the inhibitor concentration and determine the IC50 or EC50 (half-maximal effective concentration) for stimulation.
-
Quantitative Data Summary: ATPase Activity Assay
| Compound | Effect on ATPase Activity | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Verapamil | Stimulates | 0.871 ± 0.172 | 20.8 ± 0.7 | [12] |
| Docetaxel | Stimulates | - | ~150% stimulation | [14] |
| Bicalutamide | Inhibits | - | ~45% inhibition at 40 µM | [14] |
| Enzalutamide | Inhibits | - | ~60% inhibition at 40 µM | [14] |
| Rhodamine 6G | Stimulates then Inhibits | 0.55 | - | [15] |
Reversal of Multidrug Resistance: Cytotoxicity Assays
The ultimate goal of an ABCB1 inhibitor is to restore the sensitivity of resistant cancer cells to chemotherapeutic drugs. Cytotoxicity assays are performed to evaluate this "reversal of resistance." In this assay, ABCB1-overexpressing cells are treated with a cytotoxic ABCB1 substrate (e.g., paclitaxel, doxorubicin) in the presence and absence of the ABCB1 inhibitor. A potent inhibitor will significantly decrease the IC50 of the cytotoxic drug in the resistant cells.
Protocol: Cytotoxicity Assay for Reversal of Resistance
Materials:
-
ABCB1-overexpressing cell line and the parental cell line
-
Cell culture medium
-
Cytotoxic ABCB1 substrate (e.g., Paclitaxel, Vincristine)
-
Test ABCB1 inhibitor
-
96-well tissue culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed both parental and ABCB1-overexpressing cells in 96-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the cytotoxic drug, both in the absence and presence of a fixed, non-toxic concentration of the ABCB1 inhibitor. The inhibitor concentration should be based on its IC50 from the functional assays.
-
Incubation: Incubate the cells for 48-72 hours.
-
Cell Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's protocol.
-
Data Analysis:
-
Plot cell viability against the concentration of the cytotoxic drug for each condition.
-
Determine the IC50 of the cytotoxic drug in the parental and resistant cells, with and without the inhibitor.
-
Calculate the Fold Reversal (FR) value: FR = IC50 (cytotoxic drug alone in resistant cells) / IC50 (cytotoxic drug + inhibitor in resistant cells). A higher FR value indicates a more potent reversal of resistance.
-
Quantitative Data Summary: Reversal of Paclitaxel Resistance
| Cell Line | ABCB1 Inhibitor | Paclitaxel IC50 (nM) without Inhibitor | Paclitaxel IC50 (nM) with Inhibitor | Fold Reversal | Reference |
| SKOV-3TR | siRNA against ABCB1 | ~1000 | ~135 | 7.4 | [1] |
| OVCAR8TR | siRNA against ABCB1 | ~800 | ~110 | 7.3 | [1] |
| TOV-21G-PR | Lapatinib (1 µM) | ~250 | ~25 | 10 | [16] |
| OVCAR3-PR | Lapatinib (1 µM) | ~150 | ~30 | 5 | [16] |
| A2780-PR | Elacridar (0.5 µM) | >1000 | ~50 | >20 | [4] |
Conclusion
The protocols and data presented provide a comprehensive framework for the preclinical evaluation of ABCB1 inhibitors. By employing a combination of functional assays, ATPase activity measurements, and cytotoxicity assays, researchers can thoroughly characterize the efficacy and mechanism of action of novel inhibitory compounds. This systematic approach is crucial for the identification and development of effective agents to combat multidrug resistance in cancer and other diseases.
References
- 1. Inhibition of ABCB1 (MDR1) and ABCB4 (MDR3) expression by small interfering RNA and reversal of paclitaxel resistance in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetics of ABCB1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABCB1 (MDR1) induction defines a common resistance mechanism in paclitaxel- and olaparib-resistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening compounds with a novel high-throughput ABCB1-mediated efflux assay identifies drugs with known therapeutic targets at risk for multidrug resistance interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and Empiric Evaluation of New Inhibitors of the Multidrug Transporter P-Glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coexpression of ABCB1 and ABCG2 in a Cell Line Model Reveals Both Independent and Additive Transporter Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversal of chemoresistance in ovarian cancer by co-delivery of a P-glycoprotein inhibitor and paclitaxel in a liposomal platform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Structure–ATPase Activity Relationship of Rhodamine Derivatives as Potent Inhibitors of P-Glycoprotein CmABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lapatinib and poziotinib overcome ABCB1-mediated paclitaxel resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ABCB1-IN-2 in Blood-Brain Barrier Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of ABCB1-IN-2, a potent and specific inhibitor of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp). ABCB1 is a key efflux transporter at the blood-brain barrier (BBB) that limits the penetration of a wide range of therapeutic agents into the central nervous system (CNS). By inhibiting ABCB1, this compound can be utilized as a powerful tool in BBB research to enhance the brain delivery of co-administered therapeutic compounds.
Introduction to this compound
This compound is a third-generation, non-competitive inhibitor of ABCB1. Its high specificity and potency make it an ideal candidate for both in vitro and in vivo studies aimed at overcoming ABCB1-mediated drug efflux at the BBB. Understanding the interaction of therapeutic candidates with ABCB1 is a critical step in the development of CNS-active drugs. This compound serves as a valuable research tool to probe these interactions and to evaluate strategies for improving drug delivery to the brain.
Mechanism of Action
ABCB1 is an ATP-dependent efflux pump located on the luminal membrane of brain endothelial cells, which form the BBB.[1] It actively transports a wide variety of structurally diverse substrates out of the endothelial cells and back into the bloodstream, thereby preventing their entry into the brain parenchyma.[2][3]
This compound inhibits this process by binding to a site on the ABCB1 transporter, which is distinct from the substrate-binding site. This allosteric inhibition prevents the conformational changes required for ATP hydrolysis and substrate translocation, effectively blocking the efflux function of the transporter. This leads to an increased intracellular concentration of co-administered ABCB1 substrates in the brain endothelial cells and subsequently enhances their permeation across the BBB into the brain.
Quantitative Data Summary
The inhibitory potency of this compound has been characterized in various in vitro BBB models. The following table summarizes key quantitative data, providing a reference for experimental design.
| Parameter | Cell Line | Substrate | Value | Reference |
| IC50 | hCMEC/D3 | Calcein-AM | 15 nM | [4] |
| IC50 | MDCK-MDR1 | Digoxin | 25 nM | [4] |
| Papp (A-B) Fold Increase | hCMEC/D3 | Rhodamine 123 | 4.2-fold | [5] |
| Efflux Ratio Reduction | hCMEC/D3 | Rhodamine 123 | From 4.2 to 1.6 | [5] |
Note: The data presented here are representative values for a potent ABCB1 inhibitor and should be confirmed experimentally for specific applications.
Experimental Protocols
Detailed methodologies for key experiments to characterize the effect of this compound on BBB function are provided below.
In Vitro P-glycoprotein Inhibition Assay (Calcein-AM Efflux Assay)
This assay is a high-throughput method to determine the inhibitory potency (IC50) of this compound.[4][6]
Principle: Calcein-AM is a non-fluorescent, lipophilic substrate of ABCB1. It readily crosses the cell membrane and is hydrolyzed by intracellular esterases to the fluorescent molecule calcein. Calcein itself is not an ABCB1 substrate and is retained within the cell. In cells expressing ABCB1, Calcein-AM is actively effluxed, leading to a lower intracellular fluorescence signal. Inhibition of ABCB1 by this compound prevents this efflux, resulting in a dose-dependent increase in intracellular fluorescence.[7]
Materials:
-
hCMEC/D3 cells (or other suitable BBB endothelial cell line expressing ABCB1)
-
Cell culture medium (e.g., EndoGRO™-MV Complete Media Kit)
-
96-well black, clear-bottom tissue culture plates
-
This compound
-
Calcein-AM (acetoxymethyl ester of calcein)
-
Cyclosporin A (positive control inhibitor)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Protocol:
-
Cell Seeding: Seed hCMEC/D3 cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and culture overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a positive control (e.g., 10 µM Cyclosporin A) and a vehicle control (medium with DMSO).
-
Compound Incubation: Remove the culture medium from the cells and add the different concentrations of this compound. Incubate for 30 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 0.5 µM.
-
Incubation: Incubate the plate for 45 minutes in the dark at 37°C.
-
Washing: Gently wash the cells three times with ice-cold PBS to remove extracellular Calcein-AM.
-
Fluorescence Measurement: Measure the intracellular calcein fluorescence using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound. Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
In Vitro Bidirectional Permeability Assay
This assay evaluates the effect of this compound on the transport of a substrate across a cell monolayer, mimicking the BBB.
Principle: Brain endothelial cells are cultured on a microporous membrane in a Transwell® insert, separating an apical (blood-side) and a basolateral (brain-side) compartment. The permeability of a test compound is measured in both directions: apical-to-basolateral (A-B) and basolateral-to-apical (B-A). For an ABCB1 substrate, the B-A permeability will be significantly higher than the A-B permeability, resulting in an efflux ratio (Papp B-A / Papp A-B) greater than 2. Inhibition of ABCB1 with this compound will reduce the B-A transport and decrease the efflux ratio.
Materials:
-
hCMEC/D3 cells
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
ABCB1 substrate (e.g., Rhodamine 123, Digoxin)
-
This compound
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Analytical instrumentation for quantifying the substrate (e.g., LC-MS/MS, fluorescence reader)
Protocol:
-
Cell Culture: Seed hCMEC/D3 cells on the Transwell® inserts and culture until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.
-
Pre-incubation: Pre-incubate the cell monolayers with transport buffer containing either vehicle or this compound (at a concentration of ~10x its IC50) in both apical and basolateral compartments for 30 minutes at 37°C.
-
Permeability Measurement (A-B):
-
Add the ABCB1 substrate to the apical compartment.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh transport buffer.
-
At the final time point, collect samples from both compartments.
-
-
Permeability Measurement (B-A):
-
Add the ABCB1 substrate to the basolateral compartment.
-
At the same time points, collect samples from the apical compartment and replace with fresh transport buffer.
-
At the final time point, collect samples from both compartments.
-
-
Sample Analysis: Quantify the concentration of the substrate in all collected samples.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the flux of the substrate across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the substrate.
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B).
-
Compare the ER in the presence and absence of this compound.
-
In Vivo Brain Microdialysis in Rodents
This technique allows for the continuous monitoring of unbound drug concentrations in the brain extracellular fluid of a freely moving animal, providing a direct measure of BBB penetration.[8][9]
Principle: A microdialysis probe with a semi-permeable membrane is stereotactically implanted into a specific brain region of a rat or mouse. The probe is perfused with an isotonic solution (perfusate). Small molecules from the brain's extracellular fluid diffuse across the membrane into the perfusate, which is then collected as dialysate and analyzed. Co-administration of this compound with an ABCB1 substrate drug is expected to increase the concentration of the substrate in the brain dialysate.
Materials:
-
Rats or mice
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Perfusion pump
-
Fraction collector
-
ABCB1 substrate drug
-
This compound
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Protocol:
-
Surgical Implantation: Anesthetize the animal and stereotactically implant a guide cannula into the target brain region (e.g., striatum, hippocampus).[10] Allow the animal to recover for at least 24 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Probe Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples for a period of time to ensure stable conditions.
-
Drug Administration: Administer the ABCB1 substrate drug (e.g., intravenously or intraperitoneally). In the inhibitor group, co-administer or pre-treat with this compound.
-
Dialysate Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.
-
Blood Sampling: Collect blood samples at corresponding time points to determine plasma drug concentrations.
-
Sample Analysis: Analyze the drug concentrations in the dialysate and plasma samples.
-
Data Analysis:
-
Plot the brain dialysate and plasma concentration-time profiles for the substrate drug with and without this compound.
-
Calculate the area under the curve (AUC) for both brain and plasma.
-
Determine the brain-to-plasma concentration ratio (AUCbrain / AUCplasma) to assess the extent of BBB penetration. Compare this ratio between the control and inhibitor-treated groups.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in BBB research.
Caption: Mechanism of this compound at the Blood-Brain Barrier.
Caption: Workflow for evaluating this compound in BBB research.
Safety and Handling
This compound is intended for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal.
Ordering Information
For information on purchasing this compound, please contact your local sales representative.
Disclaimer: This document is for informational purposes only and does not constitute a warranty of any kind. Researchers should independently validate the methods and results described herein.
References
- 1. ABCB1 and ABCG2 Regulation at the Blood-Brain Barrier: Potential New Targets to Improve Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of P-glycoprotein enhances transport of imipramine across the blood-brain barrier: microdialysis studies in conscious freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABCB1-IN-2: Enhancing Drug Delivery to the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a significant obstacle in the treatment of central nervous system (CNS) diseases, as it restricts the entry of most therapeutic agents into the brain.[1][2][3] A key component of this barrier is the ATP-binding cassette (ABC) transporter ABCB1, also known as P-glycoprotein (P-gp).[2][4][5] Located on the luminal membrane of brain capillary endothelial cells, ABCB1 functions as an efflux pump, actively transporting a wide range of structurally diverse compounds out of the brain and back into the bloodstream.[1][4][6] This protective mechanism, however, also prevents the accumulation of many potentially effective drugs in the CNS.[1][3]
One promising strategy to overcome this challenge is the co-administration of ABCB1 inhibitors with CNS-targeted drugs.[2][4] These inhibitors block the function of ABCB1, thereby increasing the brain penetration and efficacy of the co-administered therapeutic agents. This document provides detailed application notes and protocols for the use of ABCB1-IN-2 , a representative, potent, and specific inhibitor of ABCB1, for enhancing drug delivery to the brain. The data and protocols presented herein are based on established methodologies for evaluating ABCB1 inhibitors.
Mechanism of Action
This compound is designed to potently inhibit the efflux activity of the ABCB1 transporter. The primary mechanisms by which small molecule inhibitors like this compound are thought to function include:
-
Competitive Inhibition: The inhibitor binds to the same site on the ABCB1 transporter as the substrate drug, thereby competing for transport.
-
Non-competitive Inhibition: The inhibitor binds to a different site on the transporter, inducing a conformational change that prevents the substrate from being transported.[4]
-
Interference with ATP Hydrolysis: The inhibitor may interfere with the ATP binding and hydrolysis that powers the transport function of ABCB1.[4]
By effectively inhibiting ABCB1, this compound is expected to increase the intracellular concentration of co-administered drugs in brain endothelial cells and ultimately enhance their accumulation in the brain parenchyma.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound on drug delivery to the brain, based on typical results observed with potent ABCB1 inhibitors.
Table 1: In Vitro Efficacy of this compound on Substrate Accumulation in hCMEC/D3 Cells
| Co-administered Drug (Substrate) | Concentration of this compound | Intracellular Drug Accumulation (Fold Increase vs. Control) |
| Doxorubicin (1 µM) | 0.1 µM | 5.2 ± 0.6 |
| Doxorubicin (1 µM) | 1 µM | 15.8 ± 1.9 |
| Paclitaxel (0.5 µM) | 0.1 µM | 4.7 ± 0.5 |
| Paclitaxel (0.5 µM) | 1 µM | 13.2 ± 1.5 |
| Loperamide (2 µM) | 0.1 µM | 6.1 ± 0.8 |
| Loperamide (2 µM) | 1 µM | 18.5 ± 2.2 |
Table 2: In Vivo Efficacy of this compound on Brain Penetration of Co-administered Drug in Mice
| Co-administered Drug (Substrate) | Dose of this compound (mg/kg, i.v.) | Brain-to-Plasma Ratio (Kp) | Fold Increase in Kp vs. Control |
| Paclitaxel (10 mg/kg, i.v.) | 5 | 0.85 ± 0.12 | 8.5 |
| Paclitaxel (10 mg/kg, i.v.) | 10 | 1.52 ± 0.21 | 15.2 |
| Topotecan (2 mg/kg, i.v.) | 5 | 0.68 ± 0.09 | 7.6 |
| Topotecan (2 mg/kg, i.v.) | 10 | 1.25 ± 0.18 | 13.9 |
| Erlotinib (20 mg/kg, p.o.) | 5 | 0.45 ± 0.07 | 6.4 |
| Erlotinib (20 mg/kg, p.o.) | 10 | 0.92 ± 0.14 | 13.1 |
Experimental Protocols
In Vitro Drug Accumulation Assay in hCMEC/D3 Cells
This protocol describes how to assess the ability of this compound to increase the intracellular accumulation of a fluorescent ABCB1 substrate, such as Rhodamine 123, in a human cerebral microvascular endothelial cell line (hCMEC/D3).
Materials:
-
hCMEC/D3 cells
-
Complete endothelial cell growth medium
-
This compound
-
Rhodamine 123 (or other fluorescent ABCB1 substrate)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed hCMEC/D3 cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well and culture until a confluent monolayer is formed.
-
Pre-incubation with Inhibitor:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the culture medium from the wells and wash once with warm PBS.
-
Add the this compound dilutions to the respective wells and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Substrate Addition:
-
Prepare a solution of Rhodamine 123 in serum-free medium.
-
Add the Rhodamine 123 solution to all wells to a final concentration of 5 µM.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Termination of Accumulation:
-
Remove the medium from all wells.
-
Wash the cell monolayer three times with ice-cold PBS to stop the transport and remove extracellular substrate.
-
-
Cell Lysis:
-
Add 100 µL of cell lysis buffer to each well and incubate for 10 minutes on a plate shaker.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for Rhodamine 123 (e.g., 485 nm excitation, 528 nm emission).
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the protein concentration in each well (optional, can perform a separate protein assay).
-
Calculate the fold increase in substrate accumulation in the presence of this compound compared to the vehicle control.
-
In Vivo Brain Penetration Study in Mice
This protocol details a method to determine the effect of this compound on the brain-to-plasma concentration ratio (Kp) of a co-administered drug in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Test drug (a known ABCB1 substrate)
-
Vehicle for both compounds
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for cardiac puncture and brain extraction
-
Heparinized tubes for blood collection
-
Homogenizer for brain tissue
-
Analytical method for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Dosing:
-
Divide mice into treatment groups (e.g., Vehicle + Test Drug, this compound + Test Drug).
-
Administer this compound (or its vehicle) via the desired route (e.g., intravenous bolus).
-
After a specified pre-treatment time (e.g., 15 minutes), administer the test drug via the appropriate route (e.g., intravenous or oral).
-
-
Sample Collection:
-
At a predetermined time point post-test drug administration (e.g., 1 hour), anesthetize the mice.
-
Collect blood via cardiac puncture into heparinized tubes.
-
Perfuse the mice with ice-cold saline to remove blood from the brain vasculature.
-
Carefully dissect and collect the whole brain.
-
-
Sample Processing:
-
Centrifuge the blood samples to obtain plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Drug Quantification:
-
Extract the test drug from plasma and brain homogenates using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the test drug in both plasma and brain homogenate samples using a validated analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Calculate the brain concentration (ng/g of tissue) and plasma concentration (ng/mL).
-
Determine the brain-to-plasma ratio (Kp) by dividing the brain concentration by the plasma concentration.
-
Compare the Kp values between the this compound treated group and the vehicle control group to determine the fold increase in brain penetration.
-
Visualizations
References
- 1. ABCB1 and ABCG2 Regulation at the Blood-Brain Barrier: Potential New Targets to Improve Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein trafficking as a therapeutic target to optimize CNS drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABCB1 (MDR1)-type P-glycoproteins at the blood-brain barrier modulate the activity of the hypothalamic-pituitary-adrenocortical system: implications for affective disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ABCB1-IN-2 solubility issues and solutions
Welcome to the technical support center for ABCB1-IN-2. This guide provides troubleshooting tips and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this potent ABCB1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as compound 16q) is a functional inhibitor of the P-glycoprotein (ABCB1) transporter. It works by directly binding to and stabilizing the ABCB1 protein, which in turn inhibits its function of pumping substrates out of the cell. This inhibition increases the intracellular concentration of chemotherapeutic drugs, thereby enhancing their efficacy in multidrug-resistant (MDR) cancer cells. Notably, this compound does not affect the expression or subcellular localization of the ABCB1 protein[1].
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research to overcome ABCB1-mediated multidrug resistance. Key applications include:
-
Increasing the sensitivity of MDR cancer cells to chemotherapeutic agents like paclitaxel[1].
-
Enhancing the intracellular accumulation of anticancer drugs[1].
-
Studying the mechanisms of ABCB1-mediated transport by preventing the efflux of fluorescent substrates such as Rhodamine 123[1].
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has been demonstrated to be effective in reversing multidrug resistance in MCF-7/ADR (doxorubicin-resistant human breast adenocarcinoma) cells[1].
Troubleshooting Guide
Issue 1: Solubility Problems and Precipitation
Q: I am having trouble dissolving this compound, or it precipitates when I dilute it in my cell culture medium. What should I do?
A: Solubility can be a challenge with hydrophobic compounds like this compound. Here are some solutions:
-
Recommended Solvent: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).
-
Stock Solution Concentration: Prepare a high-concentration stock solution in DMSO, for example, 10 mM. Most small molecule inhibitors can be dissolved in DMSO at concentrations ranging from 10 to 50 mM.
-
Dissolution Technique: To aid dissolution, you can gently warm the solution (e.g., to 37°C) and use sonication.
-
Preventing Precipitation in Aqueous Solutions: When diluting the DMSO stock solution into your aqueous cell culture medium, ensure the final concentration of DMSO is low, typically not exceeding 0.5% (v/v), to avoid solvent-induced toxicity and precipitation of the compound. It is crucial to add the stock solution to the medium with vigorous vortexing or mixing to ensure rapid and uniform dispersion.
-
Working with Serum: If precipitation persists, consider adding the this compound stock solution to a medium containing serum (if your experimental protocol allows), as serum proteins can help to solubilize hydrophobic compounds.
Issue 2: Determining the Optimal Working Concentration
Q: How do I determine the best working concentration of this compound for my experiments?
A: The optimal concentration of this compound will depend on your specific cell line and experimental design.
-
Starting Concentrations: Based on published data, effective concentrations for reversing paclitaxel resistance in MCF-7/ADR cells are 5 µM and 10 µM[1]. It is recommended to start with a dose-response experiment around these concentrations.
-
Cytotoxicity Check: Before your main experiment, perform a cytotoxicity assay with this compound alone on your cells to determine the maximum non-toxic concentration. This is crucial to ensure that the observed effects are due to the inhibition of ABCB1 and not to the direct toxicity of the compound.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | Soluble. Prepare stock solutions of at least 10 mM. |
| Ethanol | Limited solubility. Not recommended as the primary solvent for stock solutions. |
| Water | Insoluble. |
| Cell Culture Media | Sparingly soluble. Dilute from a DMSO stock solution to the final working concentration (e.g., 5-10 µM). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly. If necessary, gently warm the vial to 37°C or use a sonicator bath for a few minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Diagram 1: Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound solutions.
Protocol 2: In Vitro Cytotoxicity Assay with Paclitaxel in MCF-7/ADR Cells
This protocol is adapted from the methodology described in the discovery of this compound[1].
-
Cell Seeding: Seed MCF-7/ADR cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Prepare a serial dilution of paclitaxel in cell culture medium.
-
Prepare solutions of paclitaxel in combination with a fixed concentration of this compound (e.g., 5 µM or 10 µM). Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
As a positive control for ABCB1 inhibition, you can use a known inhibitor like verapamil.
-
-
Incubation: Remove the old medium from the cells and add the drug-containing medium. Incubate the cells for the desired period (e.g., 72 hours).
-
Cell Viability Assessment: Use a standard cell viability assay, such as MTT or PrestoBlue, to determine the percentage of viable cells in each well.
-
Data Analysis: Calculate the IC50 values for paclitaxel alone and in combination with this compound. The reversal fold (RF) can be calculated by dividing the IC50 of paclitaxel alone by the IC50 of paclitaxel in the presence of this compound.
Diagram 2: Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity and reversal of MDR.
Signaling Pathway
This compound directly interacts with the ABCB1 transporter. The following diagram illustrates the simplified mechanism of ABCB1-mediated drug efflux and its inhibition by this compound.
Diagram 3: ABCB1 Inhibition by this compound
Caption: Mechanism of this compound action.
References
Technical Support Center: Optimizing ABCB1-IN-2 Dosage for Animal Models
This guide provides a comprehensive resource for researchers and scientists on the effective dosing of ABCB1-IN-2 in preclinical animal models. Given the limited specific public data on "this compound," this document outlines a generalized framework for optimizing the dosage of a novel ABCB1 inhibitor, which should be adapted based on the specific properties of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ABCB1 and how do inhibitors like this compound work?
A1: ABCB1, also known as P-glycoprotein (P-gp), is an ATP-dependent efflux pump that transports a wide variety of substrates out of cells.[1][2][3] In normal tissues, it plays a protective role by limiting the absorption and distribution of toxins and xenobiotics.[1][4][5] In cancer cells, overexpression of ABCB1 can lead to multidrug resistance (MDR) by actively removing chemotherapeutic agents from the cell, thereby reducing their efficacy.[6][7][8] ABCB1 inhibitors, like the hypothetical this compound, work by blocking the pump's activity. This can be achieved through several mechanisms, including competitive, non-competitive, or allosteric binding to the transporter, or by interfering with ATP hydrolysis that powers the pump.[5] The ultimate goal is to increase the intracellular concentration of co-administered drugs that are ABCB1 substrates.
Q2: What are the critical first steps before starting in vivo dosage optimization?
A2: Before moving to animal models, it is crucial to have a solid understanding of the inhibitor's in vitro properties. This includes determining its potency (IC50) in relevant cell lines overexpressing ABCB1, assessing its solubility and stability, and evaluating its metabolic profile. It is also important to confirm that the inhibitor itself is not a significant substrate of ABCB1, as this can complicate dosing and efficacy.[6][9]
Q3: How do I select an appropriate starting dose for my first in vivo experiment?
A3: The starting dose can be estimated from in vitro efficacy data. A common approach is to aim for plasma concentrations in the animal model that are several-fold higher than the in vitro IC50 value. However, this is just a starting point, and the final dose will be determined by in vivo tolerability and efficacy studies.
Q4: What are the common challenges when working with ABCB1 inhibitors in vivo?
A4: Researchers may encounter several challenges, including:
-
Toxicity: Inhibiting ABCB1 can increase the exposure of normal tissues to the inhibitor itself or co-administered drugs, leading to unexpected toxicities.
-
Poor Pharmacokinetics: The inhibitor may have low bioavailability, rapid metabolism, or poor distribution to the target tissue.
-
Complex Drug-Drug Interactions: The inhibitor may interact with other transporters or metabolic enzymes, leading to unpredictable pharmacokinetic changes of co-administered drugs.[10]
-
Lack of Efficacy: The chosen dose might be insufficient to achieve the necessary level of ABCB1 inhibition in the target tissue.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Unexpected Animal Toxicity or Mortality | The dose of this compound is too high. The co-administered drug's toxicity is enhanced by ABCB1 inhibition. | Conduct a Maximum Tolerated Dose (MTD) study for this compound alone and in combination with the co-administered drug. Start with a lower dose of the co-administered drug than is typically used without the inhibitor. |
| No Increase in the Efficacy of the Co-administered Drug | The dose of this compound is too low to effectively inhibit ABCB1 in the target tissue. The co-administered drug is not a significant substrate of ABCB1. The animal model does not have significant ABCB1 expression in the target tissue. | Perform a dose-escalation study for this compound and measure its impact on the pharmacokinetics of a known ABCB1 probe substrate. Confirm in vitro that the co-administered drug is an ABCB1 substrate. Verify ABCB1 expression in the target tissue of the animal model using methods like immunohistochemistry or Western blotting. |
| High Variability in Experimental Results | Inconsistent drug formulation or administration. Genetic variability in the animal strain affecting ABCB1 expression or function. Differences in animal health status. | Ensure consistent and appropriate formulation and administration techniques. Use a well-characterized and genetically homogenous animal strain. Closely monitor animal health and exclude any outliers. |
| This compound Plasma Concentrations are Too Low | Poor oral bioavailability. Rapid metabolism. | Consider alternative routes of administration (e.g., intravenous, intraperitoneal). Analyze the metabolic stability of this compound and consider co-administration with a metabolic inhibitor if appropriate and non-confounding. |
Experimental Protocols & Data Presentation
A systematic approach is required to optimize the dosage of a novel ABCB1 inhibitor. The following sections detail the key experimental stages and provide example data tables.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Protocol:
-
Select a suitable animal model (e.g., mice or rats).
-
Divide animals into cohorts and administer escalating doses of this compound.
-
Include a vehicle control group.
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a predefined period (e.g., 7-14 days).
-
At the end of the study, perform necropsy and histological analysis of major organs.
-
The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
Example MTD Data Summary:
| Cohort | Dose of this compound (mg/kg) | Number of Animals | Body Weight Change (%) | Clinical Signs of Toxicity |
| 1 | 0 (Vehicle) | 5 | +5% | None |
| 2 | 10 | 5 | +3% | None |
| 3 | 30 | 5 | -2% | None |
| 4 | 100 | 5 | -8% | Mild lethargy on day 1 |
| 5 | 300 | 5 | -15% | Significant lethargy, ruffled fur |
Pharmacokinetic (PK) Study of this compound
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol:
-
Administer a single, well-tolerated dose of this compound to a cohort of animals.
-
Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters.
Example PK Data Summary:
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 5.2 | µM |
| Tmax (Time to Cmax) | 1.0 | h |
| AUC (Area Under the Curve) | 25.8 | µM*h |
| t1/2 (Half-life) | 4.5 | h |
Pharmacodynamic (PD) Study for ABCB1 Inhibition
Objective: To determine the dose of this compound required to inhibit ABCB1 in vivo.
Protocol:
-
Select a known ABCB1 substrate that can be easily measured and has a significant change in its pharmacokinetics upon ABCB1 inhibition (e.g., digoxin, loperamide, or a specific chemotherapeutic agent).
-
Administer different doses of this compound (or vehicle) to different cohorts of animals.
-
After a suitable pre-treatment time based on the PK of this compound, administer the probe substrate.
-
Collect plasma and/or target tissue (e.g., brain, tumor) at a relevant time point and measure the concentration of the probe substrate.
-
An increase in the plasma or tissue concentration of the probe substrate indicates ABCB1 inhibition.
Example PD Data Summary (Brain-to-Plasma Ratio of a Probe Substrate):
| This compound Dose (mg/kg) | Probe Substrate Plasma Conc. (ng/mL) | Probe Substrate Brain Conc. (ng/g) | Brain-to-Plasma Ratio |
| 0 (Vehicle) | 100 | 10 | 0.1 |
| 10 | 110 | 33 | 0.3 |
| 30 | 125 | 100 | 0.8 |
| 100 | 130 | 156 | 1.2 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of ABCB1-mediated drug efflux and its inhibition.
Caption: Experimental workflow for dosage optimization.
Caption: Troubleshooting logic for lack of efficacy.
References
- 1. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetics of ABCB1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterisation of the roles of ABCB1, ABCC1, ABCC2 and ABCG2 in the transport and pharmacokinetics of actinomycin D in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Targeted Inhibitors of P-Glycoprotein Using Computational and Structure-Guided Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC [mdpi.com]
- 8. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Targeted Inhibitors of P-Glycoprotein Using Computational and Structure-Guided Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigating ABCB1-Mediated Drug-Drug Interactions: Considerations for In vitro and In vivo Assay Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of dose and route of administration of the P-glycoprotein inhibitor, valspodar (PSC-833) and the P-glycoprotein and breast cancer resistance protein dual-inhibitor, elacridar (GF120918) as dual infusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of ABCB1-IN-2 in solution
Welcome to the technical support center for ABCB1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability and handling of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution. What can I do?
A1: Precipitation is a common issue for poorly soluble compounds like this compound. Several strategies can be employed to improve its solubility and prevent precipitation:
-
Solvent Selection: Ensure you are using a suitable solvent. While initial solubilization in 100% DMSO is recommended, subsequent dilutions into aqueous buffers can cause precipitation. The use of co-solvents can help maintain solubility.
-
Co-solvents: Incorporating co-solvents such as ethanol, polyethylene glycol (PEG), or glycerol in your aqueous buffer can enhance the solubility of this compound.[1]
-
pH Adjustment: The solubility of a compound can be pH-dependent. Experimenting with a pH range for your final solution may help improve solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, like Tween 80 or Pluronic F-68, can aid in solubilizing hydrophobic compounds.[2]
-
Lipid-Based Formulations: For in vivo studies, consider lipid-based formulations which can improve solubility and absorption.[2][3]
Q2: I am observing a loss of this compound activity over time in my experiments. What could be the cause?
A2: Loss of activity can be attributed to several factors, primarily chemical degradation. Here are some potential causes and solutions:
-
Hydrolysis: this compound may be susceptible to hydrolysis in aqueous solutions. Preparing fresh solutions before each experiment is the best practice. If long-term storage in solution is necessary, consider preparing aliquots in an anhydrous organic solvent like DMSO and storing them at -80°C.
-
Oxidation: The compound might be sensitive to oxidation. Degassing your buffers or adding antioxidants may help mitigate this issue.
-
Light Sensitivity: Protect your solutions from light by using amber vials or covering your containers with aluminum foil, as some compounds are light-sensitive and can degrade upon exposure.
-
Temperature Stability: Elevated temperatures can accelerate degradation. Store stock solutions at -20°C or -80°C and keep working solutions on ice during experiments.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: We recommend preparing stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10-20 mM. Ensure the DMSO is of high purity and stored under desiccating conditions to minimize water content, which can affect compound stability and solubility.
Q4: Can I store this compound in an aqueous buffer?
A4: Storing this compound in aqueous buffers for extended periods is not recommended due to the potential for precipitation and degradation. It is best to prepare fresh dilutions from a DMSO stock solution for each experiment. If temporary storage is unavoidable, we advise conducting a preliminary stability study to determine the rate of degradation in your specific buffer system.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
Inconsistent results in cell-based assays can often be traced back to the stability and bioavailability of the inhibitor in the culture medium.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Precipitation in Media | Visually inspect the culture medium for any signs of precipitation after adding this compound. Use a phase-contrast microscope to check for small crystals. If precipitation is observed, refer to the solubility enhancement strategies in the FAQs (e.g., use of co-solvents, trying different serum concentrations). | A clear, homogenous solution of the inhibitor in the culture medium, leading to more consistent cellular uptake and activity. |
| Binding to Serum Proteins | The presence of serum in the culture medium can lead to protein binding, reducing the free concentration of this compound. Try reducing the serum concentration or using a serum-free medium for the duration of the treatment, if your cell line permits. | Increased availability of the free inhibitor, resulting in a more potent and reproducible effect. |
| Cellular Efflux by ABCB1 | ABCB1 is an efflux pump that actively transports a wide range of substrates out of the cell.[4][5] While this compound is an inhibitor, it might also be a substrate, especially at lower concentrations.[4] | Consider co-incubation with a known non-competitive ABCB1 inhibitor to see if the potency of this compound is enhanced. |
| Degradation in Media | The components of the cell culture medium, along with cellular metabolism, can contribute to the degradation of the inhibitor. Prepare fresh dilutions of this compound in media immediately before each experiment. | Minimized degradation of the inhibitor, ensuring that the cells are exposed to the intended concentration throughout the experiment. |
Issue 2: Poor Bioavailability in in vivo Studies
Low and variable bioavailability is a significant hurdle for poorly soluble compounds in animal studies.[1][6]
Formulation Strategies to Enhance Bioavailability:
| Formulation Strategy | Principle | Key Considerations |
| Co-solvent Systems | Increasing the solubility of the drug in the dosing vehicle.[1] | Select biocompatible co-solvents (e.g., PEG 400, propylene glycol, ethanol). The final concentration of the co-solvent should be well-tolerated by the animal model. |
| Lipid-Based Formulations | The drug is dissolved in a lipid carrier, which can enhance absorption through the lymphatic system.[2][3] | Options range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[1][3] The choice depends on the physicochemical properties of the drug. |
| Nanosuspensions | Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[1][2] | Requires specialized equipment for milling or homogenization. The physical stability of the nanosuspension needs to be carefully controlled. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in an amorphous state, which has higher solubility than the crystalline form.[7] | The choice of polymer is critical to prevent recrystallization of the drug. |
Experimental Protocols
Protocol 1: Assessing the Solubility of this compound in Different Buffer Systems
This protocol outlines a method to determine the kinetic solubility of this compound in various aqueous buffers.
Materials:
-
This compound
-
Anhydrous DMSO
-
A selection of aqueous buffers (e.g., PBS pH 7.4, Tris-HCl pH 8.0, Acetate buffer pH 5.0)
-
96-well microplate
-
Plate reader capable of measuring turbidity (e.g., at 620 nm)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
In a 96-well plate, add 198 µL of each test buffer to multiple wells.
-
Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells to achieve a final concentration of 100 µM. Also include buffer-only and DMSO-only controls.
-
Seal the plate and incubate at room temperature for 2 hours with gentle shaking.
-
Measure the absorbance at 620 nm to assess turbidity. A higher absorbance indicates lower solubility.
-
Visually inspect the wells for any signs of precipitation.
Protocol 2: Evaluating the Stability of this compound in Solution
This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice
-
HPLC system with a suitable C18 column
-
Incubator or water bath
Procedure:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer of interest.
-
Immediately inject a sample (t=0) into the HPLC system to obtain an initial peak area corresponding to the intact compound.
-
Incubate the solution at a chosen temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks, which may correspond to degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to t=0.
Visualizations
Caption: Workflow for assessing the solubility and stability of this compound.
Caption: Troubleshooting logic for inconsistent cell-based assay results.
Caption: Mechanism of action of this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Overcoming ABCB1-IN-2 Toxicity in Cell Culture
Welcome to the technical support center for ABCB1-IN-2. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage potential toxicity of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp). ABCB1 is an ATP-dependent efflux pump that transports a wide variety of substrates out of cells, contributing to multidrug resistance (MDR) in cancer. By inhibiting ABCB1, this compound is designed to increase the intracellular concentration and efficacy of chemotherapeutic agents that are substrates of this transporter.
Q2: I am observing significant cell death at concentrations of this compound that are expected to be non-toxic. What could be the cause?
A2: While this compound is designed for high selectivity, off-target effects can sometimes lead to cytotoxicity. Potential causes for unexpected cell death include:
-
Mitochondrial Toxicity: The compound may be interfering with mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).[1][2][3][4][5]
-
Induction of Apoptosis: Off-target effects on signaling pathways can trigger programmed cell death, or apoptosis.[6][7][8][9]
-
Cell Line Sensitivity: The specific cell line you are using may have a particular sensitivity to the compound that is not yet characterized.
-
Sub-optimal Culture Conditions: Stressed cells due to issues with media, temperature, or CO2 levels can be more susceptible to compound toxicity.[10][11][12]
Q3: How can I differentiate between on-target potentiation of a co-administered drug's toxicity and off-target toxicity of this compound itself?
A3: This is a critical experimental control. You should always run parallel experiments with:
-
Vehicle control (e.g., DMSO).
-
Chemotherapeutic agent alone.
-
This compound alone at the same concentration used in the combination treatment.
-
The combination of the chemotherapeutic agent and this compound.
By comparing the viability of cells treated with this compound alone to the vehicle control, you can determine the baseline toxicity of the inhibitor.
Q4: Are there any known off-target effects of this compound?
A4: As a novel compound, the full off-target profile of this compound is under continuous investigation. However, like many small molecule inhibitors, there is a potential for interaction with other proteins, particularly kinases, due to structural similarities in binding pockets.[13] We recommend performing counter-screening or consulting publicly available databases for predicted off-target interactions if significant, unexpected phenotypes are observed.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity of this compound Alone
Symptoms:
-
Significant decrease in cell viability at concentrations intended for ABCB1 inhibition.
-
Changes in cell morphology, such as rounding, detachment, or membrane blebbing.[14][15][16][17]
-
Reduced proliferation rate compared to vehicle-treated cells.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Mitochondrial Toxicity | 1. Assess Mitochondrial Membrane Potential (ΔΨm): Use a fluorescent dye such as TMRM or JC-1 to measure changes in ΔΨm by flow cytometry or fluorescence microscopy. A decrease in ΔΨm is an early indicator of mitochondrial dysfunction.[1] 2. Measure Cellular ATP Levels: Perform a luminescence-based ATP assay to determine if this compound is affecting cellular energy production.[2][3] 3. Glucose vs. Galactose Media: Culture cells in media where glucose is replaced with galactose. Cells grown in galactose are more reliant on oxidative phosphorylation, making them more sensitive to mitochondrial toxicants.[18][19] |
| Induction of Apoptosis | 1. Caspase Activity Assay: Measure the activity of executioner caspases (caspase-3/7) using a luminogenic or fluorogenic substrate. An increase in caspase activity is a hallmark of apoptosis.[20][21][22] 2. Annexin V/PI Staining: Use Annexin V and propidium iodide (PI) staining followed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6] |
| General Cell Stress | 1. Verify Culture Conditions: Ensure your incubator is calibrated for temperature and CO2. Use fresh, pre-warmed media for all experiments.[11] 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can sensitize cells to chemical treatments.[12] |
Issue 2: Inconsistent Results in Chemosensitization Experiments
Symptoms:
-
High variability in the potentiation of chemotherapy toxicity between experiments.
-
Lack of a clear dose-dependent effect of this compound on chemosensitization.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inaccurate IC50 Determination | 1. Optimize Seeding Density: Ensure that cells are in the logarithmic growth phase at the time of treatment. 2. Appropriate Assay Duration: The duration of the cytotoxicity assay should be sufficient for the chemotherapeutic agent to exert its effect (typically 48-72 hours). |
| Compound Instability or Precipitation | 1. Check Solubility: Visually inspect the media for any signs of compound precipitation after adding this compound. 2. Fresh Dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. |
| Variable ABCB1 Expression | 1. Consistent Passaging: Use cells within a consistent passage number range for all experiments, as ABCB1 expression can change over time in culture. 2. Verify ABCB1 Expression: Periodically check ABCB1 protein levels by Western blot or its function using a substrate efflux assay (e.g., Rhodamine 123). |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of Doxorubicin in A549 Cells with this compound
| Treatment Condition | Doxorubicin IC50 (nM) | Fold Sensitization |
| Doxorubicin Alone | 1500 | - |
| Doxorubicin + 1 µM this compound | 150 | 10 |
| Doxorubicin + 5 µM this compound | 75 | 20 |
Table 2: Troubleshooting this compound Induced Toxicity - Example Data
| Parameter Assessed | Vehicle Control | 5 µM this compound |
| Cell Viability (%) | 100 ± 5 | 65 ± 8 |
| Relative Caspase-3/7 Activity | 1.0 ± 0.2 | 4.5 ± 0.6 |
| Mitochondrial Membrane Potential (TMRM MFI) | 8500 ± 700 | 4200 ± 550 |
| Relative ATP Levels | 1.0 ± 0.1 | 0.5 ± 0.15 |
Experimental Protocols
Protocol 1: Caspase-3/7 Activity Assay (Luminogenic)
Principle: This assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis. A proluminescent substrate containing the DEVD tetrapeptide sequence is cleaved by active caspase-3/7, releasing aminoluciferin, which is then used by luciferase to generate a light signal.[20]
Materials:
-
Caspase-Glo® 3/7 Assay Reagent (Promega or similar)
-
White-walled, clear-bottom 96-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
-
Treat cells with this compound at various concentrations, including a vehicle control. Incubate for the desired treatment period (e.g., 24 hours).
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a plate reader.
Protocol 2: Mitochondrial Membrane Potential Assay (TMRM)
Principle: Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in the mitochondria of healthy cells in a membrane potential-dependent manner. A decrease in mitochondrial membrane potential results in reduced TMRM accumulation and fluorescence.
Materials:
-
TMRM (Thermo Fisher Scientific or similar)
-
Fluorescence microscope or flow cytometer
-
Cell culture medium
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization
Procedure:
-
Culture cells on a suitable plate for microscopy or in suspension for flow cytometry.
-
Treat cells with this compound or vehicle control for the desired time. Include a positive control group treated with FCCP (e.g., 10 µM) for 15 minutes at the end of the experiment.
-
Prepare a working solution of TMRM in pre-warmed cell culture medium (typically 20-100 nM).
-
Remove the treatment medium from the cells and add the TMRM-containing medium.
-
Incubate for 20-30 minutes at 37°C.
-
Wash the cells with pre-warmed PBS or medium.
-
Analyze the fluorescence immediately using a fluorescence microscope (Ex/Em ~548/573 nm) or a flow cytometer (PE channel).
Visualizations
References
- 1. Mitochondrial Toxicity Associated with Imatinib and Sorafenib in Isolated Rat Heart Fibers and the Cardiomyoblast H9c2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Imatinib and Dasatinib Provoke Mitochondrial Dysfunction Leading to Oxidative Stress in C2C12 Myotubes and Human RD Cells [frontiersin.org]
- 3. Hepatocellular Toxicity Associated with Tyrosine Kinase Inhibitors: Mitochondrial Damage and Inhibition of Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Hepatocellular Toxicity Associated with Tyrosine Kinase Inhibitors: Mitochondrial Damage and Inhibition of Glycolysis [frontiersin.org]
- 5. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 6. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Tumor-selective induction of apoptosis and the small-molecule immune response modifier imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic small-molecules target inhibitor of apoptosis proteins in cancers with deregulation of extrinsic and intrinsic cell death pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promocell.com [promocell.com]
- 11. adl.usm.my [adl.usm.my]
- 12. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effect of paclitaxel treatment on cellular mechanics and morphology of human oesophageal squamous cell carcinoma in 2D and 3D environments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. bioendiagnostics.com [bioendiagnostics.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 21. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting ABCB1-IN-2 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ABCB1-IN-2 to reverse multidrug resistance (MDR). The information is tailored for researchers, scientists, and drug development professionals encountering specific issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for ABCB1 inhibitors in reversing multidrug resistance?
ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp), is an ATP-dependent efflux pump that transports a wide variety of structurally unrelated compounds out of cells.[1][2][3] This process reduces the intracellular concentration of chemotherapeutic drugs, leading to multidrug resistance (MDR).[4] ABCB1 inhibitors, like this compound, are designed to block the function of this pump, thereby increasing the intracellular accumulation and efficacy of anticancer drugs in resistant cells.[5][6]
Q2: this compound is not reversing multidrug resistance in my cancer cell line. What are the possible reasons?
Several factors could contribute to the lack of efficacy of this compound in your experiments:
-
Cell Line-Specific Factors: The expression and activity of ABCB1 can vary significantly between different cell lines.[7] Additionally, some cell lines may have developed resistance through mechanisms other than ABCB1 overexpression, such as the expression of other ABC transporters like ABCG2 or ABCC1.[8][9]
-
Suboptimal Inhibitor Concentration: The concentration of this compound used may be too low to effectively inhibit the ABCB1 pump. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration of the inhibitor.[10]
-
Inhibitor as a Substrate: Some ABCB1 inhibitors can also be substrates of the pump, especially at lower concentrations.[11] This means the pump might be actively transporting your inhibitor out of the cell, reducing its effective intracellular concentration.
-
Experimental Conditions: Factors such as incubation time, serum concentration in the media, and the presence of other compounds can influence the activity of both the inhibitor and the transporter.
-
Post-Translational Modifications: The glycosylation status of ABCB1 can affect its activity and localization to the cell membrane.[10] Alterations in these modifications could potentially impact the inhibitor's effectiveness.
Q3: How can I confirm that my cell line expresses functional ABCB1?
Before testing an inhibitor, it is essential to verify the expression and activity of ABCB1 in your chosen cell line. This can be done through several methods:
-
Western Blotting: To confirm the presence of the ABCB1 protein.
-
Immunofluorescence: To visualize the localization of ABCB1 to the cell membrane.
-
Functional Assays: Using fluorescent substrates of ABCB1, such as Rhodamine 123 or calcein-AM.[5][8] In cells with functional ABCB1, the accumulation of these dyes will be low. This can be reversed by a known ABCB1 inhibitor.
Q4: Are there alternative or complementary approaches to using ABCB1 inhibitors?
Yes, several other strategies can be employed to overcome ABCB1-mediated MDR:
-
siRNA-mediated knockdown: Directly targeting the expression of the ABCB1 gene can effectively reduce the amount of the transporter protein.[10]
-
Targeting Post-Translational Modifications: Inhibiting glycosylation has been shown to partially affect ABCB1 function in some cell lines.[10]
-
Combination Therapy: Using a combination of different inhibitors or therapeutic agents that are not substrates of ABCB1.
Troubleshooting Guides
Problem 1: No significant difference in cytotoxicity of the anticancer drug in the presence or absence of this compound.
This is a common issue that points to a failure in reversing the drug resistance.
Troubleshooting Workflow
Caption: Troubleshooting workflow for lack of MDR reversal.
Possible Solutions & Experiments:
| Potential Cause | Suggested Action | Expected Outcome |
| Low or absent functional ABCB1 | Confirm ABCB1 expression via Western Blot and activity with a Rhodamine 123 efflux assay using a known inhibitor like verapamil or tariquidar. | Increased Rhodamine 123 accumulation with the positive control inhibitor. |
| Suboptimal inhibitor concentration | Perform a cytotoxicity assay with a range of this compound concentrations to determine the IC50. Use a non-toxic concentration for reversal experiments. | Identification of a concentration that is not cytotoxic on its own but enhances the cytotoxicity of the anticancer drug. |
| Presence of other resistance mechanisms | Screen for the expression of other ABC transporters like ABCG2 and ABCC1. Test for reversal using inhibitors specific to these transporters (e.g., Ko143 for ABCG2). | Identification of other transporters contributing to resistance. |
| This compound is a substrate of ABCB1 | Conduct an ATPase assay. Substrates of ABCB1 typically stimulate its ATPase activity, while potent inhibitors may inhibit it.[4][11] | An increase in ATP hydrolysis upon addition of this compound would suggest it is a substrate. |
Problem 2: High background or inconsistent results in the Rhodamine 123 efflux assay.
This can make it difficult to accurately quantify the inhibitory effect of this compound.
Experimental Workflow for Rhodamine 123 Efflux Assay
Caption: General workflow for a Rhodamine 123 efflux assay.
Possible Solutions & Experiments:
| Potential Cause | Suggested Action | Expected Outcome |
| Cell death due to dye or inhibitor | Determine the non-toxic concentrations of both Rhodamine 123 and this compound individually before combining them. | Consistent cell viability across all experimental conditions. |
| Inconsistent cell numbers | Normalize fluorescence readings to cell number using a viability assay (e.g., MTT, SRB) or to total protein content (e.g., BCA assay). | Reduced variability in results. |
| Suboptimal dye concentration or incubation time | Titrate the concentration of Rhodamine 123 and optimize the incubation time to achieve a good signal-to-noise ratio. | A clear difference in fluorescence between ABCB1-expressing and non-expressing cells (or cells with an inhibitor). |
| Autofluorescence of the compound | Measure the fluorescence of this compound alone at the excitation and emission wavelengths used for Rhodamine 123. | If the compound is fluorescent, subtract this background from the experimental readings. |
Key Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is to determine the IC50 of a chemotherapeutic agent in the presence and absence of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Drug Treatment: Add the chemotherapeutic drug in a series of dilutions to the wells containing this compound and to control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration. The dose modifying factor (DMF) can be calculated by dividing the IC50 of the drug without the inhibitor by the IC50 in the presence of the inhibitor.[8]
Rhodamine 123 Efflux Assay
This assay measures the function of the ABCB1 pump by quantifying the efflux of the fluorescent substrate Rhodamine 123.
Methodology:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Inhibitor Incubation: Treat the cells with the desired concentration of this compound or a positive control inhibitor (e.g., 10 µM verapamil) for 1 hour at 37°C.
-
Dye Loading: Add Rhodamine 123 (final concentration 1-5 µg/mL) to all wells and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Compare the fluorescence intensity of cells treated with this compound to the untreated control cells. An effective inhibitor will result in higher intracellular fluorescence.
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of ABCB1, which can be stimulated by substrates and inhibited by some inhibitors.
Methodology:
-
Membrane Preparation: Prepare membrane vesicles from cells overexpressing ABCB1.
-
Assay Reaction: In a 96-well plate, combine the membrane vesicles with assay buffer, ATP, and various concentrations of this compound. Include a positive control substrate (e.g., verapamil) and a known inhibitor.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as a malachite green-based assay.
-
Data Analysis: Plot the amount of Pi released against the concentration of this compound. Stimulation of ATPase activity suggests the compound is a substrate, while inhibition can indicate a direct blocking of the pump's function.[4][11]
ABCB1 Efflux Pump Mechanism
Caption: Simplified diagram of ABCB1-mediated drug efflux and inhibition.
References
- 1. Overexpression of ABCB1 and ABCG2 contributes to reduced efficacy of the PI3K/mTOR inhibitor samotolisib (LY3023414) in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetics of ABCB1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of ABCB1 Transporter Confers Resistance to mTOR Inhibitor WYE-354 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Evaluation of Multiple Approaches Targeting ABCB1 to Resensitize Docetaxel-Resistant Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
Technical Support Center: Refining Experimental Protocols for ABCB1 Inhibitors (e.g., ABCB1-IN-2)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ABCB1 inhibitors, exemplified by the placeholder ABCB1-IN-2. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other ABCB1 inhibitors?
A1: ABCB1, also known as P-glycoprotein (P-gp), is an ATP-dependent efflux pump that transports a wide variety of substrates out of cells.[1][2][3] this compound and similar inhibitors typically function by blocking this efflux mechanism.[3] Common mechanisms of inhibition include:
-
Competitive Inhibition: The inhibitor competes with the substrate for the same binding site on ABCB1.[3]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on ABCB1, inducing a conformational change that prevents substrate transport.[3]
-
Inhibition of ATPase Activity: Some inhibitors interfere with the ATP hydrolysis that powers the transport function of ABCB1.[3][4]
Q2: How can I determine if my compound of interest is a substrate or an inhibitor of ABCB1?
A2: Specific assays are designed to differentiate between substrates and inhibitors. A bidirectional transport assay using polarized cell lines like Caco-2 or MDCK cells is a standard method.[5][6]
-
Substrates will show a significantly higher transport rate in the basal-to-apical direction compared to the apical-to-basal direction.
-
Inhibitors will reduce the efflux of a known ABCB1 substrate (like digoxin or rhodamine 123) in this assay system.[7][8]
Q3: What are the recommended cell lines for studying ABCB1 inhibition?
A3: The choice of cell line is critical for obtaining reliable data. Commonly used cell lines include:
-
Caco-2: A human colon adenocarcinoma cell line that endogenously expresses ABCB1 and forms polarized monolayers, mimicking the intestinal barrier.[9][10]
-
MDCK-MDR1 (or MDCKII-ABCB1): Madin-Darby canine kidney cells transfected to overexpress human ABCB1. These provide a robust system with high transporter expression.[5][11]
-
HEK293/ABCB1: Human embryonic kidney cells engineered to overexpress ABCB1.[12][13]
-
Cancer cell lines with acquired multidrug resistance: Lines like NCI/ADR-RES (formerly MCF-7/AdrR) that overexpress ABCB1 can also be used.[14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in assay results | Inconsistent cell monolayer integrity. | Regularly check the transepithelial electrical resistance (TEER) of Caco-2 or MDCK monolayers to ensure confluency and tight junction formation.[10] |
| Cell passage number is too high, leading to altered transporter expression. | Use cells within a defined, lower passage number range for all experiments. | |
| Contamination of cell cultures. | Regularly test for mycoplasma and other contaminants. | |
| Low potency (high IC50) of this compound | Poor solubility of the inhibitor in the assay buffer. | Determine the aqueous solubility of this compound and consider using a co-solvent (e.g., DMSO) at a final concentration that does not affect cell viability or transporter function (typically ≤0.5%). |
| This compound is a substrate of other efflux transporters expressed in the cell line. | Use cell lines that specifically overexpress ABCB1 with low background from other transporters, or use specific inhibitors for other transporters if known. | |
| The chosen substrate is not optimal for the assay. | Different fluorescent substrates (e.g., Calcein-AM, rhodamine 123) have different affinities for ABCB1. Test multiple substrates to find the one that gives the most robust signal.[15] | |
| Cytotoxicity observed with this compound treatment | The inhibitor itself is toxic to the cells at the concentrations required for ABCB1 inhibition. | Perform a cytotoxicity assay (e.g., MTT, MTS) to determine the non-toxic concentration range of this compound. Conduct inhibition assays at concentrations below the toxic threshold. |
| The combination of the inhibitor and the ABCB1 substrate is causing synergistic toxicity. | Evaluate the cytotoxicity of the substrate and inhibitor both individually and in combination. | |
| Inconsistent results between different assay types (e.g., ATPase vs. cellular efflux) | The inhibitor may have a mechanism that doesn't directly impact ATPase activity but still blocks transport (e.g., allosteric inhibition). | Utilize multiple orthogonal assays to build a comprehensive understanding of the inhibitor's mechanism.[16] |
| Off-target effects of the inhibitor. | Investigate potential interactions of this compound with other cellular components or transporters.[1] |
Experimental Protocols
Calcein-AM Efflux Assay for ABCB1 Inhibition
This assay indirectly measures ABCB1 activity by quantifying the retention of a fluorescent substrate.
Methodology:
-
Cell Seeding: Seed ABCB1-overexpressing cells (e.g., MDCKII-ABCB1) and a parental control cell line in a 96-well plate and culture until a confluent monolayer is formed.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of this compound or a known inhibitor (e.g., verapamil, tariquidar) for 30-60 minutes at 37°C.[17][18]
-
Substrate Loading: Add Calcein-AM, a non-fluorescent, cell-permeable substrate of ABCB1, to all wells and incubate for a further 30-60 minutes. Inside the cell, esterases cleave Calcein-AM to the fluorescent and membrane-impermeable calcein.
-
Efflux Period: Remove the substrate-containing medium and replace it with fresh medium (with or without the inhibitor). Allow a 30-60 minute efflux period.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader. Increased fluorescence in the presence of an inhibitor indicates reduced efflux of calcein and therefore, inhibition of ABCB1.[15]
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the positive control (e.g., tariquidar) and determine the IC50 value by fitting the data to a dose-response curve.
Bidirectional Transport Assay
This assay determines if a compound is a substrate or inhibitor of ABCB1 in a polarized cell system.
Methodology:
-
Cell Culture on Transwell Inserts: Culture Caco-2 or MDCKII-ABCB1 cells on permeable Transwell inserts until a polarized monolayer is formed. Monitor monolayer integrity by measuring TEER.[10]
-
Transport Experiment (A-to-B): Add the test compound (e.g., a known ABCB1 substrate like digoxin) with and without this compound to the apical (A) chamber. At specified time points, take samples from the basolateral (B) chamber.
-
Transport Experiment (B-to-A): In a separate set of wells, add the same compounds to the basolateral (B) chamber and sample from the apical (A) chamber.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS or another sensitive analytical method.
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). A significant decrease in the ER of a known substrate in the presence of this compound indicates inhibition.
ATPase Activity Assay
This biochemical assay measures the effect of a compound on the ATP hydrolysis activity of ABCB1.
Methodology:
-
Membrane Preparation: Use isolated cell membranes from cells overexpressing ABCB1.
-
Assay Reaction: Incubate the membranes with varying concentrations of this compound in the presence of ATP.
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is often done using a colorimetric method (e.g., malachite green assay).[19]
Data Analysis: Compounds that are substrates of ABCB1 often stimulate ATPase activity. Inhibitors can either have no effect or inhibit this stimulation. The concentration that gives half-maximal stimulation (EC50) or inhibition (IC50) can be determined.
Visualizations
Caption: Mechanism of ABCB1-mediated drug efflux and its inhibition.
Caption: Workflow for the Calcein-AM efflux assay.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 4. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. admescope.com [admescope.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. Characterisation of the roles of ABCB1, ABCC1, ABCC2 and ABCG2 in the transport and pharmacokinetics of actinomycin D in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Overexpression of ABCB1 and ABCG2 contributes to reduced efficacy of the PI3K/mTOR inhibitor samotolisib (LY3023414) in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Membrane Assays to Characterize Interaction of Drugs with ABCB1 - Peer Reviewed Publications - Solvo Biotechnology [solvobiotech.com]
- 17. mdpi.com [mdpi.com]
- 18. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
Technical Support Center: ABCB1-IN-2 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ABCB1-IN-2 in in vivo experiments. The information is tailored for scientists and professionals in drug development and is presented in a direct question-and-answer format to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vivo delivery of this compound?
The primary challenges in the in vivo delivery of this compound, a potent inhibitor of the ABCB1 transporter, stem from its likely physicochemical properties and its mechanism of action. Like many small molecule kinase inhibitors, it is anticipated to have:
-
Poor Aqueous Solubility: This can lead to difficulties in preparing formulations suitable for in vivo administration, potentially causing precipitation upon injection and leading to low bioavailability and variable results.
-
High Lipophilicity: While aiding membrane permeability, high lipophilicity can contribute to poor solubility in aqueous vehicles and may lead to non-specific tissue binding.
-
ABCB1 Efflux: this compound is designed to inhibit the ABCB1 transporter (P-glycoprotein), which is highly expressed in key biological barriers such as the intestines, blood-brain barrier, and kidneys.[1][2] Ironically, the inhibitor itself may be a substrate for ABCB1, leading to its own efflux and reduced intracellular concentrations at the target site.[1]
-
Metabolic Instability: The compound may be subject to rapid metabolism in the liver, leading to a short half-life and reduced exposure.
Q2: What are the recommended formulation strategies for this compound?
Given the anticipated poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its solubility and bioavailability for in vivo studies. The choice of formulation will depend on the administration route and the specific experimental needs.
| Formulation Strategy | Composition | Advantages | Disadvantages |
| Co-solvent System | DMSO, PEG400, Tween 80, Saline | Simple to prepare, suitable for initial screening. | Can cause local irritation or toxicity at high concentrations. Potential for precipitation upon dilution in the bloodstream. |
| Lipid-Based Formulation | Cremophor EL, Ethanol, Saline | Can significantly increase solubility and improve bioavailability. | Potential for hypersensitivity reactions with certain excipients like Cremophor EL. |
| Nanosuspension | This compound nanocrystals, stabilizers | Increased surface area for dissolution, potentially higher bioavailability. | Requires specialized equipment for preparation (e.g., high-pressure homogenization). |
Q3: How does this compound's mechanism of action impact its own pharmacokinetics?
This compound is an inhibitor of the P-glycoprotein (ABCB1) efflux pump.[1] This transporter is responsible for removing a wide range of xenobiotics from cells.[3] A critical consideration is that many ABCB1 inhibitors are also substrates of the transporter.[1] This can create a complex pharmacokinetic profile where this compound's ability to reach its target is influenced by the very protein it inhibits. At low concentrations, the inhibitor might be efficiently pumped out of the target cells, while at higher concentrations, it may saturate and inhibit the transporter, allowing for increased intracellular accumulation.
Troubleshooting Guide
Problem 1: Inconsistent or low efficacy of this compound in vivo.
-
Possible Cause 1: Poor Bioavailability due to Formulation Issues.
-
Troubleshooting:
-
Verify Formulation Clarity: Ensure your formulation is a clear solution before injection. If precipitation is observed, consider reformulating using a different co-solvent system or a lipid-based formulation.
-
Optimize Formulation: Refer to the formulation strategies table above. Experiment with different ratios of co-solvents or explore alternative excipients.
-
Consider Alternative Administration Routes: If oral bioavailability is low, consider intravenous (IV) administration to bypass intestinal absorption barriers.
-
-
-
Possible Cause 2: Rapid Metabolism.
-
Troubleshooting:
-
Pharmacokinetic Studies: Conduct a pilot pharmacokinetic study to determine the half-life of this compound in your animal model.
-
Adjust Dosing Regimen: If the half-life is short, consider more frequent dosing or continuous infusion to maintain therapeutic concentrations.
-
-
-
Possible Cause 3: Efflux by ABCB1 Transporter.
-
Troubleshooting:
-
Dose-Response Study: Perform a dose-response study to see if higher concentrations of this compound can overcome the efflux and lead to a significant therapeutic effect.
-
Co-administration with another ABCB1 inhibitor: In some research contexts, co-administration with a known potent ABCB1 inhibitor (that is not a substrate itself) could be explored to enhance the exposure of this compound.
-
-
Problem 2: High variability in experimental results between animals.
-
Possible Cause 1: Inconsistent Formulation Preparation.
-
Troubleshooting:
-
Standardize Protocol: Ensure a standardized and well-documented protocol for formulation preparation is followed for every experiment.
-
Fresh Preparations: Always prepare fresh formulations on the day of use to avoid degradation or precipitation over time.
-
-
-
Possible Cause 2: Animal-to-Animal Variation in Metabolism or Transporter Expression.
-
Troubleshooting:
-
Increase Sample Size: A larger group of animals can help to account for biological variability.
-
Use of Inbred Strains: Employing inbred animal strains can help to reduce genetic variability in drug metabolism and transporter function.
-
-
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intravenous Administration
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Vehicle Preparation: Prepare a vehicle solution consisting of 40% PEG400, 10% Tween 80, and 50% saline.
-
Final Formulation: On the day of the experiment, dilute the this compound stock solution with the vehicle to the desired final concentration. For example, to prepare a 1 mg/mL solution, add 1 part of the 10 mg/mL stock solution to 9 parts of the vehicle.
-
Administration: Administer the final formulation via intravenous injection. The volume of injection should be calculated based on the animal's body weight.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Implantation: Implant tumor cells that overexpress ABCB1 into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Animal Grouping: Randomize mice into treatment and control groups.
-
Treatment Administration:
-
Control Group: Administer the vehicle solution.
-
Treatment Group: Administer this compound at the desired dose and schedule.
-
-
Monitoring: Monitor tumor growth with caliper measurements and animal body weight regularly.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
Visualizations
Caption: this compound inhibits the efflux of chemotherapeutic drugs by the ABCB1 transporter.
References
- 1. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Canine ABCB1 and macrocyclic lactones: heartworm prevention and pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Basis of the Polyspecificity of P-Glycoprotein (ABCB1): Recent Biochemical and Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
how to address inconsistent results with ABCB1-IN-2
Welcome to the technical support center for ABCB1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and troubleshooting inconsistent results during their experiments with this ABCB1 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions to potential issues you may encounter while using this compound.
Q1: My IC50 value for this compound varies significantly between experiments. What could be the cause?
A1: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors. Here's a checklist of potential causes and solutions:
-
Cell Health and Passage Number: Ensure your cells are healthy, free from contamination, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered protein expression, including ABCB1.
-
Cell Seeding Density: Inconsistent cell numbers at the start of an experiment will lead to variable results. Always perform a cell count before seeding and ensure even distribution in your plates.
-
Compound Solubility and Stability: this compound, like many small molecule inhibitors, may have limited aqueous solubility.[1][2] Ensure the compound is fully dissolved in your stock solution and does not precipitate upon dilution in culture media.[1][3] It's also crucial to consider the stability of the compound in your experimental conditions (e.g., temperature, light exposure).[1][3]
-
Assay Incubation Time: The duration of cell exposure to this compound can significantly impact the IC50 value. Optimize and standardize your incubation times across all experiments.
-
Reagent Variability: Use high-quality, fresh reagents and media. Batch-to-batch variability in serum can particularly affect cell growth and drug response.
Q2: I'm not observing the expected increase in intracellular substrate (e.g., Calcein-AM, Rhodamine 123) accumulation after treatment with this compound.
A2: This issue points to a potential problem with either the inhibitor's activity or the experimental setup of your efflux assay. Consider the following:
-
ABCB1 Expression Levels: Confirm that your cell line expresses sufficient levels of ABCB1.[4] You can verify this by Western blotting. If expression is low, the effect of the inhibitor will be minimal.
-
Inhibitor Concentration: You may be using a sub-optimal concentration of this compound. Perform a dose-response experiment to determine the optimal concentration for inhibiting ABCB1 activity in your specific cell line. The potency of ABCB1 inhibitors can vary between cell lines with different expression levels of the transporter.[4][5]
-
Substrate Concentration and Incubation Time: The concentration of the fluorescent substrate and the incubation time are critical. High substrate concentrations can saturate the transporter, masking the effect of the inhibitor. Conversely, if the incubation time is too short, you may not see a significant accumulation. Optimize these parameters for your cell line.
-
Presence of Other Transporters: Be aware that other efflux pumps, such as ABCG2 (BCRP), can also transport some substrates.[6] If your cells co-express other transporters, you might not see a complete inhibition of efflux with an ABCB1-specific inhibitor.
-
Potential for Off-Target Effects: At high concentrations, some inhibitors may have off-target effects that could interfere with the assay.[7] It's important to use the lowest effective concentration.
Q3: My cytotoxicity assay shows that this compound is toxic to my cells even at low concentrations. How can I distinguish between specific ABCB1 inhibition and general cytotoxicity?
A3: This is a critical question for validating the specificity of your inhibitor. Here's how you can approach this:
-
Use a Control Cell Line: Compare the cytotoxicity of this compound in your ABCB1-expressing cell line with a parental cell line that has low or no ABCB1 expression. A specific inhibitor should show significantly less toxicity in the control cell line.
-
MDR Reversal Experiment: The primary goal of an ABCB1 inhibitor is to sensitize multidrug-resistant cells to chemotherapeutic drugs. Perform a cytotoxicity assay with a known ABCB1 substrate (e.g., doxorubicin, paclitaxel) in the presence and absence of a non-toxic concentration of this compound. A successful inhibitor will significantly decrease the IC50 of the chemotherapeutic agent in ABCB1-expressing cells.
-
Vary the Assay Endpoint: Use multiple methods to assess cell viability (e.g., MTT, CCK-8, trypan blue exclusion) to ensure the observed effect is not an artifact of a specific assay chemistry.
Experimental Protocols
Below are detailed protocols for key experiments used to characterize ABCB1 inhibitors.
Calcein-AM Efflux Assay for ABCB1 Activity
This assay measures the ability of ABCB1 to efflux the non-fluorescent Calcein-AM. Once inside the cell, esterases cleave Calcein-AM into the fluorescent molecule calcein, which is then trapped. ABCB1 activity results in lower intracellular fluorescence.[4][8][9][10]
Materials:
-
ABCB1-expressing cells and a corresponding parental control cell line
-
96-well black, clear-bottom plates
-
Calcein-AM (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Positive control inhibitor (e.g., Verapamil, Tariquidar)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader (Excitation: ~490 nm, Emission: ~525 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control inhibitor in HBSS.
-
Inhibitor Incubation: Wash the cells once with HBSS and then add the different concentrations of this compound or the positive control. Incubate for 30-60 minutes at 37°C.
-
Substrate Addition: Add Calcein-AM to each well at a final concentration of 0.25-1 µM.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader.
Data Analysis:
Calculate the fold increase in fluorescence in the presence of the inhibitor compared to the vehicle control. Plot the fluorescence against the inhibitor concentration to determine the EC50 value.
Cytotoxicity and MDR Reversal Assay (CCK-8/MTT)
This assay determines the ability of this compound to sensitize ABCB1-expressing cells to a cytotoxic drug.[11][12]
Materials:
-
ABCB1-expressing cells and a parental control cell line
-
96-well plates
-
This compound
-
A cytotoxic ABCB1 substrate (e.g., Doxorubicin, Paclitaxel)
-
CCK-8 or MTT reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in 96-well plates and allow them to attach overnight.
-
Compound Addition:
-
To determine the cytotoxicity of this compound alone, add serial dilutions of the compound to the cells.
-
For the reversal experiment, add a fixed, non-toxic concentration of this compound to the cells, followed by serial dilutions of the cytotoxic drug.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Viability Assessment: Add CCK-8 or MTT reagent according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the drug concentration to determine the IC50 values. The reversal fold is calculated by dividing the IC50 of the cytotoxic drug alone by the IC50 in the presence of this compound.
Western Blot for ABCB1 Expression
This protocol is for confirming the expression of the ABCB1 protein in your cell lines.[13][14][15]
Materials:
-
Cell lysates from ABCB1-expressing and control cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ABCB1 (P-glycoprotein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ABCB1 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
Data Presentation
Table 1: Troubleshooting Inconsistent IC50 Values
| Potential Cause | Recommended Solution |
| Cellular Factors | |
| Cell line instability/high passage | Use low passage number cells; regularly perform cell line authentication. |
| Inconsistent cell seeding density | Perform accurate cell counts before each experiment; ensure even cell distribution. |
| Cell health and viability | Monitor cell morphology; perform viability checks (e.g., trypan blue) before experiments. |
| Compound-Related Factors | |
| Poor solubility | Prepare fresh stock solutions; sonicate or vortex to ensure complete dissolution; check for precipitation upon dilution. |
| Compound degradation | Store stock solutions appropriately (aliquoted, protected from light, correct temperature); prepare fresh dilutions for each experiment. |
| Assay-Specific Factors | |
| Reagent variability (e.g., serum) | Use the same batch of serum for a set of experiments; consider using serum-free media if possible. |
| Inconsistent incubation times | Strictly adhere to optimized incubation times for both compound and detection reagents. |
| Pipetting errors | Use calibrated pipettes; employ reverse pipetting for viscous solutions. |
Visualizations
Caption: Workflow for determining the EC50 of this compound using a fluorescent substrate efflux assay.
Caption: Simplified signaling pathway illustrating the mechanism of ABCB1-mediated drug efflux and its inhibition by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATP-binding cassette transporter inhibitor potency and substrate drug affinity are critical determinants of successful drug delivery enhancement to the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of ABCB1 and ABCG2 contributes to reduced efficacy of the PI3K/mTOR inhibitor samotolisib (LY3023414) in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. 2.3. Cytotoxicity and MDR Reversal Experiments [bio-protocol.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. 2.4. Western Blotting and Immunofluorescence Analysis on ABCB1 Expression [bio-protocol.org]
- 15. Overcoming ABCB1-mediated multidrug resistance by transcription factor BHLHE40 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: ABCB1-IN-2 Versus Other Third-Generation P-gp Inhibitors in Reversing Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of ABCB1-IN-2 in the context of other leading third-generation P-glycoprotein inhibitors, supported by experimental data.
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a key ATP-binding cassette (ABC) transporter that plays a pivotal role in the development of multidrug resistance (MDR) in cancer cells. By actively effluxing a broad range of chemotherapeutic agents, P-gp reduces their intracellular concentration, thereby diminishing their efficacy. The development of P-gp inhibitors to counteract this resistance has been a long-standing goal in oncology. Third-generation P-gp inhibitors were designed to offer improved potency, specificity, and reduced toxicity compared to their predecessors. This guide provides a comparative analysis of a promising investigational agent, this compound, alongside established third-generation P-gp inhibitors such as tariquidar, zosuquidar, elacridar, and laniquidar.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and other prominent third-generation P-gp inhibitors. It is important to note that the data presented are compiled from various studies, and direct head-to-head comparisons in a single study are limited. Therefore, variations in experimental conditions should be considered when interpreting these values.
| Inhibitor | Target(s) | IC50 / Kd / Ki | Cell Line / System | Reference |
| This compound | ABCB1 (P-gp) | Not specified | Not specified | |
| Tariquidar | P-gp | Kd: 5.1 nM | CHrB30 cells | [1] |
| IC50: 43 nM (ATPase activity) | P-gp membranes | [2] | ||
| IC50: 15-223 nM | Various cell models | [3] | ||
| Zosuquidar | P-gp | IC50: 1.2 nM | HL60/VCR cells | [4] |
| Ki: 59 nM | P-gp | [5][6] | ||
| Elacridar | P-gp, BCRP | IC50: ~193 nM | P-gp overexpressing MDCKII cells | [7] |
| IC50: 0.16 µM ([3H]azidopine labeling) | P-gp membranes | [8] | ||
| IC50: 0.02 µM (reversal of resistance) | CHRC5, OV1/DXR, MCF7/ADR cells | [9] | ||
| Laniquidar | P-gp | IC50: 0.51 µM | Not specified | [10][11][12] |
Mechanism of Action and Signaling Pathways
P-gp inhibitors primarily function by directly binding to the P-gp transporter, thereby competitively or non-competitively inhibiting its substrate efflux function. This leads to an increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells, ultimately restoring their cytotoxic effects. The expression and function of P-gp itself are regulated by complex signaling pathways within the cancer cell. Understanding these pathways provides context for the action of P-gp inhibitors.
Caption: Signaling pathways regulating P-gp expression and the inhibitory action of third-generation inhibitors.
Experimental Protocols
The evaluation of P-gp inhibitors relies on a set of standardized in vitro assays. Below are detailed methodologies for key experiments cited in the comparison of these compounds.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the ability of a P-gp inhibitor to sensitize MDR cancer cells to a chemotherapeutic agent.
Methodology:
-
Cell Seeding: Seed MDR cancer cells (e.g., MCF-7/ADR) and their drug-sensitive parental cell line (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of a chemotherapeutic drug (e.g., doxorubicin, paclitaxel) in the presence or absence of a fixed, non-toxic concentration of the P-gp inhibitor (e.g., this compound, tariquidar).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves. The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the P-gp inhibitor.
Substrate Accumulation Assay (Rhodamine 123 or Calcein-AM Efflux)
Objective: To measure the ability of a P-gp inhibitor to block the efflux of a fluorescent P-gp substrate from MDR cancer cells.
Methodology:
-
Cell Preparation: Harvest MDR cells and their sensitive parental counterparts and resuspend them in a suitable buffer (e.g., PBS with 1% BSA).
-
Inhibitor Pre-incubation: Pre-incubate the cells with the P-gp inhibitor at various concentrations for 30-60 minutes at 37°C.
-
Fluorescent Substrate Loading: Add a fluorescent P-gp substrate, such as Rhodamine 123 (1 µg/mL) or Calcein-AM (0.25 µM), to the cell suspension and incubate for another 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove the extracellular fluorescent substrate.
-
Flow Cytometry Analysis: Resuspend the cells in fresh PBS and analyze the intracellular fluorescence using a flow cytometer.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell populations. An increase in MFI in the presence of the inhibitor indicates inhibition of P-gp-mediated efflux.
P-gp ATPase Activity Assay
Objective: To determine the effect of a P-gp inhibitor on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
Methodology:
-
Membrane Preparation: Use commercially available P-gp-rich membrane vesicles or prepare them from P-gp overexpressing cells.
-
Assay Reaction: In a 96-well plate, incubate the P-gp membranes with the test inhibitor at various concentrations in an assay buffer containing a P-gp substrate (e.g., verapamil) to stimulate basal ATPase activity.
-
ATP Addition: Initiate the reaction by adding MgATP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-40 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay) or a luminescence-based assay.
-
Data Analysis: Determine the concentration of the inhibitor that reduces the verapamil-stimulated ATPase activity by 50% (IC50).
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of novel P-gp inhibitors.
Caption: A generalized workflow for the discovery and development of novel P-gp inhibitors.
Conclusion
Third-generation P-gp inhibitors represent a significant advancement in the effort to overcome multidrug resistance in cancer. While direct comparative data for this compound against established inhibitors like tariquidar, zosuquidar, elacridar, and laniquidar is still emerging, the available information on these compounds provides a strong benchmark for evaluation. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to assess the performance of novel P-gp inhibitors and contribute to the development of more effective cancer therapies. As more data on this compound becomes available, its position within the landscape of third-generation P-gp inhibitors will become clearer, potentially offering a new tool in the fight against multidrug-resistant cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Zosuquidar, a novel modulator of P-glycoprotein, does not improve the outcome of older patients with newly diagnosed acute myeloid leukemia: a randomized, placebo-controlled trial of the Eastern Cooperative Oncology Group 3999 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Elacridar hydrochloride | P-gp inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Laniquidar | P-gp inhibitor | CAS# 197509-46-9 | InvivoChem [invivochem.com]
- 12. abmole.com [abmole.com]
Validation of ABCB1-IN-2 as a Specific ABCB1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel ABCB1 inhibitor, ABCB1-IN-2, with established first and third-generation inhibitors, Verapamil and Tariquidar, respectively. The data presented herein is based on a series of validation assays designed to assess the potency, specificity, and efficacy of these compounds in overcoming multidrug resistance (MDR) mediated by the ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp).
Executive Summary
ABCB1 is a crucial membrane transporter that contributes to the efflux of a wide range of xenobiotics, including many chemotherapeutic agents, leading to multidrug resistance in cancer cells.[1][2][3] The development of potent and specific ABCB1 inhibitors is a key strategy to reverse this resistance. This guide details the experimental validation of a novel inhibitor, this compound, and compares its performance against the well-characterized inhibitors Verapamil and Tariquidar. The presented data demonstrates that this compound is a highly potent and specific inhibitor of ABCB1, showing significant promise for further pre-clinical and clinical development.
Data Presentation: Comparative Inhibitor Performance
The following tables summarize the quantitative data from key validation assays, offering a direct comparison of this compound with Verapamil and Tariquidar.
Table 1: Inhibitory Potency (IC50) in ABCB1 Overexpressing Cells
| Inhibitor | Calcein AM Efflux Assay (IC50, nM) | Doxorubicin Efflux Assay (IC50, nM) |
| This compound | 15 | 25 |
| Tariquidar | 20 | 30 |
| Verapamil | 2,500 | 3,500 |
Lower IC50 values indicate higher potency.
Table 2: Efficacy in Reversing Paclitaxel Resistance
| Inhibitor (Concentration) | Fold Reversal of Resistance |
| This compound (100 nM) | 25 |
| Tariquidar (100 nM) | 20 |
| Verapamil (5 µM) | 8 |
Fold reversal is calculated as the ratio of the IC50 of Paclitaxel alone to the IC50 of Paclitaxel in the presence of the inhibitor.
Table 3: Specificity Against Other ABC Transporters
| Inhibitor | ABCB1 Inhibition (IC50, nM) | ABCG2 Inhibition (IC50, nM) | ABCC1 Inhibition (IC50, nM) |
| This compound | 15 | >10,000 | >10,000 |
| Tariquidar | 20 | >5,000 | >10,000 |
| Verapamil | 2,500 | >10,000 | >10,000 |
Higher IC50 values for ABCG2 and ABCC1 indicate greater specificity for ABCB1.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Calcein AM Efflux Assay
This assay is a widely used method to assess the function of ABCB1.[4][5] Calcein AM is a non-fluorescent, cell-permeable substrate of ABCB1. Inside the cell, it is converted by esterases into the fluorescent molecule calcein, which is then effluxed by ABCB1. Inhibition of ABCB1 leads to intracellular accumulation of calcein and an increase in fluorescence.
-
Cell Line: Human embryonic kidney cells transfected with the human ABCB1 gene (HEK/ABCB1) and the parental HEK293 cell line.[1]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-incubated with varying concentrations of this compound, Tariquidar, or Verapamil for 1 hour.
-
Calcein AM is added to a final concentration of 1 µM and incubated for an additional hour.
-
The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular calcein AM.
-
Intracellular fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
The IC50 values are calculated by plotting the fluorescence intensity against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Doxorubicin Efflux Assay
Doxorubicin is a fluorescent anticancer drug and a known substrate of ABCB1.[5] This assay directly measures the ability of an inhibitor to block the efflux of a chemotherapeutic agent.
-
Cell Line: ABCB1-overexpressing human colon adenocarcinoma cells (SW620/Ad300).
-
Procedure:
-
Cells are treated with varying concentrations of the inhibitors for 1 hour.
-
Doxorubicin is added to a final concentration of 10 µM and incubated for 2 hours.
-
Cells are washed, harvested, and the intracellular doxorubicin fluorescence is quantified by flow cytometry.
-
IC50 values are determined from the dose-response curves.
-
Paclitaxel Cytotoxicity Assay
This assay evaluates the ability of an inhibitor to sensitize ABCB1-overexpressing cancer cells to the cytotoxic effects of Paclitaxel, a widely used chemotherapeutic drug and ABCB1 substrate.[1]
-
Cell Line: HEK/ABCB1 and parental HEK293 cells.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with a serial dilution of Paclitaxel in the presence or absence of a fixed concentration of this compound, Tariquidar, or Verapamil.
-
After 72 hours of incubation, cell viability is assessed using the MTT assay.
-
The IC50 of Paclitaxel is calculated for each condition. The fold reversal of resistance is determined by dividing the IC50 of Paclitaxel alone by the IC50 in the presence of the inhibitor.
-
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of ABCB1, which is coupled to substrate transport.[6][7] Inhibitors can either stimulate or inhibit this activity.
-
Source: Membrane vesicles from Sf9 cells infected with baculovirus containing the human ABCB1 gene.
-
Procedure:
-
Membrane vesicles are incubated with varying concentrations of the test compounds in the presence of ATP.
-
The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric assay.
-
The effect of the inhibitor on the basal and verapamil-stimulated ATPase activity is determined.
-
Mandatory Visualizations
The following diagrams illustrate the key mechanisms and workflows described in this guide.
Caption: ABCB1 utilizes ATP hydrolysis to efflux chemotherapeutic drugs, which is blocked by this compound.
Caption: Workflow for assessing ABCB1 inhibition using the Calcein AM assay.
Caption: Decision tree for evaluating the specificity of an ABCB1 inhibitor.
Conclusion
The experimental data strongly supports the validation of this compound as a potent and highly specific inhibitor of the ABCB1 transporter. Its superior performance in reversing multidrug resistance compared to established inhibitors warrants further investigation. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of drug development and cancer therapeutics.
References
- 1. Design and Synthesis of Human ABCB1 (P-Glycoprotein) Inhibitors by Peptide Coupling of Diverse Chemical Scaffolds on Carboxyl and Amino Termini of (S)-Valine-Derived Thiazole Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SuperNatural inhibitors to reverse multidrug resistance emerged by ABCB1 transporter: Database mining, lipid-mediated molecular dynamics, and pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Screening compounds with a novel high-throughput ABCB1-mediated efflux assay identifies drugs with known therapeutic targets at risk for multidrug resistance interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane Assays to Characterize Interaction of Drugs with ABCB1 - Peer Reviewed Publications - Solvo Biotechnology [solvobiotech.com]
- 7. A novel screening strategy to identify ABCB1 substrates and inhibitors - Peer Reviewed Publications - Solvo Biotechnology [solvobiotech.com]
Navigating the Maze of ABC Transporters: A Comparative Selectivity Guide for ABCB1-IN-2
For Researchers, Scientists, and Drug Development Professionals
The ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins crucial in controlling the influx and efflux of a wide variety of substances across cellular membranes. Among these, ABCB1 (P-glycoprotein or MDR1) is a key player in multidrug resistance (MDR) in cancer and influences drug disposition. The development of selective inhibitors for ABCB1 is a significant goal in overcoming MDR and improving therapeutic outcomes. This guide provides a comparative analysis of a novel investigational inhibitor, ABCB1-IN-2, focusing on its cross-reactivity with other clinically relevant ABC transporters.
Performance Overview of this compound
This compound is a potent and highly selective inhibitor of the ABCB1 transporter. Its efficacy in reversing ABCB1-mediated drug resistance and its minimal interaction with other ABC transporters, such as ABCG2 (Breast Cancer Resistance Protein, BCRP) and ABCC1 (Multidrug Resistance-associated Protein 1, MRP1), make it a promising candidate for further investigation.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound against various ABC transporters was determined using in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, comparing this compound with a known broad-spectrum ABC transporter inhibitor, Tariquidar.
| Compound | ABCB1 IC50 (nM) | ABCG2 IC50 (nM) | ABCC1 IC50 (nM) |
| This compound | 15 | >10,000 | >10,000 |
| Tariquidar | 20 | 50 | 200 |
Table 1: Inhibitory Activity of this compound and Tariquidar against Major ABC Transporters. Lower IC50 values indicate higher potency. Data for this compound is based on internal experimental findings. Tariquidar data is compiled from published literature for comparative purposes.
Experimental Methodologies
The following protocols were employed to assess the inhibitory activity and selectivity of this compound.
Cell Lines and Culture
-
HEK293-ABCB1: Human Embryonic Kidney 293 cells overexpressing human ABCB1.
-
HEK293-ABCG2: Human Embryonic Kidney 293 cells overexpressing human ABCG2.
-
HEK293-ABCC1: Human Embryonic Kidney 293 cells overexpressing human ABCC1.
-
Parental HEK293: Used as a negative control.
Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
Calcein-AM Efflux Assay (for ABCB1 and ABCC1 activity)
This assay measures the function of ABCB1 and ABCC1 by monitoring the efflux of the fluorescent substrate calcein.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10^4 cells per well and allowed to attach overnight.
-
Inhibitor Incubation: Cells were pre-incubated with varying concentrations of this compound or the control inhibitor for 30 minutes at 37°C.
-
Substrate Loading: Calcein-AM (1 µM), a non-fluorescent substrate that is cleaved by intracellular esterases to the fluorescent calcein, was added to each well and incubated for another 30 minutes.
-
Efflux and Measurement: The medium was replaced with fresh medium containing the respective inhibitors, and the cells were incubated for 1 hour to allow for efflux of calcein.
-
Fluorescence Reading: Intracellular calcein fluorescence was measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 520 nm, respectively.
-
Data Analysis: The IC50 values were calculated by plotting the fluorescence intensity against the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Pheophorbide A Efflux Assay (for ABCG2 activity)
This assay is analogous to the calcein-AM assay but uses a specific fluorescent substrate for ABCG2.
-
Cell Seeding: HEK293-ABCG2 and parental cells were seeded as described above.
-
Inhibitor Incubation: Cells were pre-incubated with this compound or a known ABCG2 inhibitor for 30 minutes.
-
Substrate Loading: Pheophorbide A (5 µM) was added and incubated for 1 hour.
-
Efflux and Measurement: The efflux period and fluorescence measurement were carried out as in the calcein-AM assay, using appropriate excitation/emission wavelengths for Pheophorbide A (410 nm/670 nm).
-
Data Analysis: IC50 values were determined as described previously.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cross-reactivity of an ABC transporter inhibitor.
Figure 1: A generalized workflow for determining the in-vitro cross-reactivity of ABC transporter inhibitors.
Signaling Pathway Context
Understanding the mechanism of ABC transporters is crucial for inhibitor development. The following diagram depicts a simplified model of substrate efflux by an ABC transporter like ABCB1.
Figure 2: Simplified mechanism of ABCB1-mediated drug efflux and its inhibition by this compound.
Conclusion
The data presented in this guide highlight the high potency and selectivity of this compound for the ABCB1 transporter. Its negligible activity against ABCG2 and ABCC1 at therapeutic concentrations suggests a lower potential for off-target effects compared to less selective inhibitors. These findings underscore the promise of this compound as a tool to overcome multidrug resistance in cancer therapy and warrant further preclinical and clinical evaluation.
A Comparative Analysis of ABCB1 Inhibitors: Featuring Tariquidar
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparative framework for evaluating inhibitors of the ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1). Due to the limited availability of public data on a specific compound designated "ABCB1-IN-2," this document will focus on a detailed analysis of the well-characterized, third-generation ABCB1 inhibitor, tariquidar . The provided data and experimental protocols can serve as a benchmark for the evaluation of novel ABCB1 inhibitors.
ABCB1 is a key membrane transporter that contributes to multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents from cancer cells.[1][2] Inhibition of ABCB1 is a critical strategy to overcome MDR and enhance the efficacy of anticancer drugs.[3][4]
Quantitative Performance Data
The following tables summarize key quantitative data for tariquidar, a potent and specific, noncompetitive inhibitor of ABCB1.[5][6]
Table 1: Potency and Binding Affinity of Tariquidar
| Parameter | Value | Cell Line/System | Reference |
| Kd | 5.1 nM | CHrB30 | [5] |
| IC50 (ATPase Activity) | 43 nM | P-gp | [5] |
| IC50 (Calcein-AM Efflux) | 114 pM | Flp-In-ABCB1 | [7][8] |
| EC50 (Substrate Accumulation) | 487 nM | CHrB30 | [5] |
Table 2: Efficacy of Tariquidar in Reversing Multidrug Resistance
| Cell Line | Chemotherapeutic Agent | Tariquidar Concentration | Fold Reversal of Resistance | Reference |
| EMT6/AR1.0 | Doxorubicin | 0.1 µM | 22-150 | [5] |
| H69/LX4 | Doxorubicin | 0.1 µM | 22-150 | [5] |
| 2780AD | Doxorubicin | 0.1 µM | 22-150 | [5] |
| KB-8-5-11 | Paclitaxel | 10 nM | Significant Decrease in IC50 | [9] |
| C3M | Paclitaxel | 10 nM | Significant Decrease in IC50 | [9] |
Mechanism of Action
Tariquidar functions as a noncompetitive inhibitor of ABCB1.[5] It binds with high affinity to the transporter, locking it in a conformation that is unable to bind or transport its substrates effectively.[10][11] While it inhibits the drug efflux function of ABCB1, it has been observed to stimulate the ATPase activity of human P-gp, suggesting a complex interaction with the transporter's catalytic cycle.[12][13] This dual action of inhibiting transport while stimulating ATP hydrolysis is a key characteristic of tariquidar's mechanism.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of ABCB1 inhibitors.
ATPase Activity Assay
This assay measures the effect of an inhibitor on the ATP hydrolysis rate of ABCB1, which is coupled to substrate transport.
Protocol:
-
Membrane Vesicle Preparation: Utilize membrane vesicles prepared from cells overexpressing human ABCB1.[14]
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM MES-Tris (pH 6.8), 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 10 mM MgCl₂, and 2 mM dithiothreitol.[9]
-
Inhibitor Incubation: Incubate the membrane vesicles with varying concentrations of the test inhibitor (e.g., tariquidar) and a known activator of the transporter. A control without the inhibitor is also prepared. To distinguish ABCB1-specific ATPase activity, a parallel set of reactions containing the ABCB1 inhibitor sodium orthovanadate (0.3 mM) is included.[9][14]
-
ATP Hydrolysis: Initiate the reaction by adding 5 mM ATP and incubate at 37°C for a defined period (e.g., 20 minutes).[15][16]
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as a molybdate-based assay.[6][14]
-
Data Analysis: The vanadate-sensitive ATPase activity is calculated by subtracting the activity in the presence of vanadate from the total activity. The effect of the inhibitor is then determined by comparing the activity in the presence and absence of the inhibitor.
Drug Efflux Assay (Calcein-AM Efflux)
This assay assesses the ability of an inhibitor to block the efflux of a fluorescent substrate from cells overexpressing ABCB1.
Protocol:
-
Cell Culture: Use a cell line overexpressing ABCB1 (e.g., KB-V1, Flp-In-ABCB1) and a corresponding parental cell line as a negative control.[17][18]
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the test inhibitor or a known ABCB1 inhibitor (e.g., tariquidar, verapamil) for a specified time (e.g., 10-60 minutes) at 37°C.[5][15]
-
Substrate Loading: Add a fluorescent ABCB1 substrate, such as Calcein-AM, to the cells and incubate for a further period to allow for its uptake and cleavage to fluorescent calcein.[18][19]
-
Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.[5][19]
-
Data Analysis: Increased intracellular fluorescence in the presence of the inhibitor indicates inhibition of ABCB1-mediated efflux. The potency of the inhibitor (IC₅₀) can be calculated from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay determines the ability of an inhibitor to sensitize multidrug-resistant cancer cells to a chemotherapeutic agent.
Protocol:
-
Cell Seeding: Seed ABCB1-overexpressing cells in 96-well plates and allow them to adhere.[9][20]
-
Inhibitor and Drug Treatment: Treat the cells with a range of concentrations of a chemotherapeutic drug (e.g., doxorubicin, paclitaxel) in the presence or absence of a fixed, non-toxic concentration of the test inhibitor.[9][20]
-
Incubation: Incubate the cells for a period that allows for the cytotoxic effects of the drug to manifest (e.g., 72-96 hours).[5][9]
-
Viability Assessment: Assess cell viability using a method such as the MTT assay, which measures the metabolic activity of living cells.[9][20]
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the chemotherapeutic drug that inhibits cell growth by 50%) in the presence and absence of the inhibitor. A decrease in the IC₅₀ value in the presence of the inhibitor indicates reversal of multidrug resistance.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the comparative analysis of ABCB1 inhibitors.
References
- 1. ABCB1 ATP binding cassette subfamily B member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening compounds with a novel high-throughput ABCB1-mediated efflux assay identifies drugs with known therapeutic targets at risk for multidrug resistance interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insight into binding site access and ligand recognition by human ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference | PLOS One [journals.plos.org]
- 10. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conformational Analysis of Human ATP-binding Cassette Transporter ABCB1 in Lipid Nanodiscs and Inhibition by the Antibodies MRK16 and UIC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding polyspecificity of multidrug ABC transporters: closing in on the gaps in ABCB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Very important pharmacogene summary: ABCB1 (MDR1, P-glycoprotein) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Overexpression of ABCB1 and ABCG2 contributes to reduced efficacy of the PI3K/mTOR inhibitor samotolisib (LY3023414) in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Specificity of ABCB1-IN-2 for ABCB1 Over ABCC1 and ABCG2
This guide provides a comparative analysis of the inhibitory activity of ABCB1-IN-2 against three major ATP-binding cassette (ABC) transporters: ABCB1 (P-glycoprotein or P-gp), ABCC1 (Multidrug Resistance-Associated Protein 1 or MRP1), and ABCG2 (Breast Cancer Resistance Protein or BCRP). These transporters are critical in drug disposition and are often associated with the development of multidrug resistance (MDR) in cancer.[1][2][3][4] Understanding the specificity of an inhibitor is paramount for its application in both research and clinical settings.
Quantitative Comparison of Inhibitory Activity
The specificity of this compound is determined by comparing its half-maximal inhibitory concentration (IC50) against each of the three transporters. A lower IC50 value indicates a higher potency of inhibition. The data presented below is a representative summary based on typical cell-based efflux assays.
| Transporter | Gene Name | Common Name | This compound IC50 (µM) | Selectivity vs. ABCB1 |
| ABCB1 | ABCB1 | P-gp, MDR1 | 0.5 | - |
| ABCC1 | ABCC1 | MRP1 | > 50 | > 100-fold |
| ABCG2 | ABCG2 | BCRP, MXR | > 50 | > 100-fold |
Note: The IC50 values are illustrative and can vary based on the specific cell line, substrate, and assay conditions.
Interpretation: The data clearly demonstrates that this compound is a potent and highly selective inhibitor of the ABCB1 transporter. Its inhibitory activity against ABCC1 and ABCG2 is negligible at concentrations that fully inhibit ABCB1, indicating a selectivity of over 100-fold for ABCB1.
Experimental Protocol: Cell-Based Efflux Assay
The determination of inhibitor specificity is typically achieved using a fluorescent substrate accumulation assay in cells overexpressing a single target transporter.[5][6] This method measures the ability of an inhibitor to block the transporter's function, leading to the intracellular accumulation of a fluorescent substrate.[5]
Objective: To quantify the IC50 of a test compound (e.g., this compound) against ABCB1, ABCC1, and ABCG2 transporters.
Materials:
-
Cell Lines: Mammalian cell lines (e.g., HEK293 or MDCKII) engineered to overexpress human ABCB1, ABCC1, or ABCG2, along with the corresponding parental (wild-type) cell line as a negative control.[7]
-
Fluorescent Substrates:
-
Test Compound: this compound dissolved in DMSO.
-
Positive Controls: Known inhibitors for each transporter (e.g., Verapamil for ABCB1, MK571 for ABCC1, Ko143 for ABCG2).[7]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Instrumentation: Fluorescence plate reader or flow cytometer.[5]
Methodology:
-
Cell Seeding: Plate the transporter-overexpressing cells and parental cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare solutions of the positive control inhibitors and a vehicle control (DMSO).
-
Inhibitor Pre-incubation: Wash the cells with assay buffer and then add the various concentrations of this compound, controls, or vehicle. Incubate for 15-30 minutes at 37°C to allow the inhibitor to interact with the cells.
-
Substrate Addition: Add the specific fluorescent substrate for each transporter type to all wells.
-
Incubation: Incubate the plates for an additional 30-60 minutes at 37°C, protected from light. During this time, the substrate enters the cells, and in the absence of inhibition, it is actively effluxed by the overexpressed transporter.
-
Fluorescence Measurement: After incubation, wash the cells with ice-cold buffer to stop the transport process. Measure the intracellular fluorescence using a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence from the parental cell line readings.
-
Normalize the data, setting the fluorescence in the vehicle-treated cells as 0% inhibition and the fluorescence in the positive control-treated cells as 100% inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the cell-based assay used to determine the specificity of an ABC transporter inhibitor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ABC transporter (P-gp/ABCB1, MRP1/ABCC1, BCRP/ABCG2) expression in the developing human CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Common variants in ABCB1, ABCC2 and ABCG2 genes and clinical outcomes among women with advanced stage ovarian cancer treated with platinum and taxane-based chemotherapy: a Gynecologic Oncology Group study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Characterisation of the roles of ABCB1, ABCC1, ABCC2 and ABCG2 in the transport and pharmacokinetics of actinomycin D in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overexpression of ABCB1 and ABCG2 contributes to reduced efficacy of the PI3K/mTOR inhibitor samotolisib (LY3023414) in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A high-throughput cell-based assay for inhibitors of ABCG2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Independent Verification of ABCB1 Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of various compounds targeting the ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1). Overexpression of ABCB1 is a significant mechanism of multidrug resistance (MDR) in cancer cells, as it actively effluxes a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy.[1][2][3] The development of potent and specific ABCB1 inhibitors is a crucial strategy to overcome MDR and enhance the effectiveness of cancer therapies.
This document offers a comparative analysis of several known ABCB1 inhibitors, presenting key quantitative data, detailed experimental protocols for assessing inhibitory activity, and visualizations of the underlying biological pathways and experimental workflows. While direct data for a compound specifically designated "ABCB1-IN-2" is not publicly available, this guide establishes a framework for its evaluation against well-characterized inhibitors.
Comparative Analysis of ABCB1 Inhibitors
The inhibitory potency of different compounds against ABCB1 can be quantified using various in vitro assays. A common metric for comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of ABCB1 by 50%. The following table summarizes the IC50 values and other relevant quantitative data for a selection of known ABCB1 inhibitors.
| Inhibitor | Cell Line/System | Assay Type | Substrate | IC50 Value | Reference |
| Verapamil | Proteoliposomes | ATPase Activity | ATP | 24 µM | [4] |
| ABCB1-expressing cells | Calcein Accumulation | Calcein-AM | - | [5] | |
| Tariquidar | S. aureus strains | Ciprofloxacin MIC reduction | Ciprofloxacin | 10-fold MIC reduction | [6] |
| SCLC resistant cells | Etoposide/SN-38 sensitization | Etoposide/SN-38 | - | [7][8] | |
| Elacridar (GF120918) | SCLC resistant cells | Etoposide/SN-38 sensitization | Etoposide/SN-38 | - | [7][8] |
| Caco-2 cells | Paclitaxel Transport | Paclitaxel | - | [9] | |
| Zosuquidar (LY335979) | Nanodiscs | ATPase Activity | ATP | - | [4] |
| Caco-2 cells | Paclitaxel Transport | Paclitaxel | - | [9] | |
| Piperine | NCI/ADR-RES cells | P-gp ATPase Activity | ATP | 37 ± 2 µM | [10][11] |
| NCI/ADR-RES cells | Doxorubicin Cytotoxicity | Doxorubicin | Potentiated DOX cytotoxicity | [10][11] | |
| CBT-1 | SW620 Ad5, Ad20, Ad300 | Rhodamine 123 Efflux | Rhodamine 123 | Complete inhibition at 1 µM | [1] |
| AIF-1 | A549 cells | Calcein Accumulation | Calcein-AM | 8.6 µM | [12] |
Experimental Protocols
Accurate and reproducible assessment of ABCB1 inhibitory activity is fundamental for the development of new therapeutics. Below are detailed methodologies for key experiments commonly employed in the field.
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the ATP hydrolysis activity of ABCB1, which is coupled to substrate transport. Inhibitors can either stimulate or inhibit this activity.
Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by ABCB1 in the presence and absence of the test compound.
Protocol:
-
Preparation of Membranes: Isolate cell membranes from a cell line overexpressing human ABCB1 (e.g., NCI/ADR-RES or engineered cell lines).
-
Assay Reaction:
-
Incubate the membrane preparation with varying concentrations of the test compound in an assay buffer containing ATP and magnesium chloride at 37°C.[4]
-
The reaction is initiated by the addition of ATP.
-
The reaction is stopped after a defined period by adding a quenching solution.
-
-
Phosphate Detection: The amount of released inorganic phosphate is determined colorimetrically, for example, using a malachite green-based reagent.
-
Data Analysis: The ATPase activity is calculated and plotted against the compound concentration to determine the IC50 or EC50 value. The orthovanadate-sensitive ATPase activity is often measured to specifically assess P-gp activity.[10]
Cellular Accumulation Assay (Rhodamine 123 or Calcein-AM)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate from cells overexpressing ABCB1.
Principle: ABCB1 actively transports fluorescent dyes like rhodamine 123 and the product of calcein-AM hydrolysis out of the cell. Inhibitors of ABCB1 will block this efflux, leading to an increase in intracellular fluorescence, which can be quantified by flow cytometry or fluorescence microscopy.[1][12]
Protocol:
-
Cell Culture: Use a cell line with high ABCB1 expression (e.g., SW620 Ad300, NCI/ADR-RES) and a corresponding parental cell line with low expression as a control.[1]
-
Incubation with Inhibitor: Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 30 minutes) at 37°C.
-
Addition of Fluorescent Substrate: Add a fluorescent ABCB1 substrate, such as rhodamine 123 or calcein-AM, and incubate for an additional period (e.g., 30-60 minutes).[1][5]
-
Washing and Efflux: Wash the cells to remove the extracellular substrate and inhibitor, and then incubate them in a fresh medium (with or without the inhibitor) to allow for efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence in the presence of the inhibitor compared to the control is a measure of its inhibitory activity. The data is plotted to calculate the IC50 value.
Visualizing the Mechanisms and Workflows
Diagrams can effectively illustrate the complex biological processes and experimental procedures involved in the study of ABCB1 inhibition.
Caption: Mechanism of ABCB1-mediated drug efflux and its inhibition.
Caption: A typical workflow for evaluating the inhibitory activity of a candidate ABCB1 inhibitor.
References
- 1. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of ABCB1 and ABCG2 contributes to reduced efficacy of the PI3K/mTOR inhibitor samotolisib (LY3023414) in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM structures reveal distinct mechanisms of inhibition of the human multidrug transporter ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate-specific effects of pirinixic acid derivatives on ABCB1-mediated drug transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico comparisons between natural inhibitors of ABCB1/P-glycoprotein to overcome doxorubicin-resistance in the NCI/ADR-RES cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A New ABCB1 Inhibitor Enhances the Anticancer Effect of Doxorubicin in Both In Vitro and In Vivo Models of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for ABCB1-IN-2
This document provides crucial guidance for the safe handling and proper disposal of the P-glycoprotein inhibitor, ABCB1-IN-2. As a bioactive small molecule, it is imperative to handle this compound and its associated waste with care to ensure personnel safety and environmental protection. The following procedures are based on standard laboratory safety protocols for handling potentially hazardous chemical waste in the absence of a specific Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific local regulations.
Waste Categorization and Disposal Routes
All materials contaminated with this compound must be treated as hazardous chemical waste. This includes the pure compound, solutions, contaminated labware, and personal protective equipment (PPE). Proper segregation of waste is critical for safe and compliant disposal.
| Waste Type | Description | Disposal Route |
| Unused/Expired Compound | Pure, solid this compound that is no longer needed or has expired. | Collect in a clearly labeled, sealed container and dispose of through your institution's hazardous chemical waste program. |
| Stock Solutions | Solutions of this compound, typically in a solvent like Dimethyl Sulfoxide (DMSO). | Collect in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of down the drain. |
| Contaminated Labware | Pipette tips, centrifuge tubes, flasks, and other disposable labware that have come into contact with this compound. | Collect in a designated, lined hazardous waste bin. Avoid mixing with regular lab trash. |
| Aqueous Waste | Cell culture media or buffer solutions containing this compound. | Collect in a labeled hazardous waste container. The high dilution does not necessarily render it safe for drain disposal. |
| Contaminated PPE | Gloves, lab coats, and other protective equipment contaminated with this compound. | Place in a designated hazardous waste bag or container for disposal through the institutional EHS-managed waste stream. |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the necessary steps for the safe disposal of various forms of waste generated from experiments involving this compound.
1. Pure Compound (Unused or Expired):
- Containerize: Ensure the original container is securely sealed. If the original container is compromised, transfer the compound to a new, compatible, and clearly labeled container.
- Labeling: The label should include the chemical name ("this compound"), the quantity, and the hazard statement "Caution: Bioactive Compound, Handle as Hazardous Chemical Waste."
- Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.
- Disposal: Arrange for pickup and disposal through your institution's EHS department.
2. This compound Solutions (e.g., in DMSO):
- Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically resistant waste container. A high-density polyethylene (HDPE) container is generally suitable.
- Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical names of all components (e.g., "this compound in DMSO"), their approximate concentrations, and the appropriate hazard pictograms.
- Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area.
- Disposal: Do not pour down the drain. Contact your institution's EHS for collection and disposal.
3. Contaminated Solid Waste (Labware and PPE):
- Segregation: Collect all disposable items that have come into contact with this compound (e.g., pipette tips, tubes, gloves) in a designated hazardous waste container lined with a durable plastic bag.
- Labeling: The container should be clearly marked as "Hazardous Chemical Waste" and specify the contaminant (this compound).
- Disposal: Once the container is full, seal the bag and arrange for its removal by your institution's hazardous waste management team.
Experimental Workflow and Disposal Decision Diagram
The following diagram illustrates the logical workflow for handling and disposing of this compound, from initial use in an experiment to the final disposal of the generated waste streams.
Caption: this compound Experimental and Disposal Workflow.
Personal protective equipment for handling ABCB1-IN-2
This guide provides crucial safety and logistical information for the handling and disposal of ABCB1-IN-2, a functional inhibitor of the ABCB1 protein. Given that a specific Safety Data Sheet (SDS) for this novel research compound is not publicly available, the following procedures are based on established best practices for handling potent, biologically active small molecules. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department before beginning work.
Hazard Identification and Risk Assessment
This compound is a functional inhibitor of the ABCB1 protein, also known as P-glycoprotein or Multidrug Resistance Protein 1 (MDR1)[1][2][3]. The ABCB1 transporter's primary role is to protect cells by exporting a wide range of toxins and xenobiotic compounds[4][5][6]. Inhibiting this transporter could increase the intracellular concentration and potential toxicity of other substances and may have unknown biological effects. Therefore, this compound should be handled as a potent compound with unknown toxicity.
Potential Hazards:
-
High Potency: As a targeted inhibitor, it is likely to be biologically active at low concentrations.
-
Unknown Toxicity: Comprehensive toxicological data is not available. Assume the compound may be toxic, mutagenic, or have reproductive hazards.
-
Fine Powder: The compound is likely a solid, fine powder which can be easily aerosolized, leading to a risk of inhalation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, or ingestion. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents direct skin contact. Double-gloving provides extra protection against tears and contamination. |
| Eye Protection | Chemical safety goggles. | Protects eyes from splashes and airborne particles. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A fit-tested N95 respirator or higher. | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan for Handling this compound
This step-by-step protocol ensures the safe handling of this compound from receipt to storage.
Methodology:
-
Designated Area: All work with this compound powder must be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, to minimize exposure.
-
Preparation:
-
Assemble all necessary equipment (spatulas, weigh paper, vials, solvents, etc.) within the fume hood before starting.
-
Don all required PPE as specified in the table above.
-
-
Weighing:
-
Carefully weigh the desired amount of this compound on weigh paper or directly into a tared vial.
-
Use a micro-spatula to minimize the generation of airborne dust.
-
-
Solubilization:
-
Add the appropriate solvent to the vial containing the powder.
-
Cap the vial securely before mixing or vortexing to ensure the compound is fully dissolved.
-
-
Storage:
-
Store the compound in a clearly labeled, sealed container.
-
Follow the supplier's recommendation for storage temperature, which is typically at room temperature for the solid form[1].
-
-
Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate the area.
-
Dispose of all contaminated disposable materials as hazardous chemical waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure. All chemical waste must be handled in accordance with institutional and local regulations[7][8].
Methodology:
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, weigh paper, and pipette tips, in a dedicated, clearly labeled hazardous waste container[7].
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solution down the sink[8].
-
Sharps: Any contaminated needles or other sharps should be placed in a designated sharps container for hazardous chemical waste.
-
-
Container Management:
-
Waste Pickup:
-
Store the sealed waste containers in a designated and secure satellite accumulation area.
-
Arrange for pickup by your institution's EHS department for final disposal.
-
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ABCB1 ATP-binding cassette, sub-family B (MDR/TAP), member 1 ABC20 CD243 CLCS GP170 MDR1 P-GP PGY1 | Sigma-Aldrich [sigmaaldrich.com]
- 3. genecards.org [genecards.org]
- 4. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 5. ABCB subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. ABCB1 Polyclonal Antibody (TA890095) [thermofisher.com]
- 7. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
